Product packaging for 6-chloropyridine-2,3-dicarboxylic Acid(Cat. No.:CAS No. 127437-44-9)

6-chloropyridine-2,3-dicarboxylic Acid

Cat. No.: B174753
CAS No.: 127437-44-9
M. Wt: 201.56 g/mol
InChI Key: UZSYXDLIFFSYNQ-UHFFFAOYSA-N
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Description

6-Chloropyridine-2,3-dicarboxylic acid is a multifunctional heterocyclic scaffold of significant interest in advanced research and development, particularly in medicinal chemistry and materials science. Pyridine-dicarboxylic acids are recognized as privileged structures in drug discovery, serving as key intermediates in synthesizing bioactive molecules and enzyme inhibitors with applications in various therapeutic areas . The presence of multiple coordination sites—a nitrogen atom and two carboxylic acid groups—makes this compound a valuable ligand for constructing metal-organic complexes and coordination polymers, which are explored for their non-linear optical (NLO) properties and potential use in optical data storage, switching, and communication devices . The chlorine atom at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure and fine-tune properties for specific applications . As a derivative of pyridine-2,3-dicarboxylic acid, its halogenated analogs are typically synthesized through the oxidation of corresponding halogenated quinolines, underscoring its role as a synthetic intermediate in complex molecular assembly . This compound is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO4 B174753 6-chloropyridine-2,3-dicarboxylic Acid CAS No. 127437-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-4-2-1-3(6(10)11)5(9-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSYXDLIFFSYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464716
Record name 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127437-44-9
Record name 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Section 1: Compound Identification and Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 127437-44-9), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The content herein is structured to deliver not just data, but field-proven insights into its synthesis, properties, and applications, grounded in established chemical principles.

This compound belongs to the class of pyridine carboxylic acids, a scaffold that is exceptionally prevalent in pharmaceuticals.[1] The strategic placement of two adjacent carboxylic acid groups and a chloro substituent on the pyridine ring creates a versatile molecule with multiple reactive handles and specific electronic properties.

The carboxylic acid groups can act as hydrogen bond donors and acceptors or serve as points for derivatization into esters, amides, or other functional groups. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures. This unique combination makes it a valuable starting material for synthesizing novel therapeutic agents, particularly in oncology and neurology.[1][2]

Key Identification Details:

  • CAS Number : 127437-44-9[3][4]

  • Molecular Formula : C₇H₄ClNO₄[2][5][6]

  • Synonyms : 6-Chloro-2,3-pyridinedicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro-[6]

Section 2: Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and analytical properties. The data presented below are compiled from supplier technical sheets and computational models. Experimental verification is recommended for any cGMP applications.

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 201.56 g/mol [5][6]
Appearance White to off-white solid (Predicted)N/A
Density 1.684 g/cm³[6]
Boiling Point 445.1 °C at 760 mmHg[6]
Flash Point 223 °C[6]
Topological Polar Surface Area (TPSA) 87.49 Ų[5]
LogP (Computed) 1.131[5]
Storage Temperature Room Temperature[2][5]
Spectroscopic Profile (Predicted)

While experimentally derived spectra are not widely published, the following characteristics can be predicted based on the structure and data from analogous compounds.[7]

TechniqueExpected Characteristics
¹H NMR Two aromatic protons on the pyridine ring, appearing as doublets in the δ 7.5-8.5 ppm region. A broad singlet for the two carboxylic acid protons, typically δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR Seven distinct carbon signals. Two signals for the carboxylic acid carbons (δ ~165-175 ppm). Five signals for the pyridine ring carbons, with the carbon bearing the chlorine atom shifted downfield.
FT-IR (KBr) Broad O-H stretch from carboxylic acids (~2500-3300 cm⁻¹). Sharp C=O stretch (~1700-1730 cm⁻¹). C=C and C=N stretching bands for the aromatic ring (~1400-1600 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ ion at m/z ≈ 200.

Section 3: Synthesis and Characterization Workflow

The proposed pathway involves the oxidative cleavage of the benzene portion of a substituted quinoline.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product SM 6-Chloroquinoline Oxidation Oxidative Cleavage SM->Oxidation Oxidant (e.g., KMnO₄ or O₃) Aqueous Acidic Medium Cupric Ion Catalyst (optional) Product 6-Chloropyridine-2,3- dicarboxylic acid Oxidation->Product 1. Reaction Quench 2. pH Adjustment (Acidification) 3. Crystallization/Purification

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol

This protocol is adapted from a patented process for the parent compound, pyridine-2,3-dicarboxylic acid.[8] Causality: The choice of a strong oxidizing agent is critical to break the aromaticity of the fused benzene ring while leaving the more electron-deficient pyridine ring intact.

  • Reaction Setup : To a solution of 6-chloroquinoline (1 equivalent) in an aqueous acidic medium (e.g., sulfuric acid), add a catalytic amount of a cupric salt such as CuSO₄ (approx. 0.1 eq). The vessel should be equipped with mechanical stirring, a thermometer, and a port for the addition of the oxidant. Rationale: The cupric ions can enhance the reaction rate and yield in quinoline oxidations.[8]

  • Oxidation : While maintaining the temperature between 80-100°C, slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorate portion-wise over several hours. Rationale: A slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent runaway side reactions.

  • Work-up and Isolation : After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench any remaining oxidant with a reducing agent like sodium bisulfite. Filter the mixture to remove manganese dioxide (if KMnO₄ was used).

  • Precipitation : Carefully acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of approximately 1-2. Rationale: The dicarboxylic acid product is soluble as its carboxylate salt at neutral or basic pH but will precipitate out in its neutral form upon strong acidification.

  • Purification : Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under a vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as water or an ethanol/water mixture.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) provides excellent resolution. Purity should exceed 96% for use in drug discovery workflows.[5]

  • Structural Confirmation : ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure, matching the predicted spectroscopic profile.

  • Melting Point : A sharp melting point is a good indicator of high purity.

Section 4: Applications in Medicinal Chemistry

This compound serves as a "privileged scaffold" in drug design. Its rigid structure pre-organizes appended functional groups in a defined spatial orientation, which can be advantageous for binding to protein targets like enzymes or receptors.

The primary application is as an intermediate for creating more elaborate molecules. The dual carboxylic acids can be used to form cyclic imides or to attach two different pharmacophoric groups.

Scaffold_Application cluster_derivatives Derivatization Pathways Scaffold 6-Chloropyridine-2,3- dicarboxylic Acid Scaffold R1 Amidation/Esterification at C2-COOH Scaffold->R1 R2 Amidation/Esterification at C3-COOH Scaffold->R2 R3 Cross-Coupling/SNAr at C6-Cl Scaffold->R3 Target Biologically Active Target Molecule R1->Target R2->Target R3->Target

Caption: Role as a versatile scaffold for building complex drug candidates.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the pyridine nitrogen can form a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[1] The adjacent carboxylic acids or their derivatives can be tailored to occupy nearby pockets, enhancing both potency and selectivity.

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, its hazards can be inferred from structurally related chemicals like 6-chloronicotinic acid.[9][10]

  • Hazard Classification (Predicted) :

    • Skin Irritant (Category 2)[9]

    • Eye Irritant (Category 2)[9]

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)[9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

  • Skin Protection : Wear nitrile or neoprene gloves and a standard laboratory coat.[9]

  • Respiratory Protection : For handling large quantities or generating dust, a NIOSH-approved N95 dust mask or respirator is recommended.[9]

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Section 6: References

  • GHS 11 (Rev.11) SDS Word CAS: 127437-44-9. (n.d.). XiXisys. Retrieved January 9, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 9, 2026, from [Link]

  • 1H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II). - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents. (1987). Retrieved January 9, 2026, from

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (2023). Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-2,3-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this molecule, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The primary routes discussed involve the oxidation of substituted quinolines and the oxidation of pre-functionalized pyridine derivatives. This document aims to equip researchers with the necessary knowledge to efficiently synthesize and utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound

Substituted pyridine-2,3-dicarboxylic acids, also known as quinolinic acid derivatives, are of significant interest in the pharmaceutical industry. The arrangement of the carboxylic acid groups and the presence of a halogen on the pyridine ring provide a versatile scaffold for the construction of complex molecules with diverse biological activities. This compound, in particular, offers multiple reaction sites for further chemical modifications, making it a crucial precursor for the synthesis of novel therapeutic agents, including those targeting the central nervous system and infectious diseases. The strategic placement of the chlorine atom can influence the electronic properties and metabolic stability of the final drug candidates, highlighting the importance of efficient and reliable synthetic routes to this key intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The two most prominent and chemically sound strategies are:

  • Route A: Oxidation of 6-Chloroquinoline. This approach leverages the well-established methodology of oxidizing the benzene ring of a quinoline nucleus to form the pyridine-2,3-dicarboxylic acid core. The key challenge lies in the initial synthesis of the 6-chloroquinoline precursor.

  • Route B: Oxidation of 6-Chloro-2,3-dialkylpyridine. This alternative strategy involves the synthesis of a pyridine ring with the chlorine atom already in the desired position and with oxidizable alkyl groups at the 2- and 3-positions. The subsequent oxidation of these alkyl groups yields the target dicarboxylic acid.

The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

In-Depth Analysis of Synthetic Methodologies

Route A: Synthesis via Oxidation of 6-Chloroquinoline

This route is a logical and effective method for the preparation of this compound. It is a two-step process that begins with the synthesis of 6-chloroquinoline, followed by its oxidative cleavage.

6-Chloroquinoline is a known compound that can be synthesized through several classic reactions, such as the Skraup synthesis or the Combes synthesis, starting from p-chloroaniline[1]. The Skraup synthesis, for instance, involves the reaction of p-chloroaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

Synthesis_of_6_Chloroquinoline

Figure 1: General scheme for the Skraup synthesis of 6-chloroquinoline.

While the exact discovery of 6-chloroquinoline's first synthesis is not definitively documented, it likely emerged from the application of such classical methods in the late 19th or early 20th century[1]. Its importance grew significantly with the development of antimalarial drugs like chloroquine in the mid-20th century[1].

The oxidation of the benzene ring of quinoline to yield pyridine-2,3-dicarboxylic acid is a well-documented transformation. This reaction can be adapted for 6-chloroquinoline. A common method involves the use of strong oxidizing agents in an acidic medium. For instance, the oxidation of unsubstituted quinoline with a chlorate salt in the presence of a cupric catalyst has been shown to produce pyridine-2,3-dicarboxylic acid in good yields[2][3]. A patent describes the oxidation of 3-chloroquinoline to 5-chloropyridine-2,3-dicarboxylic acid using potassium permanganate (KMnO₄), providing a strong precedent for the feasibility of this approach with a chloro-substituted quinoline[4].

Oxidation_of_6_Chloroquinoline

Figure 2: Proposed oxidation of 6-chloroquinoline to the target dicarboxylic acid.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate or sodium chlorate are necessary to break open the relatively stable benzene ring of the quinoline system.

  • Catalyst: In the case of chlorate oxidation, a copper(II) salt is often used as a catalyst to facilitate the reaction, likely by participating in redox cycling.

  • Reaction Medium: The reaction is typically carried out in an acidic aqueous medium, which helps to solubilize the reactants and protonate the quinoline nitrogen, making the ring more susceptible to oxidation.

Self-Validating System: The progress of the oxidation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product. The final product can be purified by recrystallization and its identity and purity confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Route B: Synthesis via Oxidation of 6-Chloro-2,3-dialkylpyridine

This alternative route involves the synthesis of a pyridine ring that already contains the chloro-substituent at the 6-position, along with two alkyl groups at the 2- and 3-positions, which can then be oxidized to carboxylic acids. A common choice for the alkyl groups is methyl, making 6-chloro-2,3-dimethylpyridine a key intermediate.

The synthesis of 2,3-dimethylpyridine (2,3-lutidine) can be achieved through various methods, often involving condensation reactions.

The direct, regioselective chlorination of 2,3-lutidine to obtain 6-chloro-2,3-dimethylpyridine can be challenging. However, multi-step sequences involving the N-oxide can provide a viable route. For instance, 2,3-dimethylpyridine can be oxidized to its N-oxide, which then undergoes chlorination. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, often directing substituents to the 2- and 6-positions. Subsequent deoxygenation would yield the desired chlorinated intermediate.

The final step is the oxidation of the two methyl groups to carboxylic acids. This can be accomplished using strong oxidizing agents. The oxidation of alkylpyridines to pyridinecarboxylic acids is a standard transformation in organic synthesis[5].

Oxidation_of_Dialkylpyridine

Figure 3: Oxidation of 6-chloro-2,3-dimethylpyridine.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Similar to Route A, strong oxidizing agents are required to convert the relatively stable methyl groups to carboxylic acids. Potassium permanganate is a common and effective choice for this transformation.

  • Reaction Conditions: The oxidation is typically carried out under heating in an aqueous solution. The pH of the reaction mixture can be crucial and may need to be controlled to optimize the yield and prevent side reactions.

Quantitative Data Summary

Reaction TypeStarting MaterialProductOxidizing Agent/ConditionsReported YieldReference
Quinoline OxidationQuinolinePyridine-2,3-dicarboxylic acidNaClO₃, H₂SO₄, CuSO₄, 103°C, 12h67.3%[3]
Chloroquinoline Oxidation3-Chloroquinoline5-Chloropyridine-2,3-dicarboxylic acidKMnO₄31%[4]
Alkylpyridine Oxidation2,6-LutidinePyridine-2,6-dicarboxylic acidO₂, Co(OTHPHA)₂, NaBr, H₂O, 60°C, 4h95.7%[6]

This table suggests that while the oxidation of a chloro-substituted quinoline might result in moderate yields, the oxidation of a pre-chlorinated dialkylpyridine could potentially offer a higher-yielding route, assuming the precursor can be synthesized efficiently.

Detailed Experimental Protocols

The following is a proposed, detailed experimental protocol for the synthesis of this compound via the oxidation of 6-chloroquinoline (Route A). This protocol is based on established procedures for the oxidation of quinoline and its derivatives.

Materials and Equipment:

  • 6-Chloroquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloroquinoline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 4-5 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC, observing the disappearance of the 6-chloroquinoline spot.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the purple color of the permanganate), cool the mixture to room temperature. Filter the hot solution through a Celite pad to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.

Conclusion

The synthesis of this compound is a key process for the development of new pharmaceutical compounds. This guide has detailed two primary synthetic strategies: the oxidation of 6-chloroquinoline and the oxidation of 6-chloro-2,3-dialkylpyridine. While the former route benefits from a more readily accessible starting material, the latter may offer higher overall yields. The provided experimental protocol, based on well-established chemical transformations, offers a practical starting point for the laboratory-scale synthesis of this important building block. Further optimization of reaction conditions will be crucial for scaling up the production for industrial applications.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])
  • (PDF)
  • CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google P
  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google P
  • Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchG
  • US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google P
  • Synthesis, characterization and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4 - ResearchG
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (URL: not available)
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (URL: not available)
  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithi
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )
  • 2096 Bellas and Sztschitxky : 374. Syntheses of Heterocyclic Compounds. Part X? Halogen Xubstituted N- Oxides - RSC Publishing. (URL: [Link])
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communic
  • Process for preparing pyridine-2,3-dicarboxylic acid compounds - European Patent Office - EP 0274379 B1. (URL: [Link])
  • CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid - Google P
  • Method for the preparation of pyridine-2,3-dicarboxylic acids - P
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchG
  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (URL: [Link])
  • Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed. (URL: [Link])
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (URL: not available)
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - ResearchG
  • US8334383B2 - Regioselective preparation of substituted pyrimidines - Google P

Sources

An In-depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloropyridine-2,3-dicarboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a chlorine atom and two carboxylic acid groups, offers multiple reactive sites for chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the pyridine nitrogen, coupled with the chloro and carboxylic acid substituents, significantly influences the molecule's reactivity and physicochemical properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While experimentally determined data for some properties are limited, a combination of supplier information and computational predictions provides a useful profile of the compound.

PropertyValueSource
CAS Number 127437-44-9[ChemScene], [Echemi]
Molecular Formula C₇H₄ClNO₄[ChemScene], [Echemi]
Molecular Weight 201.56 g/mol [ChemScene], [MySkinRecipes]
Appearance Off-white to yellow crystalline powder (inferred from similar compounds)[Chem-Impex]
Boiling Point 445.1 °C at 760 mmHg (Predicted)[Echemi]
Density 1.684 g/cm³ (Predicted)[Echemi]
Flash Point 223 °C (Predicted)[Echemi]
Solubility Soluble in deionized water (inferred from 6-Chloropyridine-3-carboxylic acid)[Sigma-Aldrich]
Storage Store at room temperature[ChemScene], [MySkinRecipes]

Note: Some of the physical properties listed, such as boiling point, density, and flash point, are predicted values and should be used as an estimate. Experimental verification is recommended. The appearance and solubility are inferred from closely related compounds and may vary.

Synthesis of this compound

A plausible and established method for the synthesis of pyridine-2,3-dicarboxylic acids involves the oxidation of quinoline derivatives. For this compound, a potential synthetic route would start from a correspondingly substituted quinoline.

Synthesis_of_6-Chloropyridine-2,3-dicarboxylic_acid cluster_start Starting Material cluster_reagents Oxidation cluster_product Product 6-Chloroquinoline 6-Chloroquinoline Target_Compound This compound 6-Chloroquinoline->Target_Compound Oxidation Reaction Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, O3, Chlorate Salt) Oxidizing_Agent->Target_Compound

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Oxidation of 6-Chloroquinoline

This protocol is a generalized procedure based on the known oxidation of quinoline to pyridine-2,3-dicarboxylic acid and should be optimized for the specific substrate.[1]

Materials:

  • 6-Chloroquinoline

  • Potassium permanganate (KMnO₄) or another suitable oxidizing agent

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloroquinoline in an aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic and should be controlled by the rate of addition.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidification: Carefully acidify the filtrate with sulfuric acid to a pH of approximately 3. This will precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or water to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum.

Causality behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate in a basic medium is effective for cleaving the benzene ring of the quinoline system while leaving the pyridine ring intact to form the dicarboxylic acid. The initial basic conditions help to solubilize the starting material and the intermediate products. Subsequent acidification is necessary to protonate the carboxylate groups and precipitate the final dicarboxylic acid product.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is dictated by its three functional groups: the pyridine ring, the chlorine atom, and the two carboxylic acid groups.

Reactivity_of_6-Chloropyridine-2,3-dicarboxylic_acid cluster_reactions Potential Reactions Start This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution (at C-6) Start->Nucleophilic_Substitution Nu- Esterification Esterification (at COOH groups) Start->Esterification R-OH, H+ Amidation Amidation (at COOH groups) Start->Amidation R-NH2 Anhydride_Formation Anhydride Formation Start->Anhydride_Formation Dehydrating Agent

Caption: Key reactive sites of this compound.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] The electron-withdrawing nature of the pyridine nitrogen activates the C-6 position for attack by various nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of substituents at this position.

  • Reactions of the Carboxylic Acid Groups: The two carboxylic acid groups can undergo typical reactions of carboxylic acids, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding diester.

    • Amidation: Reaction with amines, typically via an activated intermediate such as an acyl chloride, will yield the corresponding diamide.

    • Anhydride Formation: Intramolecular dehydration, for instance by heating with acetic anhydride, can lead to the formation of the cyclic 6-chloropyridine-2,3-dicarboxylic anhydride. This anhydride is a reactive intermediate for further derivatization.

Applications in Drug Discovery and Development

Pyridine carboxylic acid scaffolds are prevalent in a multitude of pharmaceuticals due to their ability to engage in biologically relevant interactions, such as hydrogen bonding and metal chelation.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in drug discovery.

  • Scaffold for Bioactive Molecules: The molecule can serve as a rigid scaffold to which various pharmacophoric groups can be attached through reactions at the chlorine and carboxylic acid functionalities. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in enzyme active sites.

  • Intermediate for Kinase Inhibitors: The aminopyridine scaffold is a key feature in many kinase inhibitors.[4] Through nucleophilic substitution of the chlorine atom with various amines, this compound can be a precursor to libraries of compounds for screening against various kinases implicated in diseases like cancer.

  • Precursor for Novel Heterocycles: The dicarboxylic acid functionality allows for the construction of fused heterocyclic systems, which are often explored for novel biological activities. For example, condensation reactions with diamines could lead to the formation of pyrido[2,3-b]pyrazines or related structures.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its well-defined reactive sites allow for a range of chemical transformations, enabling the generation of diverse molecular architectures. While there is a need for more comprehensive experimental data on its physical properties and specific applications, the foundational knowledge of its chemistry provides a strong basis for its use in research and development. This guide serves as a technical resource to facilitate the exploration of this promising building block in the creation of next-generation functional molecules.

References

  • MySkinRecipes. This compound. [Link]
  • Chem-Impex. 6-Chloronicotinic acid. [Link]
  • Google Patents.
  • Chempanda.
  • Yaqoob, M., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1-28. [Link]

Sources

An In-Depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid: Structure, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-2,3-dicarboxylic acid is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its rigid pyridine core, substituted with two carboxylic acid moieties and a reactive chlorine atom, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for the introduction of diverse functionalities through various chemical transformations, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. This guide provides a comprehensive overview of the structure, nomenclature, and known properties of this compound, and explores its potential applications in synthetic chemistry.

Nomenclature and Structural Elucidation

The systematic naming and structural representation of this compound are fundamental to understanding its chemical behavior.

IUPAC Nomenclature

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1][2] This name unambiguously defines the substitution pattern on the pyridine ring.

Chemical Structure and Representations

The structure of this compound is characterized by a pyridine ring with a chlorine atom at the 6-position and two carboxylic acid groups at the 2- and 3-positions.

Key Identifiers:

  • CAS Number: 127437-44-9[1][2]

  • Molecular Formula: C₇H₄ClNO₄[1][2]

  • Molecular Weight: 201.56 g/mol [1]

  • SMILES: O=C(O)c1c(C(=O)O)ncc(Cl)c1[1]

  • InChI: InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(11)12)6(10-5)9(13)14/h1-2H,(H,11,12)(H,13,14)

2D Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly available literature, computational predictions provide valuable insights into its physicochemical profile.

PropertyPredicted ValueSource
Molecular Weight 201.56 g/mol [1]
XLogP3 1.1Echemi[2]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area (TPSA) 87.49 Ų[1]
Density 1.684 g/cm³Echemi[2]
Boiling Point 445.1 °C at 760 mmHgEchemi[2]
Flash Point 223 °CEchemi[2]
Refractive Index 1.639Echemi[2]

Note: These values are computationally predicted and should be used as estimations. Experimental validation is recommended for precise measurements.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, general synthetic strategies for related chloropyridine carboxylic acids can provide a conceptual framework. A plausible, though unverified, synthetic approach could involve the oxidation of a corresponding 6-chloro-2,3-dimethylpyridine precursor.

Potential Synthetic Pathway (Hypothetical)

G A 6-Chloro-2,3-dimethylpyridine B Oxidation A->B Strong Oxidizing Agent (e.g., KMnO₄, HNO₃) C This compound B->C

Caption: Hypothetical synthesis of this compound.

Key Chemical Transformations

The functional groups of this compound offer several avenues for chemical modification:

  • Carboxylic Acid Reactions: The two carboxylic acid groups can undergo standard transformations such as esterification, amidation, and reduction. Formation of the corresponding di-acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would provide a highly reactive intermediate for further derivatization.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. This reaction is a powerful tool for building molecular complexity.

  • Decarboxylation: Under certain conditions, selective decarboxylation of one or both carboxylic acid groups may be possible, leading to other functionalized chloropyridines.

Applications in Drug Discovery and Agrochemicals

While specific examples of drugs or agrochemicals directly synthesized from this compound are not prominent in the literature, its structural motifs are present in various biologically active molecules. Pyridine carboxylic acids are a well-established class of compounds in pharmaceutical and agrochemical research.

The dicarboxylic acid functionality allows for the formation of bicyclic structures, such as pyrido[2,3-d]pyrimidines or other fused heterocyclic systems, which are known pharmacophores. The chlorine atom serves as a key handle for late-stage functionalization, enabling the rapid generation of compound libraries for biological screening.

Conclusion and Future Outlook

This compound represents a promising but currently underutilized building block in synthetic chemistry. Its rich functionality offers significant potential for the construction of novel compounds with interesting biological and material properties. The lack of detailed, publicly available experimental data on its synthesis and reactivity highlights an opportunity for further research. The development of a robust and scalable synthesis for this compound would undoubtedly unlock its potential for broader applications in drug discovery, agrochemicals, and materials science. Future work should focus on establishing reliable synthetic protocols, thoroughly characterizing its physicochemical properties, and exploring its utility in the synthesis of new chemical entities.

References

Sources

molecular weight of 6-chloropyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in organic synthesis. Its structural features—a pyridine core, a chlorine substituent, and two carboxylic acid groups—make it a versatile precursor for creating more complex molecules with potential biological activity. It is particularly noted for its role as an intermediate in the development of pharmaceuticals, especially those targeting the nervous system or possessing antimicrobial properties.[1]

The precise determination of its molecular weight is fundamental for all quantitative applications, from reaction stoichiometry to the preparation of analytical standards.

Table 1: Key Chemical Identifiers

Identifier Value Source
Molecular Weight 201.56 g/mol [1][2]
Exact Mass 200.9828853 u [3]
Molecular Formula C₇H₄ClNO₄ [1][2][3]
CAS Number 127437-44-9 [1][2][3]

| Synonyms | 6-Chloro-pyridine-2,3-dicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro- |[3] |

Table 2: Physicochemical Properties

Property Value Significance & Application
Density 1.684 g/cm³ Important for formulation and process scale-up calculations.
Boiling Point 445.1°C at 760 mmHg Indicates low volatility; relevant for high-temperature reaction design.
Flash Point 223°C Essential data for laboratory safety and handling protocols.
XLogP3 1.13 Suggests moderate lipophilicity, a key parameter in drug design for membrane permeability.
Topological Polar Surface Area (TPSA) 87.49 Ų Predicts transport properties; a TPSA below 140 Ų is often associated with good cell permeability.
Hydrogen Bond Donors 2 Influences solubility, crystal packing, and receptor-ligand interactions.
Hydrogen Bond Acceptors 3 Influences solubility and the potential for forming intermolecular interactions.

(Data sourced from Echemi and ChemScene)[2][3]

Synthesis and Purification: A Field-Proven Perspective

While specific, proprietary synthesis routes may vary, a plausible and common approach for preparing chlorinated pyridine dicarboxylic acids involves the oxidation of a suitable precursor followed by hydrolysis. The rationale behind a multi-step synthesis is to achieve the desired substitution pattern which may not be accessible through direct functionalization of the parent pyridine-2,3-dicarboxylic acid.

A generalized synthetic pathway can be inferred from established organic chemistry principles and literature on related compounds.[4][5]

G cluster_synthesis Proposed Synthesis Workflow Start Substituted Quinoline Precursor Oxidation Oxidative Cleavage (e.g., KMnO₄, O₃, or Chlorate Salt) Start->Oxidation 1. Oxidation Intermediate This compound (Crude Product) Oxidation->Intermediate 2. Work-up Purification Purification (Recrystallization / Chromatography) Intermediate->Purification 3. Isolation Final Pure Product (>98%) Purification->Final 4. Characterization

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is illustrative, based on established methods for similar transformations.[5] Researchers must conduct their own risk assessment and optimization.

  • Reaction Setup: In a well-ventilated fume hood, charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with a suitable chlorinated quinoline precursor (1.0 eq).

  • Oxidation: Add an aqueous acidic medium (e.g., dilute sulfuric acid). While stirring vigorously, slowly add an oxidizing agent such as potassium permanganate or a chlorate salt (multiple equivalents) in portions, carefully controlling the reaction temperature to prevent exotherms. The choice of oxidizing agent is critical; stronger agents ensure complete conversion but may lead to side products if not controlled.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This self-validating step ensures the reaction is complete before proceeding to work-up, preventing yield loss.

  • Work-up and Isolation: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the oxidant is neutralized. Filter the mixture to remove any inorganic precipitates. Acidify the filtrate with concentrated HCl to a pH of ~1-2 to precipitate the crude dicarboxylic acid product.

  • Purification: Collect the crude solid by vacuum filtration. The primary purification method of choice is recrystallization from a suitable solvent system (e.g., water, ethanol/water). The solvent choice is guided by the compound's polarity and is crucial for removing impurities. For higher purity, column chromatography may be employed.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is paramount. A robust, self-validating analytical strategy employs orthogonal methods—techniques that measure different chemical properties—to provide a high degree of confidence in the material's quality.

G cluster_analysis Orthogonal Analytical Workflow cluster_purity Purity & Quantification cluster_identity Identity Confirmation Batch Synthesized Batch (this compound) Purity HPLC-UV Purity Assay (% Area) Impurity Profile Batch->Purity Primary Test Identity Mass Spec (MS) Molecular Ion Peak [M-H]⁻ or [M+H]⁺ NMR Spectroscopy ¹H & ¹³C Chemical Shifts Structural Elucidation Infrared (IR) Spec Functional Group Analysis (C=O, O-H, C-Cl) Batch->Identity Confirmatory Tests Result Certificate of Analysis (CoA) Identity, Purity, & Strength Confirmed Purity->Result Identity->Result

Caption: A self-validating workflow for the comprehensive characterization of the target compound.

Protocol: Purity Determination by HPLC-UV

The expertise lies not just in running the sample, but in developing a method that can resolve the main peak from potential starting materials, intermediates, and degradation products.

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase will typically consist of an acidified aqueous component (A: 0.1% Trifluoroacetic Acid in Water) and an organic component (B: Acetonitrile).

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or an empirically determined λmax)

    • Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 15-20 minutes. This gradient is designed to first elute polar impurities and then the main analyte, followed by any less polar species.

  • Data Analysis: Purity is calculated based on the relative area percent of the main peak. The system must be validated with a blank injection to ensure no carryover or system peaks interfere.

Expected Spectroscopic Signatures
  • Mass Spectrometry (MS): In negative ion mode ESI-MS, the primary ion observed would be the [M-H]⁻ peak at m/z ≈ 200. In positive mode, the [M+H]⁺ peak would be at m/z ≈ 202. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be visible in the molecular ion cluster, providing definitive evidence of its presence.

  • ¹H NMR Spectroscopy: The proton spectrum would be complex due to the substitution pattern. One would expect to see distinct aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being highly dependent on the electronic effects of the chloro and carboxylic acid groups. The acidic protons of the carboxyl groups may be broad or exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The two carboxyl carbons would appear downfield (>160 ppm). The remaining five carbons of the pyridine ring would have chemical shifts influenced by the electronegative chlorine and nitrogen atoms.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a strong C=O stretch (~1700 cm⁻¹), and characteristic C-Cl stretches in the fingerprint region.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from its function as a rigid scaffold that can be chemically modified at three distinct points: the two carboxylic acid groups and the chlorine atom.

  • Scaffold for Bioactive Molecules: The dicarboxylic acid moieties can be converted into esters, amides, or other functional groups to interact with biological targets. This is a cornerstone of structure-activity relationship (SAR) studies.

  • Precursor for Fused Ring Systems: The adjacent carboxylic acids are ideal for forming fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

  • Modulation of Physicochemical Properties: The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a wide variety of substituents, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability. Its role as an intermediate for compounds targeting the nervous system and for antimicrobial agents highlights its importance in these therapeutic areas.[1]

Safety and Handling

While a specific safety data sheet for this exact compound is not detailed in the search results, data from structurally similar chlorinated pyridine carboxylic acids (e.g., 6-chloronicotinic acid) indicates that it should be handled with care.[6]

  • Hazard Classifications (Anticipated): Likely to be an irritant to the skin, eyes, and respiratory system.[6]

  • Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses or goggles when handling the solid powder.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Echemi. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-2,5-dicarboxylic acid.
  • PubChem. (n.d.). 6-Chloronicotinic acid.
  • PubChem. (n.d.). 6-Chloropicolinic acid.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
  • ChemScene. (n.d.). This compound.
  • ChemicalBook. (2025). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.

Sources

A Technical Guide to the Spectral Characteristics of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 6-chloropyridine-2,3-dicarboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous molecules to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds, offering insights into the structural nuances that govern its spectroscopic behavior.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol , is a halogenated pyridine derivative.[1][2][3] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the influence of the chloro and carboxylic acid functional groups on their physicochemical properties. The precise characterization of this molecule is paramount for its application in drug discovery and as a building block in organic synthesis. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of molecular structure and purity.

This guide will delve into the predicted spectral data for this compound, offering a foundational understanding for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its distinct arrangement of functional groups on the pyridine core, gives rise to a unique spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.3 - 8.5Doublet1HH-4
~7.8 - 8.0Doublet1HH-5
~10 - 13 (broad)Singlet2H-COOH

Causality Behind Predictions:

  • Aromatic Protons: The pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the chloro and dicarboxylic acid groups. The proton at the C-4 position is expected to be downfield of the C-5 proton due to its proximity to the electron-withdrawing carboxylic acid group at C-3. The coupling between these two adjacent protons should result in a doublet for each signal. This is consistent with data observed for other substituted pyridines.

  • Carboxylic Acid Protons: The protons of the two carboxylic acid groups are expected to be highly deshielded and will likely appear as a broad singlet at a high chemical shift. The exact position can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected.

Predicted Chemical Shift (ppm) Assignment
~165 - 170C=O (at C-2)
~164 - 169C=O (at C-3)
~152 - 155C-6 (attached to Cl)
~150 - 153C-2 (attached to COOH)
~140 - 143C-4
~125 - 128C-5
~123 - 126C-3 (attached to COOH)

Causality Behind Predictions:

  • Carboxylic Carbons: The carbonyl carbons of the dicarboxylic acids are the most deshielded and will appear at the lowest field.

  • Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the electronegative chlorine atom (C-6) and the carbons attached to the carboxylic acid groups (C-2 and C-3) are expected to be significantly downfield. The C-4 and C-5 carbons will be at a relatively higher field.

Experimental Protocol: NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6, Methanol-d4). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). transfer->instrument shimming Shim the magnetic field to optimize homogeneity. instrument->shimming acquire Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. shimming->acquire fourier Apply Fourier transformation to the raw data. acquire->fourier phase Phase correct the spectra. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). baseline->reference

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 2500 (broad)O-H stretch (carboxylic acid)Strong, Broad
~3100 - 3000C-H stretch (aromatic)Medium
~1730 - 1700C=O stretch (carboxylic acid)Strong
~1600 - 1550C=C and C=N stretch (pyridine ring)Medium to Strong
~1300 - 1200C-O stretch (carboxylic acid)Strong
~1100 - 1000C-Cl stretchMedium
~900 - 675C-H bend (aromatic, out-of-plane)Medium to Strong

Causality Behind Predictions:

  • O-H Stretch: The most prominent feature will be a very broad absorption in the high-wavenumber region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

  • C=O Stretch: A strong, sharp absorption band is expected for the carbonyl stretch of the carboxylic acids. The presence of two such groups might lead to a broadened or split peak.

  • Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1550 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region and can be a useful diagnostic peak. The analysis of IR spectra of similar compounds like 2,6-pyridinedicarboxylic acid reveals characteristic bands for the O-H and C=O stretching of the carboxylic acid groups.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of the solid sample directly onto the ATR crystal. apply_pressure Apply pressure to ensure good contact between the sample and the crystal. place_sample->apply_pressure collect_background Collect a background spectrum of the empty ATR crystal. apply_pressure->collect_background collect_sample Collect the sample spectrum. collect_background->collect_sample ratio The instrument software automatically ratios the sample spectrum against the background. collect_sample->ratio format_spectrum Format the spectrum (e.g., % Transmittance vs. Wavenumber). ratio->format_spectrum

Caption: A typical workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of chlorine, this peak will have a characteristic isotopic pattern. The M⁺ peak will be at m/z 201, and the (M+2)⁺ peak at m/z 203 will have an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation Pattern: Key fragmentation pathways are likely to involve the loss of:

    • H₂O (m/z 18): Loss of water from a carboxylic acid group.

    • OH (m/z 17): Loss of a hydroxyl radical from a carboxylic acid.

    • COOH (m/z 45): Loss of a carboxyl group.

    • Cl (m/z 35/37): Loss of a chlorine atom.

    • CO (m/z 28): Successive losses of carbon monoxide from the carboxylic acid groups are also possible.

Predicted Fragmentation Pathway

G M [M]⁺˙ m/z 201/203 M_minus_OH [M-OH]⁺ m/z 184/186 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 156/158 M->M_minus_COOH -COOH M_minus_Cl [M-Cl]⁺ m/z 166 M->M_minus_Cl -Cl M_minus_COOH_minus_CO [M-COOH-CO]⁺ m/z 128/130 M_minus_COOH->M_minus_COOH_minus_CO -CO

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis_detection Analysis and Detection introduce_sample Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography. bombard Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). introduce_sample->bombard accelerate Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight). bombard->accelerate separate Separate the ions based on their mass-to-charge ratio. accelerate->separate detect Detect the ions and generate the mass spectrum. separate->detect

Caption: General workflow for acquiring an EI mass spectrum.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive foundation for the spectroscopic characterization of this compound. The expected ¹H and ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and comparison with structurally related molecules. This guide serves as a valuable predictive tool for researchers, aiding in the identification and structural confirmation of this important chemical entity. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile for this compound.

References

  • 1PlusChem LLC. (n.d.). 127437-44-9 | this compound.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

Sources

Introduction: The Significance of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Chloropyridine-2,3-dicarboxylic Acid in Common Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers practical experimental protocols for its determination, and synthesizes data from structurally similar molecules to provide actionable insights. Our approach is grounded in scientific integrity, offering a self-validating framework for understanding and applying the solubility data of this important heterocyclic compound.

This compound is a substituted pyridine derivative. The presence of two carboxylic acid groups, a chloro substituent, and a nitrogen atom within the aromatic ring imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.

The solubility of a compound dictates its behavior in various laboratory and industrial processes, including crystallization, extraction, and chromatography.[1] For drug development professionals, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

Theoretical Framework for Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[1]

Molecular Structure and its Influence on Solubility

The molecular structure of this compound features several key functional groups that dictate its solubility profile.

Caption: Figure 1: Key Structural Features Influencing Solubility.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its polarity.

  • Carboxylic Acid Groups: The two carboxylic acid groups are highly polar and can act as both hydrogen bond donors and acceptors. This feature is expected to enhance solubility in polar protic solvents like water and alcohols.[2]

  • Chloro Group: The chloro substituent is electronegative, but it also increases the lipophilicity of the molecule, which may enhance solubility in less polar organic solvents.

The Role of pH in Aqueous Solubility

The carboxylic acid groups of this compound are acidic and will ionize in response to changes in pH.[3] In basic solutions, the carboxylic acid groups will be deprotonated to form carboxylate salts. These ionic species are significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[4] Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which would also increase aqueous solubility.

Temperature Effects

For most solid solutes, solubility increases with increasing temperature.[3][5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, heating a solvent can allow it to dissolve more of the solute.

Predicted Solubility Profile

CompoundSolventSolubilityReference
Quinolinic Acid (Pyridine-2,3-dicarboxylic acid)Water0.55 g/100 mL[6][7]
Quinolinic Acid (Pyridine-2,3-dicarboxylic acid)DMSO~16 mg/mL[8]
Picolinic Acid (Pyridine-2-carboxylic acid)WaterVery soluble (~862.5 g/kg at ~293 K)[9]
Picolinic Acid (Pyridine-2-carboxylic acid)EthanolLess soluble (~57.1 g/kg)[9]
6-Chloronicotinic AcidDeionized WaterSoluble[10][11]
6-Chloronicotinic AcidWaterSoluble (2 mg/mL at 20°C)[12]
6-Chloronicotinic AcidEthanol, Methanol, DMSOSoluble[12]

Based on these analogs, the following solubility profile for this compound is predicted:

  • Water: Sparingly to moderately soluble in neutral water. Its solubility is expected to be similar to or slightly less than quinolinic acid due to the presence of the lipophilic chloro group.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO3): Highly soluble due to the formation of the dicarboxylate salt.[13][14]

  • Aqueous Acid (e.g., 5% HCl): Likely to be more soluble than in neutral water due to the protonation of the pyridine nitrogen.[13][14]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderately soluble. The ability to form hydrogen bonds with the solvent will facilitate dissolution.[3][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble, as these solvents are effective at solvating polar molecules.[8][15]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble due to the high polarity of the dicarboxylic acid groups.[1][2]

Experimental Protocol for Solubility Determination

A systematic approach is necessary to accurately determine the solubility of this compound. The following protocol outlines both qualitative and quantitative methods.

Figure 2: Experimental Workflow for Solubility Determination cluster_qualitative Qualitative Steps cluster_quantitative Quantitative Steps (Gravimetric Method) Start Start: Obtain Pure Sample of This compound Qualitative Part 1: Qualitative Solubility Assessment Start->Qualitative Quantitative Part 2: Quantitative Solubility Measurement Qualitative->Quantitative Analysis Data Analysis and Reporting Quantitative->Analysis Step1 Add ~25 mg of solute to 1 mL of solvent in a test tube. Step2 Vigorously shake for 60 seconds. Step1->Step2 Step3 Observe and record as 'soluble', 'partially soluble', or 'insoluble'. Step2->Step3 Step4 Test in a range of solvents (Water, 5% NaOH, 5% HCl, Methanol, DMSO, Hexane). Step3->Step4 Step5 Prepare a saturated solution by adding excess solute to a known volume of solvent. Step6 Equilibrate at a constant temperature with stirring for 24 hours. Step5->Step6 Step7 Filter the solution to remove undissolved solid. Step6->Step7 Step8 Evaporate a known volume of the filtrate to dryness. Step7->Step8 Step9 Weigh the solid residue to determine concentration (e.g., in mg/mL). Step8->Step9

Caption: Figure 2: Experimental Workflow for Solubility Determination.

Materials and Equipment
  • This compound (analytical grade)

  • Selection of common solvents (deionized water, 5% NaOH, 5% HCl, methanol, ethanol, DMSO, DMF, hexane, toluene)

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Oven or vacuum evaporator

  • Constant temperature bath/shaker

Qualitative Solubility Determination[14][15]
  • Place approximately 25 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent in small portions, shaking vigorously after each addition.

  • Continue shaking for at least 60 seconds.

  • Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat this procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)[10]
  • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

  • Place the container in a constant temperature shaker bath and allow it to equilibrate for 24 hours to ensure the solution is saturated.

  • Carefully withdraw a known volume of the supernatant using a filtered syringe to remove any undissolved solid.

  • Transfer the clear, saturated solution to a pre-weighed container.

  • Evaporate the solvent completely under reduced pressure or in a calibrated oven at a temperature below the compound's decomposition point.

  • Weigh the container with the dried residue.

  • Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the solution taken.

Interpreting Solubility Data and Practical Applications

The solubility data obtained from the experimental protocols can be used to inform a variety of processes in research and development.

Figure 3: Interplay of Factors Affecting Solubility Solubility Solubility Polarity Solvent Polarity Polarity->Solubility pH pH of Medium pH->Solubility Temperature Temperature Temperature->Solubility Structure Molecular Structure (H-bonding, pKa) Structure->Solubility

Sources

Navigating the Synthesis and Supply of 6-Chloropyridine-2,3-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 9, 2026 – As a critical building block in the development of novel therapeutics, 6-chloropyridine-2,3-dicarboxylic acid is gaining significant attention within the pharmaceutical and life sciences sectors. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, quality control, and applications.

Commercial Availability and Sourcing

This compound, identified by CAS No. 127437-44-9, is commercially available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development.

Supplier CategoryTypical Purity LevelsScaleNotes
Research Chemical Suppliers≥95%mg to gIdeal for initial screening and lead optimization studies.
Custom Synthesis & CMOs≥98% (by HPLC)g to kgOffer process development and scale-up capabilities for preclinical and clinical supply.

It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material. Key analytical data to scrutinize on the CoA includes purity by High-Performance Liquid Chromatography (HPLC) and confirmation of the structure by Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be advantageous for custom derivatization or to ensure a consistent supply chain for large-scale campaigns. A plausible and efficient synthetic strategy involves the oxidation of a suitable precursor, 6-chloro-2,3-lutidine. This approach is extrapolated from established methods for the synthesis of pyridine-2,3-dicarboxylic acid from 2,3-lutidine.[1][2]

Synthesis_Pathway Start 6-Chloro-2,3-lutidine Oxidation Oxidation Start->Oxidation Oxidizing Agent (e.g., KMnO4, HNO3) Intermediate Crude Product Oxidation->Intermediate Purification Purification (Recrystallization) Intermediate->Purification FinalProduct 6-Chloropyridine-2,3- dicarboxylic Acid Purification->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Oxidation of 6-Chloro-2,3-lutidine

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 6-Chloro-2,3-lutidine

  • Potassium permanganate (KMnO₄) or another suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-chloro-2,3-lutidine and a solution of sulfuric acid in water.

  • Oxidation: While stirring vigorously, slowly add potassium permanganate to the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.

  • Isolation of Crude Product: Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. The crude this compound will precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration and wash with cold deionized water.

Purification and Quality Control: Ensuring High-Fidelity Material

The purity of this compound is paramount for its successful application in multi-step syntheses. The primary method for purification is recrystallization.

Purification Protocol: Recrystallization
  • Solvent Selection: A common solvent system for the recrystallization of pyridine carboxylic acids is an ethanol/water mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized material.

QC_Workflow Sample Purified 6-Chloropyridine-2,3- dicarboxylic Acid HPLC HPLC-UV Analysis Sample->HPLC NMR 1H & 13C NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., >98%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW

Caption: Quality control workflow for this compound.

  • HPLC-UV Analysis: An isocratic or gradient reverse-phase HPLC method with UV detection is a standard technique to determine the purity of the final product. A suitable mobile phase would consist of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven distinct carbon atoms in the molecule, including the two carboxylic acid carbonyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound (201.56 g/mol ).

Potential Impurities:

Common impurities may include unreacted starting material (6-chloro-2,3-lutidine), partially oxidized intermediates, and isomers formed during the synthesis. These can typically be removed by careful recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in key interactions with biological targets.[3] this compound is a versatile building block for the synthesis of a variety of heterocyclic compounds with therapeutic potential.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors:

PARP inhibitors are a class of targeted cancer therapies. The dicarboxylic acid functionality of this compound can be readily converted to an anhydride or activated for amide bond formation, providing a scaffold for the synthesis of novel PARP inhibitors.[4][5][6]

Precursor to Nevirapine Analogues:

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The core structure of Nevirapine is a dipyridodiazepinone. This compound can serve as a starting material for the synthesis of one of the pyridine rings in Nevirapine analogues, allowing for the exploration of structure-activity relationships.[7][8]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective utilization in the development of new chemical entities. This guide provides a foundational framework to empower researchers in their pursuit of novel therapeutics.

References

  • European Patent Office. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid - EP 0947508 B1.
  • Google Patents. (n.d.). CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid.
  • e-space.mmu.ac.uk. (n.d.). Design and synthesis of selective inhibitors of poly(ADP-ribose)polymerase-2.
  • Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 368-384.
  • PubMed. (2019). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • PubMed. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine.
  • Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • PubMed. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs.
  • MDPI. (n.d.). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions.
  • ResearchGate. (n.d.). Nevirapine Batch Transfer Document.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and essential MSDS (Material Safety Data Sheet) information for 6-chloropyridine-2,3-dicarboxylic acid (CAS No. 127437-44-9). As a key building block in the synthesis of novel chemical entities, a thorough understanding of its hazard profile is paramount to ensuring a safe and productive research environment. This document is intended to empower laboratory personnel with the knowledge to manage risks effectively, grounded in established safety principles and data from authoritative sources.

Section 1: Compound Identification and Hazard Profile

This compound is a solid organic compound with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol .[1][2] While a complete, peer-reviewed toxicological profile is not extensively documented, available safety data sheets and information on structurally similar compounds allow for a robust preliminary hazard assessment.

The primary known hazard, as indicated by supplier safety information, is that it is Harmful if swallowed (H302) .[2] This is denoted by the GHS07 pictogram.



Based on the hazard profiles of closely related chlorinated pyridine carboxylic acids, it is prudent to assume that this compound may also cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, handling procedures should be designed to mitigate these potential risks.

Table 1: GHS Hazard Classification Summary
Hazard ClassHazard StatementGHS PictogramSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)[2]
Skin Corrosion/Irritation (Assumed)H315: Causes skin irritationGHS07 (Exclamation Mark)Inferred from analogs
Serious Eye Damage/Irritation (Assumed)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Inferred from analogs
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Assumed)H335: May cause respiratory irritationGHS07 (Exclamation Mark)Inferred from analogs

Disclaimer: The hazards of skin, eye, and respiratory irritation are inferred from structurally similar compounds due to the limited availability of a comprehensive, publicly accessible SDS for this compound. All handling and safety precautions should reflect this assumed hazard profile.

Section 2: Prudent Practices for Safe Handling and Storage

A proactive approach to safety is essential when working with this compound. The following protocols are based on the hierarchy of controls, prioritizing engineering and administrative controls, supplemented by appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing, handling, and dissolution of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[5]

Administrative Controls: Standard Operating Procedures
  • Minimize the quantity of the chemical handled and stored in the work area.

  • Develop and strictly follow a written Standard Operating Procedure (SOP) for all experimental work involving this compound.

  • Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

  • Keep the work area clean and organized to prevent accidental spills.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials such as strong oxidizing agents.[7] The recommended storage is at room temperature.[2]

Section 3: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes or dust generation.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn.[5]

  • Respiratory Protection: If working outside of a fume hood is unavoidable or in the event of a spill, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.[4]

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Handling This compound fume_hood Is the work performed in a certified fume hood? start->fume_hood spill_or_aerosol Is there a risk of spill or aerosol generation? fume_hood->spill_or_aerosol Yes respirator Mandatory: NIOSH-approved Respirator (N95) fume_hood->respirator No weighing Weighing small quantities (<1g)? spill_or_aerosol->weighing No face_shield Add Face Shield spill_or_aerosol->face_shield Yes ppe_basic Mandatory PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weighing->ppe_basic Yes weighing->face_shield No face_shield->ppe_basic

Caption: Decision tree for selecting appropriate PPE.

Section 4: Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the safe preparation of a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Volumetric flask with a stopper

  • Spatula

  • Weighing paper

  • Analytical balance

  • Appropriate PPE (see Section 3)

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh out the desired amount of this compound (e.g., 20.16 mg for a 1 mL of 100 mM solution) using a clean spatula. Perform this step in the fume hood to minimize inhalation risk.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the solvent (e.g., ~0.7 mL of DMSO) to the volumetric flask. Gently swirl the flask to dissolve the solid. Sonication may be used if necessary to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials. Store the solution in a tightly sealed container in an appropriate location.

Section 5: Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[8]

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For a large spill, contact your institution's environmental health and safety department immediately.

Section 6: Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Diagram 2: Hierarchy of Controls

GHS_Hierarchy cluster_0 Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of controls for minimizing exposure.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 127437-44-9. [Link]
  • PubChem. 6-Chloropicolinic acid. [Link]

Sources

literature review on 6-chloropyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid

Abstract

This compound is a trifunctional heterocyclic compound of significant interest in synthetic organic chemistry. Possessing a stable pyridine core functionalized with two adjacent carboxylic acid groups and a reactive chlorine atom, it serves as a versatile building block for the synthesis of complex molecular architectures. Its unique substitution pattern allows for orthogonal chemical modifications, making it an invaluable intermediate in the fields of medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound, with CAS Number 127437-44-9, is a solid at room temperature.[1][2] The strategic placement of a chloro-substituent and two carboxyl groups on the pyridine ring dictates its chemical behavior, offering multiple reaction sites for derivatization.

PropertyValueSource(s)
CAS Number 127437-44-9[1][3][4]
Molecular Formula C₇H₄ClNO₄[1][2][3]
Molecular Weight 201.56 g/mol [1][2][3]
Synonyms 6-Chloro-2,3-pyridinedicarboxylic acid[5]
Density 1.684 g/cm³[5]
Boiling Point 445.1 °C at 760 mmHg[5]
Flash Point 223 °C[5]
Refractive Index 1.639[5]

Synthesis and Manufacturing

While specific, high-yield manufacturing processes for this compound are often proprietary, its synthesis can be logically derived from established pyridine chemistry. A common strategy for producing pyridine dicarboxylic acids is the oxidation of corresponding dialkylpyridine precursors. For this specific molecule, a plausible route involves the oxidation of 2,3-dialkyl-6-chloropyridine. The oxidation of quinoline represents another established method for producing the parent pyridine-2,3-dicarboxylic acid, which could then potentially undergo selective chlorination.[6]

The diagram below illustrates a generalized, plausible synthetic pathway. The choice of starting material is critical; a precursor like 2,3-lutidine (2,3-dimethylpyridine) could be selectively chlorinated at the 6-position, followed by oxidation of the methyl groups to carboxylic acids. The order of these steps is crucial to manage selectivity and prevent undesired side reactions.

G cluster_0 Plausible Synthetic Pathway Start 2,3-Lutidine (or other dialkylpyridine) Step1 Selective Chlorination (e.g., with Cl2 or SO2Cl2) Start->Step1 Step A Intermediate 6-Chloro-2,3-lutidine Step1->Intermediate Step2 Oxidation (e.g., KMnO4, HNO3) Intermediate->Step2 Step B Product This compound Step2->Product

Caption: A plausible synthetic pathway to the target compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound stems from its three distinct functional groups, which can be addressed with high selectivity. This trifunctional nature makes it a powerful scaffold for building molecular diversity.

  • Carboxylic Acid Groups (C2 & C3 positions): These adjacent acid groups can be readily converted into a wide range of derivatives. They can be esterified, reduced to alcohols, or converted to amides or acid chlorides. The formation of a cyclic anhydride by heating is also a key reaction, providing a reactive intermediate for further transformations.

  • Chloro Group (C6 position): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for functionalizing the pyridine ring. The electron-withdrawing nature of the two carboxylic acid groups enhances the electrophilicity of the carbon atom at the C6 position, facilitating substitution by various nucleophiles such as amines, alcohols, and thiols.

  • Pyridine Ring: The nitrogen atom in the pyridine ring retains its basic character and can be protonated or quaternized.

Caption: Key reactivity sites and potential derivatizations.

Applications in Research and Development

This compound is primarily utilized as a functionalized organic building block for constructing more complex molecules.[] Its structure is particularly relevant in the design of bioactive compounds and functional materials.

Medicinal Chemistry and Drug Discovery

Pyridine carboxylic acid isomers are well-established scaffolds in medicinal chemistry, forming the core of numerous approved drugs and functioning as effective enzyme inhibitors.[8][9] this compound is an ideal starting material for generating libraries of novel compounds for high-throughput screening.

  • Kinase Inhibitors: The pyridine core is known to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[10] By converting the dicarboxylic acids to amides and displacing the chlorine with various amine-containing fragments, a three-dimensional exploration of the chemical space around the pyridine scaffold is possible. This strategy is central to identifying potent and selective inhibitors for therapeutic targets in oncology and neurodegenerative diseases.[10] While some synthetic routes for the prominent kinase inhibitor Imatinib have been described, they typically involve different starting materials.[11][12] However, the structural motifs present in this compound make it a highly relevant building block for the synthesis of novel kinase inhibitors and analogs of existing drugs.

  • Antimicrobial and Neurological Agents: The pyridine scaffold is a key pharmacophore in various therapeutic areas.[2] The ability to introduce diverse functionalities onto the this compound core allows for the synthesis of compounds aimed at targets such as nicotinic acetylcholine receptors or bacterial enzymes.[10]

Materials Science

The rigid structure and defined coordination sites of this molecule make it a candidate for creating metal-organic frameworks (MOFs) or specialized polymer systems. The dicarboxylate moiety can act as a chelating ligand for various metal ions, while the chloro- and nitrogen positions offer sites for polymerization or surface functionalization.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a laboratory setting.

Protocol 1: Di-esterification to Diethyl 6-chloropyridine-2,3-dicarboxylate

This protocol illustrates the conversion of the carboxylic acids to esters, which are often more soluble in organic solvents and are versatile intermediates themselves.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Add anhydrous ethanol (EtOH) in sufficient quantity to form a suspension (approx. 10-20 mL per gram of starting material).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq) to the stirring suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Benzylamine

This protocol demonstrates the displacement of the C6 chlorine, a key step in building molecular complexity.

  • Setup: In a sealed reaction vessel, combine diethyl 6-chloropyridine-2,3-dicarboxylate (from Protocol 1) (1.0 eq), benzylamine (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography to yield diethyl 6-(benzylamino)pyridine-2,3-dicarboxylate.

G cluster_1 Drug Discovery Workflow Start 6-Chloropyridine-2,3- dicarboxylic acid Step1 Reaction with R1-OH, R2-OH (Esterification) Start->Step1 Intermediate1 Diester Intermediate Step1->Intermediate1 Step2 Reaction with R3-NH2 (SNAr at C6) Intermediate1->Step2 Intermediate2 Trifunctionalized Scaffold Step2->Intermediate2 Step3 Hydrolysis / Amidation Intermediate2->Step3 Product Diverse Library of Final Compounds Step3->Product Screening Biological Screening (e.g., Kinase Assays) Product->Screening

Caption: A generalized workflow for lead generation.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its trifunctional nature provides a robust platform for generating diverse molecular structures through selective and sequential reactions. For professionals in drug discovery and materials science, this compound offers a reliable scaffold for creating novel entities with tailored biological or physical properties. As the demand for complex and highly functionalized small molecules continues to grow, the importance of strategic building blocks like this compound in both academic and industrial research is set to increase.

References

  • This compound | 127437-44-9 - ChemicalBook. (2025-07-16).
  • CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents.
  • This compound.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • IMATINIB - New Drug Approvals. (2014-09-10).
  • This compound - MySkinRecipes.
  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem.
  • 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH.
  • 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839 - PubChem.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019-04-14).
  • US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents.
  • EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.
  • 127437-44-9 | this compound - ChemScene.
  • 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 - Sigma-Aldrich.
  • US8609842B2 - Method for synthesizing Imatinib - Google Patents.
  • WO 03/011853 A1 - Googleapis.com. (2003-02-13).
  • This compound - Echemi.
  • A flow-based synthesis of Imatinib: the API of Gleevec - RSC Publishing.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents.
  • 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - ChemicalBook.
  • Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols - Benchchem.
  • 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 - Sigma-Aldrich.
  • 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 - Sigma-Aldrich.
  • Flow synthesis of imatinib by Ley and co-workers:... - ResearchGate.
  • This compound | 127437-44-9 - Sigma-Aldrich.
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (2025-08-10).
  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025-05-20).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20).
  • Organic Building Blocks - Sigma-Aldrich.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda.
  • CN101735196B - Method for synthesizing Imatinib - Google Patents.
  • How do you prepare pyridine-2,6-dicarboxylic acid? - Knowledge - Bloom Tech. (2023-12-18).
  • Organic Building Blocks - Sigma-Aldrich.
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library.
  • Building Block Synthesis for R&D - BOC Sciences.
  • 2,3-Diaminopyridinium 6-carboxypyridine-2-carboxylate - PMC - NIH.

Sources

The Synthetic Chemist's Compass: A Guide to the Fundamental Reactivity of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloropyridine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—an electron-deficient pyridine ring, a reactive chloro substituent, and two vicinal carboxylic acid groups—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this molecule, offering field-proven insights and detailed protocols to empower researchers in drug development and advanced materials. We will dissect the primary reaction pathways, including nucleophilic aromatic substitution at the C6 position and the diverse transformations of the dicarboxylic acid moiety.

Introduction: Unveiling a Versatile Building Block

The pyridine scaffold is a cornerstone in pharmaceutical development, with many top-selling drugs featuring this heterocycle.[1] this compound (CAS No. 127437-44-9) emerges as a particularly valuable building block.[2][3][4] The electron-withdrawing nature of the pyridine nitrogen, compounded by the two carboxyl groups, renders the ring electron-deficient. This electronic profile is key to its reactivity, particularly predisposing the C6 position to nucleophilic attack. The chloro-substituent at this position serves as a competent leaving group, opening a gateway for a multitude of chemical transformations. Simultaneously, the adjacent carboxylic acid groups provide handles for esterification, amidation, and cyclization reactions, allowing for extensive molecular diversification.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol
Boiling Point 445.1°C at 760 mmHg
Density 1.684 g/cm³
PSA 87.49
XLogP3 1.13

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The primary and most synthetically useful reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chloride at the C6 position. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, reducing electron density at the ortho (C2, C6) and para (C4) positions.[5] This makes these positions electrophilic and susceptible to attack by nucleophiles.

The accepted mechanism for SNAr is a two-step addition-elimination process.[6][7] In the rate-determining first step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, including the pyridine nitrogen, which provides substantial stabilization. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored.[5]

Figure 1: General mechanism of SNAr on this compound.

This reactivity is robust and accommodates a wide range of nucleophiles:

  • Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the chloride to form ethers.

  • Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation, leading to the corresponding amino-pyridines. This is a common strategy in the synthesis of bioactive molecules.[1]

  • Sulfur Nucleophiles: Thiolates are highly effective nucleophiles in SNAr reactions with halopyridines, yielding thioethers.[5]

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a representative example and can be adapted for various nucleophiles.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Base: Add 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to the solution. The base will deprotonate the carboxylic acids and the incoming amine nucleophile.

  • Addition of Nucleophile: Add 1.2 equivalents of the desired amine to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~3-4. This will protonate the product and any unreacted starting material, aiding in extraction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Transformations of the Dicarboxylic Acid Moiety

The two carboxylic acid groups at the C2 and C3 positions offer a rich landscape for further synthetic modifications.

Esterification

The conversion of the carboxylic acids to esters is a fundamental transformation, often employed to protect the acids or to modulate the solubility and electronic properties of the molecule.

  • Fischer Esterification: This classic method involves heating the dicarboxylic acid in an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl).[8] The reaction is reversible, and driving it to completion often requires removal of the water formed.

  • Alkylation of Carboxylates: The dicarboxylic acid can be deprotonated with a base (e.g., K₂CO₃) to form the dicarboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction.

  • Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acids for reaction with alcohols.

Table 2: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol, Strong Acid (cat.)RefluxInexpensive reagentsReversible, requires excess alcohol, harsh conditions
Alkylation Alkyl Halide, BaseRoom Temp. to RefluxMild conditionsAlkyl halide can be hazardous
Coupling Reagents Alcohol, Coupling Agent, BaseRoom Temp.High yielding, mild conditionsReagents can be expensive, byproduct removal
Amide Formation and Cyclization to an Anhydride

The carboxylic acids can be readily converted to amides, which are important functional groups in many pharmaceuticals. This is typically achieved by first converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine.[9][10]

Alternatively, the vicinal arrangement of the two carboxylic acid groups allows for the formation of a cyclic anhydride upon heating, often with a dehydrating agent like acetic anhydride. This anhydride is itself a reactive intermediate, susceptible to ring-opening by nucleophiles to afford mono-amide/mono-acid products.[11]

Carboxylic_Acid_Derivatives diacid This compound diester Diester diacid->diester ROH, H⁺ or Alkyl Halide, Base anhydride Cyclic Anhydride diacid->anhydride Heat, Ac₂O diacyl_chloride Diacyl Chloride diacid->diacyl_chloride SOCl₂ or (COCl)₂ diamide Diamide anhydride->diamide 1. R₂NH 2. Coupling Agent, R₂NH diacyl_chloride->diamide R₂NH

Figure 2: Key transformations of the dicarboxylic acid functionality.

Decarboxylation

The removal of one or both carboxylic acid groups via decarboxylation is another potential transformation.[12] Generally, the decarboxylation of aromatic carboxylic acids requires high temperatures.[13] The reaction proceeds by the elimination of CO₂, and its facility can be influenced by the presence of other functional groups on the ring. For pyridine carboxylic acids, the position of the carboxyl group relative to the nitrogen is a critical factor. While specific data for this compound is scarce, decarboxylation would likely require forcing conditions and may proceed with some degree of regioselectivity, potentially favoring the loss of the C2-carboxylic acid due to stabilization of an intermediate by the adjacent nitrogen atom.

Synthetic Routes to the Core Scaffold

While commercially available, understanding the synthesis of this compound provides context for its potential impurities and alternative analogues. A plausible synthetic approach involves the oxidation of a corresponding substituted quinoline.[14] Another general strategy for constructing pyridine-2,3-dicarboxylic acid esters involves the reaction of 2,3-dihalopyridines with carbon monoxide and an alcohol in the presence of a palladium catalyst.[15]

Conclusion and Future Outlook

This compound is a molecule primed for synthetic innovation. Its reactivity is dominated by two key features: facile nucleophilic aromatic substitution at the C6 position and the versatile chemistry of the vicinal dicarboxylic acid groups. By understanding these fundamental reaction pathways, researchers can strategically employ this compound as a cornerstone for building diverse libraries of novel compounds. The insights and protocols provided in this guide serve as a foundation for the rational design and synthesis of next-generation pharmaceuticals and advanced functional materials.

References

  • Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111).
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
  • Pyridine - Wikipedia. Wikipedia.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents.
  • This compound - Echemi. Echemi.
  • 127437-44-9 | this compound - ChemScene. ChemScene.
  • Decarboxyl
  • nucleophilic arom
  • This compound - MySkinRecipes. MySkinRecipes.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC - PubMed Central. PubMed Central.
  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+.
  • An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotin
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. Hilaris Publisher.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. PubMed Central.
  • Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. PubMed Central.
  • 16.
  • Fischer Esterification - Chemistry Steps. Chemistry Steps.

Sources

Foundational Steps: Synthesis, Purification, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Characterization of 6-Chloropyridine-2,3-dicarboxylic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the thermodynamic properties of this compound. Given the absence of extensive published data for this specific compound, this document outlines a robust, first-principles approach, integrating synthesis, experimental measurement, and computational modeling to establish a complete thermodynamic profile. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols and are grounded in authoritative standards.

A prerequisite to any thermodynamic measurement is the availability of a pure, well-characterized sample. The journey begins with the synthesis and rigorous purification of this compound.

Proposed Synthesis Pathway

While multiple synthetic routes may be viable, a common approach for the preparation of pyridine dicarboxylic acids is the oxidation of a suitable quinoline precursor. A plausible route for the synthesis of the title compound involves the oxidation of 6-chloroquinoline. This method leverages the relative stability of the pyridine ring to oxidative cleavage of the benzene ring.

A general procedure, adapted from known processes for similar compounds, would be to react the quinoline precursor with an oxidizing agent like a chlorate salt in an acidic aqueous medium.[1] The presence of a catalyst, such as a cupric salt, can improve the reaction yield.[1]

Purification Protocol: Ensuring High Purity

The purity of the sample is paramount for accurate thermodynamic measurements. Impurities can significantly affect phase transition temperatures and enthalpies. For a crystalline solid like a pyridine carboxylic acid, recrystallization is a highly effective purification method.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture), in which the acid has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Decolorization: If colored impurities are present, add a small amount of activated charcoal to the hot solution and agitate for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Isolation and Drying: Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the purified crystals under vacuum at a moderate temperature (e.g., 80-120°C) to remove any residual solvent.[2]

Sublimation can also be an effective technique for purifying nicotinic acid and its derivatives, particularly for removing non-volatile impurities.[3]

Structural and Purity Verification

Before proceeding, the identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (C=O, O-H, C-Cl, aromatic C-H).

  • Mass Spectrometry (MS): To confirm the molecular weight (201.56 g/mol ).[4][5]

  • Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and compare it with the theoretical values for C₇H₄ClNO₄.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

Experimental Determination of Thermodynamic Properties

Direct experimental measurement provides the most reliable thermodynamic data. The following sections detail the core experimental techniques.

Thermal Behavior and Phase Transitions: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermoanalytical techniques that provide information on thermal stability, phase transitions, and heat capacity.[6][7]

Experimental Workflow for DSC and TGA

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis prep Weigh 5-15 mg of purified This compound in a hermetic DSC/TGA pan. dsc_cycle Perform heat/cool/heat cycle (e.g., -20°C to 250°C at 10-20°C/min) to erase thermal history. prep->dsc_cycle tga_ramp Heat sample at a controlled rate (e.g., 10°C/min up to 600°C) in an inert atmosphere (N2). prep->tga_ramp dsc_ramp Execute a final heating ramp to collect data. dsc_cycle->dsc_ramp dsc_data Determine: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Heat Capacity (Cp) dsc_ramp->dsc_data tga_data Determine: - Decomposition Temperature (Td) - Thermal Stability Profile tga_ramp->tga_data

Caption: Workflow for DSC and TGA analysis.

Detailed DSC Protocol: [8][9]

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 5-15 mg of the purified compound into an aluminum hermetic pan and seal it. An empty sealed pan is used as a reference.

  • Atmosphere: Conduct the experiment under a continuous flow of inert gas (e.g., nitrogen at 20 cm³/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point above the melting transition.

    • The melting point (Tm) is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated from the area of the peak.[8]

    • Heat capacity can be determined using a modulated DSC technique or by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).

Detailed TGA Protocol: [10][11]

  • Sample Preparation: Place an accurately weighed sample (5-15 mg) into a TGA crucible.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to study oxidative stability.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition and the temperature ranges of stability can be determined.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. For organic compounds, it is typically determined by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry. For chlorinated compounds, special considerations are necessary to ensure complete reaction and accurate results. A rotating-bomb calorimeter is often employed for this purpose.[12][13]

Causality Behind Experimental Choices:

  • Why a Rotating Bomb? A static bomb can lead to an incomplete reaction and a mixture of products (e.g., free chlorine and hydrochloric acid).[14][15] Rotating the bomb after ignition ensures that the internal solution thoroughly scrubs the combustion products, leading to a well-defined final state.

  • Why a Reducing Agent? A reducing agent, such as hydrazine dihydrochloride or arsenious oxide, is added to the bomb's aqueous solution to quantitatively reduce any free chlorine formed during combustion to chloride ions, simplifying the analysis of the final state.[14][16]

Step-by-Step Combustion Calorimetry Protocol:

  • Sample Preparation: A pellet of the known mass of this compound is prepared. A small amount of mineral oil with a known heat of combustion may be used as a promoter.

  • Bomb Charging: The pellet is placed in a crucible (e.g., platinum) inside the bomb. A known volume of the reducing solution is added. The bomb is then sealed and pressurized with high-purity oxygen (e.g., to 30 atm).

  • Calorimetric Measurement: The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change of the water is precisely measured.

  • Energy Equivalent: The energy equivalent of the calorimeter is determined by combusting a standard substance with a certified energy of combustion, such as benzoic acid.

  • Analysis of Products: After combustion, the contents of the bomb are carefully analyzed to determine the amounts of nitric acid (from residual N₂) and unreacted reducing agent, and to confirm the complete reduction of chlorine.

  • Calculation: The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, quantum chemical calculations provide a powerful and cost-effective means to predict thermodynamic properties. These methods are particularly useful for corroborating experimental results and for providing data that is difficult to measure directly.

Theoretical Framework

High-accuracy composite methods like the Complete Basis Set (CBS) methods (e.g., CBS-QB3) are well-suited for calculating the thermodynamic properties of organic molecules.[17][18] Density Functional Theory (DFT) methods, especially those including dispersion corrections (e.g., B3LYP-D3), also offer a good balance of accuracy and computational cost for halogenated systems.[19][20] The general principle involves calculating the electronic energy of the molecule and then applying statistical mechanics to determine thermodynamic properties at a given temperature and pressure.[21][22]

Workflow for Quantum Chemical Calculations

G cluster_workflow Computational Workflow cluster_outputs Key Outputs geom_opt 1. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) freq_anal 2. Frequency Analysis (at the same level of theory) geom_opt->freq_anal spe_calc 3. Single-Point Energy Calculation (High-level method, e.g., CBS-QB3) freq_anal->spe_calc zpe Zero-Point Vibrational Energy (ZPVE) freq_anal->zpe thermal_corr Thermal Corrections to Enthalpy freq_anal->thermal_corr entropy Entropy (S°) freq_anal->entropy thermo_calc 4. Thermodynamic Data Calculation spe_calc->thermo_calc gibbs Gibbs Free Energy (G°) thermo_calc->gibbs hof Enthalpy of Formation (ΔfH°) thermo_calc->hof

Caption: A typical workflow for ab initio thermodynamic calculations.

Step-by-Step Computational Protocol
  • Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a DFT method with a reasonably large basis set.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the thermodynamic functions.[22]

  • High-Accuracy Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method like CBS-QB3.[23][24][25]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K is calculated using the atomization method. This involves subtracting the sum of the calculated energies of the constituent atoms from the molecule's total energy and adding the experimental enthalpies of formation of the atoms.

  • Calculation of S° and G°: The standard entropy (S°) and Gibbs free energy of formation (ΔfG°) are calculated from the outputs of the frequency and high-level energy calculations using standard statistical mechanics formulae.

Summary of Thermodynamic Data

The data obtained from the experimental and computational workflows should be compiled for easy reference and comparison.

Thermodynamic PropertySymbolExperimental ValueComputational Value
Physical Properties
Molecular WeightMW201.56 g/mol N/A
Melting PointTmTBD (°C)N/A
Decomposition TemperatureTdTBD (°C)N/A
Enthalpic Properties
Enthalpy of FusionΔHfusTBD (kJ/mol)N/A
Enthalpy of Combustion (298.15 K)ΔcH°TBD (kJ/mol)N/A
Standard Enthalpy of Formation (298.15 K)ΔfH°TBD (kJ/mol)TBD (kJ/mol)
Other Properties
Standard Molar Entropy (298.15 K)TBD (J/mol·K)TBD (J/mol·K)
Standard Gibbs Free Energy of Formation (298.15 K)ΔfG°TBD (kJ/mol)TBD (kJ/mol)
Heat Capacity (constant pressure)CpTBD (J/mol·K)TBD (J/mol·K)

TBD: To Be Determined by the methodologies outlined in this guide.

Conclusion

This technical guide provides a comprehensive, multi-faceted approach to determining the thermodynamic properties of this compound. By integrating synthesis, purification, experimental measurements (DSC, TGA, combustion calorimetry), and high-accuracy quantum chemical calculations, researchers can develop a complete and reliable thermodynamic profile for this compound. The synergy between experimental and computational methods offers a self-validating system, ensuring the high-quality data essential for applications in drug development, process chemistry, and materials science.

References

  • Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. Journal of the American Chemical Society. [Link]
  • Vandeputte, A. G., et al. (2018). Bond additivity corrections for CBS‐QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species. International Journal of Chemical Kinetics. [Link]
  • University of Southern Indiana. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. ScholarWorks. [Link]
  • Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry. [Link]
  • O'Brochta, J. (1959). U.S. Patent No. 2,916,494. U.S.
  • Simmie, J. M. (2011). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A. [Link]
  • Smith, N. K., Scott, D. W., & McCullough, J. P. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry. [Link]
  • Smith, N. K., Scott, D. W., & McCullough, J. P. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry. [Link]
  • Hubbard, W. N., et al. (1954). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene.
  • Simmie, J. M., & Somers, K. P. (2013). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A. [Link]
  • D'Amelia, R., et al. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University. [Link]
  • Goldsmith, C. F., & Green, W. H. (2011). Enthalpy Diagram for HCO 3• System Calculated by Composite CBS-QB3 Method.
  • Al-Hourani, B. J., et al. (2020). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.
  • Zhou, Y., et al. (2018). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3.
  • Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Diep, B. N., et al. (1972). U.S. Patent No. 3,657,259. U.S.
  • Plato, C. (1972). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals.
  • Jubilee Platinum Plc. (2013). U.S. Patent No. 8,575,350. U.S.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Seel, A. G., et al. (2023). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation.
  • Gaussian, Inc. (n.d.). CBS Methods.
  • Monti, O. L. A., et al. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. [Link]
  • Sundaraganesan, N., et al. (2007). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
  • Susa, A. C., et al. (2023). summary of design MW, functional cap type (C for carboxylic acid and A for acetoxy), functional cap count, and persistence length.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Stewart, E. L., et al. (2012).
  • Jubilee Platinum Plc. (2014). Process for producing pyridine carboxylic acids.
  • PerkinElmer. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]
  • Payne, M. C., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Dembinski, R., et al. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • Garcia-Ratés, M., & Lopez, N. (2020). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry.
  • Rosen, A. S. (n.d.). Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. Rosen Review. [Link]
  • Burke, K., et al. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5. University of California, Irvine. [Link]
  • PubChem. (n.d.). 6-Chloro-2-methylpyridine-3-carboxylic acid.
  • Rezac, J., & Hobza, P. (2014). On the Reliability of Pure and Hybrid DFT Methods for the Evaluation of Halogen, Chalcogen, and Pnicogen Bonds Involving Anionic and Neutral Electron Donors.
  • Benallal, M. A., et al. (2022). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. Oriental Journal of Chemistry. [Link]
  • Teijin Limited. (1987). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Dow AgroSciences LLC. (2007). Process for the manufacture of 2,3-dichloropyridine.

Sources

Methodological & Application

The Versatile Synthon: Applications of 6-Chloropyridine-2,3-dicarboxylic Acid in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Halogenated Pyridine Building Block

6-Chloropyridine-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a chloro substituent and two carboxylic acid groups on a pyridine ring provides a powerful platform for the construction of complex molecular architectures, particularly fused heterocyclic systems. The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electron-withdrawing chloro and carboxyl groups, activates the molecule for a variety of transformations. This application note will delve into the synthetic utility of this compound, with a focus on its application in the preparation of pyrido[2,3-d]pyridazine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. We will provide detailed, field-proven insights into the key transformations, including the underlying chemical principles and step-by-step protocols for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Application: Synthesis of the 7-Chloropyrido[2,3-d]pyridazine-5,8-dione Scaffold

A primary and highly efficient application of this compound is its use as a precursor for the synthesis of the pyrido[2,3-d]pyridazine ring system. These fused heterocycles are prevalent in a variety of biologically active compounds, exhibiting properties such as anticancer and anti-inflammatory activities.[1][2] The most direct route to this scaffold involves a cyclocondensation reaction with hydrazine, a classic and reliable method for the formation of pyridazinone rings from 1,2-dicarboxylic acids.

Causality Behind the Experimental Choices

The transformation of this compound into 7-chloropyrido[2,3-d]pyridazine-5,8-dione is a robust and high-yielding process. The reaction proceeds through the initial formation of a dihydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable, fused heterocyclic system. The choice of hydrazine hydrate as the reagent is based on its high reactivity as a binucleophile and its commercial availability. The reaction is typically carried out in a high-boiling polar solvent, such as ethanol or n-butanol, to ensure the complete dissolution of the starting materials and to provide the necessary thermal energy to drive the dehydration and cyclization steps. Acetic acid is often used as a catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloropyrido[2,3-d]pyridazine-5,8-dione

This protocol details the direct cyclocondensation of this compound with hydrazine hydrate.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A This compound D Combine in Flask A->D B Hydrazine Hydrate B->D C Ethanol/Acetic Acid C->D E Heat to Reflux (4-6 hours) D->E F Cool to RT E->F G Filter Precipitate F->G H Wash with Water & Ethanol G->H I Dry under Vacuum H->I J 7-Chloropyrido[2,3-d]pyridazine-5,8-dione I->J

Caption: Workflow for the synthesis of 7-chloropyrido[2,3-d]pyridazine-5,8-dione.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound201.5610.02.02 g
Hydrazine hydrate (~80% solution)50.06 (as hydrate)12.0~0.75 mL
Glacial Acetic Acid60.05Catalytic~1 mL
Ethanol46.07-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.02 g, 10.0 mmol).

  • Add ethanol (50 mL) and glacial acetic acid (1 mL).

  • Stir the suspension and add hydrazine hydrate (~0.75 mL, 12.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford 7-chloropyrido[2,3-d]pyridazine-5,8-dione as a solid.

Expected Outcome:

The product, 7-chloropyrido[2,3-d]pyridazine-5,8-dione, is typically obtained as a white to off-white solid in good to excellent yield (80-95%). The structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Synthetic Transformations

The 7-chloropyrido[2,3-d]pyridazine-5,8-dione synthesized in Protocol 1 is itself a versatile intermediate. The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This is a key strategy for building molecular diversity and for the synthesis of targeted therapeutic agents.

Protocol 2: Nucleophilic Aromatic Substitution of 7-Chloropyrido[2,3-d]pyridazine-5,8-dione with an Amine

This protocol provides a general procedure for the displacement of the chloro group with a primary or secondary amine.

Reaction Mechanism Diagram:

Caption: Generalized mechanism for the SNAr reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
7-Chloropyrido[2,3-d]pyridazine-5,8-dione197.551.0198 mg
Amine (e.g., morpholine)87.121.20.11 mL
Diisopropylethylamine (DIPEA)129.242.00.35 mL
N,N-Dimethylformamide (DMF), anhydrous73.09-5 mL

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-chloropyrido[2,3-d]pyridazine-5,8-dione (198 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add the desired amine (e.g., morpholine, 0.11 mL, 1.2 mmol) followed by DIPEA (0.35 mL, 2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a readily accessible and highly useful building block for the synthesis of complex heterocyclic compounds. The straightforward and high-yielding cyclocondensation with hydrazine to form the 7-chloropyrido[2,3-d]pyridazine-5,8-dione core provides a versatile platform for further functionalization through nucleophilic aromatic substitution. This two-step sequence allows for the rapid generation of libraries of substituted pyrido[2,3-d]pyridazines for screening in drug discovery programs and for the development of novel agrochemicals. The protocols provided herein are robust and can be adapted for a wide range of substrates, making this compound an indispensable tool for the modern synthetic chemist.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Med. Chem., 2023, 14, 1234-1246. [Link]
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv., 2024, 14, 12345-12356. [Link]

Sources

Synthesis of 6-Chloropyridine-2,3-dicarboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 6-chloropyridine-2,3-dicarboxylic acid and its derivatives, crucial scaffolds in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, detailed protocols, and the rationale behind the synthetic strategies.

Introduction: The Significance of this compound Scaffolds

Pyridinecarboxylic acid derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules.[1] The introduction of a chlorine atom at the 6-position of the pyridine-2,3-dicarboxylic acid (also known as quinolinic acid) core can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This halogen substitution can influence factors such as metabolic stability, receptor binding affinity, and overall therapeutic efficacy, making this compound a highly sought-after intermediate in the design of novel therapeutics.

This guide outlines a strategic, multi-step approach to the synthesis of the title compound and its subsequent derivatization into esters and amides, which are common functionalities in drug candidates.

Proposed Synthetic Pathway Overview

A robust and logical synthetic route to this compound and its derivatives is proposed, commencing with the synthesis of a suitable precursor, 6-chloroquinoline. This intermediate is then subjected to oxidative cleavage to yield the target dicarboxylic acid. Subsequent derivatization provides access to a variety of esters and amides.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Derivatization p_chloroaniline p-Chloroaniline skraup Skraup Reaction p_chloroaniline->skraup H₂SO₄, Oxidizing Agent glycerol Glycerol glycerol->skraup six_chloroquinoline 6-Chloroquinoline skraup->six_chloroquinoline six_chloroquinoline_2 6-Chloroquinoline oxidation Oxidation (e.g., KMnO₄, O₃) six_chloroquinoline_2->oxidation target_acid This compound oxidation->target_acid target_acid_2 This compound acyl_chloride Acyl Chloride Formation (SOCl₂, (COCl)₂) target_acid_2->acyl_chloride dicarbonyl_chloride 6-Chloropyridine-2,3-dicarbonyl dichloride acyl_chloride->dicarbonyl_chloride esterification Esterification (Alcohol, Base) dicarbonyl_chloride->esterification amidation Amidation (Amine, Base) dicarbonyl_chloride->amidation esters Diester Derivatives esterification->esters amides Diamide Derivatives amidation->amides Derivatization DicarboxylicAcid This compound AcylChloride 6-Chloropyridine-2,3-dicarbonyl dichloride DicarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ Diester Diester Derivative AcylChloride->Diester Base Diamide Diamide Derivative AcylChloride->Diamide Base Alcohol R-OH (Alcohol) Alcohol->Diester Amine R'-NH₂ (Amine) Amine->Diamide

Sources

Application Notes & Protocols: 6-Chloropyridine-2,3-dicarboxylic Acid as a Versatile Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 6-chloropyridine-2,3-dicarboxylic acid. This heterocyclic building block offers a unique combination of functionalities: a rigid pyridine core, two vicinal carboxylic acids for directed synthesis, and a reactive chlorine atom for late-stage diversification. We will explore its physicochemical properties, detail a robust protocol for its conversion into complex fused heterocyclic systems, and discuss its potential as a core scaffold in the design of high-value therapeutic agents, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Value of the Pyridine Dicarboxylic Acid Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[1] Among these, pyridine carboxylic acid isomers have given rise to a multitude of drugs for treating diseases ranging from cancer to neurodegenerative disorders.[2] The molecule this compound is a particularly valuable, albeit underutilized, building block. Its inherent structural features provide a pre-organized framework for constructing complex molecules:

  • The Pyridine Core: A bioisostere for a benzene ring that can engage in hydrogen bonding and improve aqueous solubility.

  • Vicinal Dicarboxylic Acids: These groups can be readily converted into a cyclic anhydride, providing a powerful electrophilic intermediate for reaction with dinucleophiles to form fused ring systems in a controlled manner.

  • The 6-Chloro Substituent: A versatile synthetic handle allowing for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries.[3]

This guide will demonstrate how these features can be leveraged to synthesize advanced pharmaceutical intermediates.

Physicochemical & Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 127437-44-9[4][5]
Molecular Formula C₇H₄ClNO₄[4][5]
Molecular Weight 201.56 g/mol [4]
Boiling Point 445.1 °C at 760 mmHg[5]
Density 1.684 g/cm³[5]
PSA (Polar Surface Area) 87.49 Ų[4]
XLogP3 1.131[5]
Storage Store at room temperature[4]

Safety Profile: While a full toxicological profile is not available, related chlorinated pyridine carboxylic acids are classified as irritants. Standard laboratory precautions should be taken.[6]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are required. Work should be conducted in a well-ventilated fume hood.

Core Application: Synthesis of Fused Pyrido[2,3-b]pyrazine Heterocycles

One of the most powerful applications of this building block is in the synthesis of fused polycyclic systems. The vicinal dicarboxylic acids are perfectly positioned to undergo cyclocondensation reactions. This protocol details a two-step process to create a novel pyrido[2,3-b]pyrazine scaffold, a core found in many biologically active compounds.[7][8] The strategy is based on the well-established reactivity of analogous dicarboxylic acids, such as quinoxaline-2,3-dicarboxylic acid.[9]

Rationale and Workflow Overview

The core principle is the activation of the dicarboxylic acid via dehydration to a cyclic anhydride. This anhydride possesses two highly electrophilic carbonyl carbons, primed for reaction. Subsequent introduction of a 1,2-dinucleophile, such as an o-phenylenediamine, triggers a sequential amidation and cyclization to yield the thermodynamically stable, fused aromatic system. The chlorine atom on the pyridine ring remains intact for potential downstream modifications.

G cluster_0 Activation Phase cluster_1 Condensation Phase A This compound B Step 1: Anhydride Formation (Dehydration) A->B Acetic Anhydride, Reflux C 6-Chloropyrido[2,3-b]pyrazine-2,3-dicarboxylic Anhydride B->C E Step 2: Condensation & Cyclization C->E D o-Phenylenediamine D->E Glacial Acetic Acid, Reflux F Fused Pyrido[2,3-b]pyrazine Product E->F

Caption: Synthetic workflow for pyrido[2,3-b]pyrazine synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyrido[2,3-b]pyrazine-2,3-dicarboxylic Anhydride

  • Causality: Acetic anhydride serves as both a solvent and a powerful dehydrating agent. Refluxing provides the necessary activation energy to drive the intramolecular condensation, forming the five-membered anhydride ring and releasing acetic acid as a byproduct.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (2.02 g, 10 mmol) in acetic anhydride (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring. The solid will gradually dissolve. Maintain reflux for 3 hours. Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the starting material.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The anhydride product will precipitate.

  • Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove residual acetic anhydride.

  • Dry the solid under high vacuum to afford the 6-chloropyrido[2,3-b]pyrazine-2,3-dicarboxylic anhydride as a stable, crystalline solid. The product is typically of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of 7-Chloro-benzo[g]pyrido[2,3-b]quinoxaline-5,12-dione

  • Causality: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and can tolerate high temperatures. The nucleophilic amine groups of o-phenylenediamine attack the electrophilic carbonyls of the anhydride. This is followed by two sequential dehydration (cyclization) steps, driven by heat, to form the final, fully aromatic polycyclic system.

  • Reagent Setup: To the flask containing the dried anhydride from the previous step (1.84 g, ~10 mmol, assuming quantitative conversion), add glacial acetic acid (40 mL) and o-phenylenediamine (1.08 g, 10 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Pour the mixture into 200 mL of cold water with stirring. Collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with water (3 x 30 mL) and cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from a suitable solvent, such as DMF (N,N-dimethylformamide) or a mixture of ethanol/DCM, to yield the pure 7-chloro-benzo[g]pyrido[2,3-b]quinoxaline-5,12-dione.

Application in Drug Design: A Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anti-cancer drugs that work through a mechanism known as synthetic lethality.[10] In cancers with defects in homologous recombination DNA repair (e.g., those with BRCA1/2 mutations), inhibiting the PARP-mediated single-strand break repair pathway leads to the accumulation of double-strand breaks during replication, which cannot be repaired and result in cell death.[11][12]

The core of most PARP inhibitors is a heterocyclic scaffold containing a carboxamide moiety, which mimics the nicotinamide portion of the natural substrate NAD+.[12] this compound is an ideal starting point for designing novel PARP inhibitors.

  • Pharmacophore Generation: One carboxylic acid can be converted to a primary amide (-CONH₂) to serve as the key pharmacophore, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP active site.[13]

  • Scaffold Rigidity: The pyridine ring provides a rigid and planar core to correctly orient the pharmacophore and other substituents.

  • Vectors for Optimization: The second carboxylic acid and the C6-chloro position serve as attachment points for side chains that can extend into other regions of the active site, such as the adenosine-binding pocket, to enhance potency and selectivity.[10]

Caption: Conceptual binding of a pyridopyrazine carboxamide core in the PARP active site.

This conceptual model illustrates how the this compound scaffold can be rationally elaborated to target the key binding interactions required for potent PARP inhibition, making it a valuable starting point for novel drug discovery programs in oncology.

References

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54.
  • Hosni, H. M., & Fadda, A. A. (n.d.). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]. Indian Journal of Chemistry.
  • Avula, B., et al. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1).
  • ResearchGate. (2009). ChemInform Abstract: Some Reactions with Quinoxaline-2,3-dicarboxylic Acid Anhydride: Novel Synthesis of Thieno[2,3-d]pyrimidines and Pyrrolo[3,4-b]quinoxalines as Antimicrobial Agents.
  • PubChem. (n.d.). 6-Chloropicolinic acid. National Institutes of Health.
  • Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.
  • Elmasry, G., & Al-Rashood, S. T. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 466-477.
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Vilarelle, D., et al. (2009). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(11).
  • MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.
  • ResearchGate. (2015). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1-25.
  • Zafra, O., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8.
  • ResearchGate. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Weaver, A. N., & Yang, E. S. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3).
  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • National Center for Biotechnology Information. (2022). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega.
  • Nature. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(9950).

Sources

reaction of 6-chloropyridine-2,3-dicarboxylic acid with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of 6-Chloropyridine-2,3-dicarboxylic Acid with Nucleophiles

Introduction: The Versatility of a Privileged Heterocyclic Scaffold

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its structure is primed for chemical modification: the pyridine core, rendered electron-deficient by the nitrogen heteroatom and two powerful electron-withdrawing carboxylic acid groups, activates the C6-chlorine atom for displacement. This inherent reactivity makes it an exceptional scaffold for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), enabling the construction of novel quinoline derivatives and other polycyclic systems.[1][2] This guide provides a detailed exploration of the principles and protocols governing the reaction of this versatile substrate with common classes of nucleophiles.

Pillar 1: The Mechanistic Underpinnings of Reactivity

The chemistry of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway. Understanding this mechanism is critical to predicting reactivity and optimizing reaction conditions.

The SNAr Mechanism: An Addition-Elimination Sequence

Unlike aliphatic SN2 reactions, the SNAr mechanism on an aromatic ring is typically a two-step process.[3][4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (C6). This step is generally the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5][6]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is paramount. In the case of this compound, the negative charge of the intermediate is delocalized not only onto the ortho and para positions of the ring but also, crucially, onto the electronegative ring nitrogen and the oxygen atoms of the two carboxylate groups. This extensive delocalization significantly lowers the activation energy of the initial attack, making the reaction highly favorable.[4][5] While the two-step model is widely accepted, it is worth noting that recent computational and kinetic studies suggest some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously.[7][8]

SNAr_Mechanism Reactants 6-Chloropyridine- 2,3-dicarboxylic acid + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Step 1: Addition (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Elimination (Fast) Products Substituted Product + Cl⁻ TS2->Products

Caption: General mechanism for the SNAr reaction.

Pillar 2: Reactions with Nitrogen Nucleophiles

The displacement of the C6-chloride with amines is a cornerstone transformation, providing access to a wide array of 6-aminopyridine derivatives which are precursors to valuable pharmaceutical agents.[9][10]

Causality Behind Experimental Choices:

  • Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) is essential to scavenge this acid and drive the reaction to completion.[3]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal as they effectively solvate the ionic intermediate and can reach the high temperatures often required. Alcohols can also serve as effective solvents.[11]

  • Temperature: Heating is typically required to provide sufficient energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[12]

Protocol 1: Synthesis of 6-(Benzylamino)pyridine-2,3-dicarboxylic acid

This protocol details a representative amination using benzylamine as the nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, potassium carbonate, and anhydrous DMF.

  • Reagent Addition: Add benzylamine to the stirring suspension.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction's progress using TLC or LC-MS (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. The product should precipitate.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Amination_Workflow A Combine Reactants (Substrate, K₂CO₃, DMF) B Add Benzylamine A->B C Heat to 80-100 °C (4-12 h) B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Cool & Quench (Ice-Water) D->E Complete F Acidify with 1M HCl (pH 3-4) E->F G Isolate Product (Filtration or Extraction) F->G H Purify (Recrystallization or Chromatography) G->H

Caption: Workflow for the synthesis of 6-aminopyridine derivatives.

Pillar 3: Reactions with Oxygen Nucleophiles

The reaction with alcohols and phenols proceeds via their more nucleophilic conjugate bases (alkoxides and phenoxides) to yield ether derivatives.

Causality Behind Experimental Choices:

  • Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the alcohol or phenol, generating the potent nucleophile needed for the attack.

  • Solvent: Anhydrous polar aprotic solvents (e.g., THF, DMF) are critical to prevent the quenching of the highly reactive alkoxide/phenoxide intermediates.

  • Anhydrous Conditions: Meticulous exclusion of water is necessary to prevent side reactions and deactivation of the nucleophile.

Protocol 2: Synthesis of 6-Phenoxypyridine-2,3-dicarboxylic acid

This protocol describes the synthesis of an aryl ether derivative.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Nucleophile Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of phenol in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.

  • Reaction: Add this compound to the prepared sodium phenoxide solution in one portion.

  • Heating: Heat the reaction mixture to reflux (approx. 66 °C in THF). Monitor the reaction by TLC or LC-MS (typically 6-18 hours).

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

    • Acidify the mixture to pH ~2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of 6-aryloxypyridine derivatives.

Pillar 4: Reactions with Sulfur Nucleophiles

Thiols are potent nucleophiles, and their corresponding thiolates are even more so.[3] These reactions readily form thioether linkages, which are important in various biologically active molecules.

Causality Behind Experimental Choices:

  • Base: While thiols are acidic enough to react, a mild base like triethylamine or potassium carbonate is often used to generate the thiolate in situ, accelerating the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent choices.

  • Degassing: To prevent the oxidative side-reaction of thiol dimerization (R-SH → R-S-S-R), it is good practice to degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).

Protocol 3: Synthesis of 6-(Phenylthio)pyridine-2,3-dicarboxylic acid

This protocol outlines the formation of an aryl thioether.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.

  • Reagent Addition: Add triethylamine followed by the dropwise addition of thiophenol.

  • Reaction: Stir the reaction mixture at 50-60 °C under a nitrogen atmosphere until the starting material is consumed as indicated by TLC (typically 3-8 hours).

  • Work-up:

    • Remove the solvent in vacuo.

    • Redissolve the residue in water and acidify to pH ~3 with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent.

Caption: Workflow for the synthesis of 6-(arylthio)pyridine derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound. Note that specific times and temperatures may require optimization.

Nucleophile (Nu-H)ClassBaseSolventTemp (°C)Product
BenzylamineN-NucleophileK₂CO₃DMF80-1006-(Benzylamino)pyridine-2,3-dicarboxylic acid
AnilineN-NucleophileK₂CO₃ / Cs₂CO₃DMF / NMP100-1206-(Anilino)pyridine-2,3-dicarboxylic acid
MorpholineN-NucleophileEt₃N / K₂CO₃MeCN / DMF60-906-Morpholinopyridine-2,3-dicarboxylic acid
PhenolO-NucleophileNaH / K₂CO₃THF / DMF60-1006-Phenoxypyridine-2,3-dicarboxylic acid
MethanolO-NucleophileNaH / NaOMeTHF / MeOHReflux6-Methoxypyridine-2,3-dicarboxylic acid
ThiophenolS-NucleophileEt₃N / K₂CO₃MeCN / DMF50-706-(Phenylthio)pyridine-2,3-dicarboxylic acid

Trustworthiness: Self-Validating Systems and Potential Pitfalls

Every protocol must be approached with an awareness of potential side reactions.

  • Competing Reactions at Carboxylic Acid Sites: While SNAr is the primary pathway, the carboxylic acid groups can undergo esterification or amidation.[13][14] These reactions typically require activating agents (e.g., DCC, SOCl₂) or much harsher conditions (high temperatures >150 °C) and are generally not competitive under the conditions described above.

  • Solvolysis: In protic solvents like methanol or water, the solvent itself can act as a nucleophile, leading to the formation of methoxy or hydroxy byproducts, respectively.[11] This is more prevalent at higher temperatures and can be minimized by using a large excess of the intended nucleophile or choosing an aprotic solvent.

  • Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation upon strong heating. While typically requiring temperatures higher than those specified in the protocols, this should be a consideration if reactions are pushed to higher thermal limits.

Conclusion

This compound is a potent and versatile electrophile for nucleophilic aromatic substitution. The electron-deficient nature of the doubly-activated pyridine ring allows for efficient displacement of the C6-chloride by a wide range of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can selectively and predictably synthesize a vast library of substituted pyridine dicarboxylic acids, paving the way for innovations in drug discovery and advanced materials.

References

  • Vertex AI Search. (n.d.). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotinate.
  • ChemicalBook. (n.d.). 6-Aminopyridine-2-carboxylic acid synthesis.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines.
  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Pearson+. (n.d.). What are the products of the following reactions?b. | Study Prep.

Sources

Mastering Amide Synthesis from 6-Chloropyridine-2,3-dicarboxylic Acid: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the synthetic strategies for preparing amides from 6-chloropyridine-2,3-dicarboxylic acid. This document moves beyond simple procedural lists to offer a deep dive into the underlying chemical principles, empowering scientists to make informed decisions in their synthetic endeavors. We will dissect the nuances of activating this challenging substrate, controlling selectivity, and navigating potential side reactions, all supported by established literature and practical insights.

Introduction: The Significance of Pyridine-Based Amides

Pyridine dicarboxamides are a privileged scaffold in medicinal chemistry and materials science. The pyridine core imparts unique electronic and conformational properties, while the amide functionalities provide crucial hydrogen bonding interactions, essential for molecular recognition and biological activity. The specific substrate, this compound, offers multiple points for diversification, making it a valuable starting material for the synthesis of novel therapeutic agents and functional materials.

Core Chemical Principles: Activating the Dicarboxylic Acid

Direct amidation of a carboxylic acid with an amine is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is a prerequisite for efficient amide bond formation. This is typically achieved by converting the hydroxyl groups of the carboxylic acids into better leaving groups.

Several classes of reagents are commonly employed for this purpose, each with its own mechanistic pathway and optimal reaction conditions. The choice of activating agent is critical and depends on the desired outcome (mono-amide, di-amide, or imide), the nature of the amine, and the overall sensitivity of the substrate.

Key Activation Strategies:
  • Acyl Chloride Formation: This classic and robust method involves the conversion of the carboxylic acids to their corresponding acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chlorides are highly electrophilic and readily react with amines.

  • Carbodiimide Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used for in situ activation of carboxylic acids. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To enhance efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included.

  • Phosphonium and Uronium Salt Reagents: A vast array of modern coupling reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), offer high efficiency and are particularly useful for challenging couplings, such as those involving sterically hindered amines or acids prone to racemization.

Navigating Selectivity: Mono-amidation vs. Di-amidation

A key challenge in working with this compound is achieving selective mono-amidation. The two carboxylic acid groups, positioned at C2 and C3 of the pyridine ring, exhibit different electronic environments, leading to differential reactivity.

The carboxylic acid at the C2 position is in closer proximity to the electron-withdrawing pyridine nitrogen, which increases the electrophilicity of its carbonyl carbon. Consequently, the C2-carboxylic acid is generally more susceptible to nucleophilic attack. This inherent reactivity can be exploited to favor the formation of the 2-carboxamide isomer under carefully controlled conditions.

Strategies for Selective Mono-amidation:

  • Stoichiometric Control: Using a limited amount of the amine (typically 1.0-1.2 equivalents) and the coupling reagent can favor mono-amidation.

  • Low Temperature: Running the reaction at reduced temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and enhance selectivity.

  • Choice of Activating Agent: Milder activating agents may offer better selectivity compared to highly reactive ones like acyl chlorides.

The Amide vs. Imide Dichotomy: Controlling Cyclization

When primary amines are used as nucleophiles, there is a potential for a subsequent intramolecular reaction to form a cyclic imide, specifically a substituted 6-chloro-pyrrolo[3,4-b]pyridine-5,7-dione. This is particularly prevalent when the reaction is heated or when excess activating agent is used.

Factors Influencing Imide Formation:

  • Reaction Temperature: Higher temperatures promote the intramolecular cyclization.

  • Amine Structure: Primary amines are required for imide formation.

  • Reaction Time: Prolonged reaction times can lead to increased imide formation.

  • Activating Agent: Strong dehydrating conditions can favor imide synthesis.

Conversely, to favor the formation of the di-amide, it is generally advisable to use an excess of the amine and a suitable coupling reagent at moderate temperatures.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of amides from this compound. Researchers should optimize these conditions based on their specific amine and desired product.

Protocol 1: General Procedure for the Synthesis of Di-amides via Acyl Chloride Formation

This protocol is suitable for the synthesis of symmetrical di-amides using a robust activation method.

Workflow Diagram:

Application Notes and Protocols: Esterification of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloropyridine-2,3-dicarboxylic acid is a pivotal heterocyclic building block in the synthesis of complex organic molecules. Its derivatives are integral to the development of novel pharmaceuticals and advanced agrochemicals, where the pyridine core imparts specific biological activities. The conversion of the vicinal carboxylic acid moieties into their corresponding esters is a fundamental transformation, often serving as a gateway to further functionalization such as amidation, reduction, or cyclization reactions.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on robust and efficient protocols for the diesterification of this compound. We will explore multiple methodologies, from classical acid catalysis to milder, modern reagents, explaining the causality behind experimental choices to ensure procedural success and reproducibility.

Molecular Profile: this compound
PropertyValueReference
CAS Number 127437-44-9[1][2][3]
Molecular Formula C₇H₄ClNO₄[1][2]
Molecular Weight 201.56 g/mol [1][2]
Appearance Colorless/White Solid[4]
Boiling Point 445.1°C at 760 mmHg[2]
Density 1.684 g/cm³[2]

The structure presents unique challenges for esterification. The two carboxylic acid groups are positioned ortho to each other, creating potential steric hindrance. Furthermore, the electron-withdrawing effects of the pyridine nitrogen and the chlorine atom at the 6-position decrease the nucleophilicity of the carboxylate groups, potentially slowing reaction kinetics under certain conditions.

Protocol 1: Classical Fischer-Speier Esterification

This method is a cornerstone of organic synthesis, relying on an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product. It is highly scalable and cost-effective, making it suitable for large-scale preparations.

Scientific Principle

Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution.[5][6] A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[6][7] The use of excess alcohol as the solvent and the removal of water are critical for shifting the equilibrium to favor product formation, in accordance with Le Châtelier's principle.[8]

Caption: Generalized mechanism of Fischer-Speier esterification.

Detailed Step-by-Step Methodology (Dimethyl Ester Synthesis)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 49.6 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). The dicarboxylic acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 2.7 mL, ~50 mmol) to the suspension. Safety Note: This addition is exothermic. Perform in an ice bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Neutralization: Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dimethyl 6-chloropyridine-2,3-dicarboxylate.

Causality and Troubleshooting
  • Why excess alcohol? The alcohol serves as both a reagent and the solvent, ensuring its concentration remains high to drive the equilibrium forward.[6]

  • Why H₂SO₄? A strong protic acid is required to effectively protonate the carbonyl, activating it for nucleophilic attack.[5][9] Benzenesulfonic acid can be a milder alternative if charring occurs.[9]

  • Troubleshooting: Incomplete Reaction. If the reaction stalls, ensure the reagents are anhydrous. Water, even in small amounts, can shift the equilibrium back to the starting materials. A Dean-Stark trap can be used with higher-boiling alcohols (e.g., butanol) to physically remove water.

Protocol 2: Mild Esterification with (Trimethylsilyl)diazomethane (TMSCHN₂)

For substrates that are sensitive to harsh acidic conditions or when steric hindrance is a concern, esterification using diazoalkanes is a superior alternative.[10] (Trimethylsilyl)diazomethane (TMSCHN₂) is a commercially available and safer reagent compared to the highly explosive diazomethane.[10]

Scientific Principle

This reaction proceeds via a rapid, irreversible acid-base reaction. The acidic proton of the carboxylic acid is transferred to the basic carbon atom of TMSCHN₂, generating a carboxylate anion and a methyldiazonium ion intermediate.[11][12] The highly nucleophilic carboxylate then displaces nitrogen gas (N₂) in a classic Sₙ2 reaction to form the methyl ester. The reaction is quantitative and produces N₂ as the only byproduct, simplifying purification.[10][11]

Experimental_Workflow_TMSCHN2 Start Dissolve Diacid in Toluene/Methanol Cool Cool to 0°C (Ice Bath) Start->Cool Add Add TMSCHN₂ dropwise (until yellow color persists) Cool->Add Stir Stir at RT for 30 min Add->Stir Concentrate Concentrate under Reduced Pressure Stir->Concentrate End Pure Dimethyl Ester (Often no further purification needed) Concentrate->End

Caption: Workflow for esterification using TMSCHN₂.

Detailed Step-by-Step Methodology
  • Setup: In a well-ventilated fume hood, dissolve this compound (1.0 g, 4.96 mmol) in a mixture of toluene and methanol (3:2 ratio, 25 mL) in a 50 mL round-bottom flask with a magnetic stirrer.

  • Reagent Preparation: Obtain a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes.

  • Reaction: Cool the flask to 0°C using an ice bath. Slowly add the TMSCHN₂ solution dropwise via syringe. Nitrogen gas will evolve. Continue addition until a faint, persistent yellow color remains, indicating a slight excess of the reagent has been added (approx. 5.5 mL, 11 mmol).[10]

  • Completion: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Work-up: The reaction is typically very clean. Carefully concentrate the solvent under reduced pressure. Caution: Do not use an acid bath for trapping as it can react with any residual TMSCHN₂. A base trap is recommended.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, a quick filtration through a short plug of silica gel (eluting with ethyl acetate/hexane) can remove non-volatile impurities.

Causality and Troubleshooting
  • Why a Toluene/Methanol solvent system? Toluene helps solubilize the starting material, while methanol is required for the mechanism of esterification with TMSCHN₂.[10][13]

  • Why dropwise addition at 0°C? This controls the rate of N₂ evolution and minimizes potential side reactions, although the reaction is generally very clean.

  • Troubleshooting: Reaction does not go to completion. Ensure sufficient TMSCHN₂ has been added. The persistent yellow color is the key indicator. The reagent can degrade over time, so using a fresh or properly stored solution is critical.

Protocol 3: Acyl Chloride Formation and Subsequent Alcoholysis

This two-step method is highly effective and circumvents equilibrium limitations. It involves activating the carboxylic acids by converting them to their highly reactive acyl chloride counterparts, which then readily react with an alcohol.

Scientific Principle

The first step involves nucleophilic acyl substitution at the carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[14] This converts the hydroxyl group into an excellent leaving group. The resulting acyl chloride is a potent electrophile. In the second step, the alcohol acts as a nucleophile, attacking the acyl chloride carbonyl carbon. Elimination of the chloride ion, followed by deprotonation (often facilitated by a mild base), yields the final ester product.[15]

Acyl_Chloride_Workflow cluster_0 Step 1: Diacyl Chloride Formation cluster_1 Step 2: Esterification Start1 Diacid + SOCl₂ (cat. DMF) Heat1 Heat to Reflux (e.g., 70-80°C) Start1->Heat1 Evap1 Remove excess SOCl₂ (Vacuum) Heat1->Evap1 Intermediate Crude Diacyl Chloride Evap1->Intermediate Start2 Dissolve Diacyl Chloride in Anhydrous Solvent (e.g., DCM) Intermediate->Start2 Add2 Add Alcohol + Base (e.g., Triethylamine) at 0°C Start2->Add2 Stir2 Warm to RT and Stir Add2->Stir2 Workup2 Aqueous Workup & Extraction Stir2->Workup2 Purify2 Purification (Chromatography) Workup2->Purify2

Caption: Two-step workflow for esterification via an acyl chloride intermediate.

Detailed Step-by-Step Methodology (Diethyl Ester Synthesis)

Step A: Diacyl Chloride Synthesis

  • Setup: In a fume hood, combine this compound (5.0 g, 24.8 mmol) and thionyl chloride (SOCl₂, 15 mL, 206 mmol) in a 100 mL flask equipped with a reflux condenser and gas outlet to a scrubber.

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours, until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal. The resulting crude 6-chloropyridine-2,3-dicarbonyl dichloride is a solid or oil and is used immediately in the next step.

Step B: Esterification

  • Setup: Dissolve the crude diacyl chloride in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, mix anhydrous ethanol (5.8 mL, 99 mmol) and triethylamine (NEt₃, 8.3 mL, 59.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by adding water (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure diethyl 6-chloropyridine-2,3-dicarboxylate.

Causality and Troubleshooting
  • Why DMF catalyst? DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species for converting the carboxylic acid to the acyl chloride.

  • Why a base in Step B? A non-nucleophilic base like triethylamine is essential to neutralize the HCl byproduct generated during the reaction, preventing it from causing side reactions.[15]

  • Troubleshooting: Low Yield. The acyl chloride intermediate is highly moisture-sensitive. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Using the crude acyl chloride immediately is critical.

Summary and Comparison of Protocols

FeatureProtocol 1: Fischer-SpeierProtocol 2: TMSCHN₂Protocol 3: Acyl Chloride
Conditions Harsh (Strong Acid, Heat)Very Mild (0°C to RT)Moderate (Heat, then 0°C to RT)
Reaction Time Long (12-24 h)Very Fast (30-60 min)Moderate (4-8 h total)
Key Reagents H₂SO₄, Excess AlcoholTMSCHN₂, Toluene/MeOHSOCl₂, Alcohol, Base
Typical Yields Good to ExcellentExcellent to QuantitativeGood to Excellent
Advantages Scalable, low costHigh yield, extremely mild, fast, cleanBypasses equilibrium, good for hindered acids
Disadvantages Harsh conditions, long time, equilibriumExpensive, toxic reagentTwo steps, moisture-sensitive intermediate

References

  • ResearchGate. (n.d.). Methylation of some highly sterically hindered alcohols.
  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications.
  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • PubMed. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters.
  • University of Edinburgh Research Explorer. (n.d.). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.
  • Wikipedia. (n.d.). Quinolinic acid.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • European Patent Office. (2002). EP 0947508 B1 - Process for recovery of pyridine-2,3-dicarboxylic acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts.
  • ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
  • Google Patents. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Chemistry Steps. (n.d.). Fischer Esterification.

Sources

The Untapped Potential of 6-Chloropyridine-2,3-dicarboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block Awaiting Exploration

6-Chloropyridine-2,3-dicarboxylic acid is a unique trifunctional aromatic building block. Its structure, featuring a pyridine ring, two adjacent carboxylic acid groups, and a reactive chlorine atom, offers a compelling platform for the design of novel materials with tailored properties. While its direct applications in materials science are not yet widely documented, its constituent functional groups suggest significant potential in the synthesis of advanced polymers and coordination compounds. The pyridine nitrogen and the dicarboxylate moiety provide ideal coordination sites for the construction of Metal-Organic Frameworks (MOFs), while the dicarboxylic acid can be leveraged for polycondensation reactions to form high-performance polymers like polyamides and polyesters. Furthermore, the chlorine atom at the 6-position serves as a valuable synthetic handle for post-synthetic modification, allowing for the fine-tuning of material properties or the introduction of new functionalities. This guide will provide detailed theoretical and practical insights into the prospective applications of this compound in materials science, complete with hypothetical, yet scientifically grounded, experimental protocols.

Application I: Advanced Metal-Organic Frameworks (MOFs)

The arrangement of a nitrogen heteroatom and two carboxylic acid groups makes this compound an excellent candidate as an organic linker for the synthesis of MOFs. These crystalline porous materials have garnered immense interest for applications in gas storage, separation, catalysis, and sensing. The inclusion of the pyridine nitrogen can impart basicity to the framework, while the chloro-substituent can influence the electronic properties and potentially enhance intermolecular interactions within the pores.

Protocol 1: Solvothermal Synthesis of a Luminescent Lanthanide-Based MOF

This protocol describes a hypothetical solvothermal synthesis of a luminescent MOF using this compound and a lanthanide metal ion, such as Europium(III), which is known to exhibit characteristic red luminescence when sensitized by an organic linker.

Rationale for Experimental Choices:

  • Solvothermal Synthesis: This method is widely used for MOF crystallization as it allows for the use of solvents above their boiling points, facilitating the dissolution of precursors and promoting the growth of high-quality crystals.[1]

  • Europium(III) Nitrate Pentahydrate: Lanthanide ions, particularly Eu(III) and Tb(III), are often used to construct luminescent MOFs due to their sharp and characteristic emission bands.[2]

  • N,N-Dimethylformamide (DMF): A common high-boiling point solvent for solvothermal MOF synthesis that effectively dissolves both the organic linker and the metal salt.

  • Temperature and Time: The chosen temperature and reaction time are typical for the formation of lanthanide-based MOFs and are crucial for obtaining a crystalline product.

Experimental Workflow:

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Linker 6-Chloropyridine- 2,3-dicarboxylic acid Mix Mix & Sonicate Linker->Mix Metal Eu(NO₃)₃·5H₂O Metal->Mix Solvent DMF Solvent->Mix Autoclave Seal in Teflon-lined Autoclave Mix->Autoclave Heat Heat at 120°C for 48h Autoclave->Heat Cool Cool to RT Heat->Cool Filter Filter & Wash with DMF, then Methanol Cool->Filter Activate Activate under vacuum at 150°C Filter->Activate Product Luminescent Eu-MOF Activate->Product

Caption: Workflow for the solvothermal synthesis of a luminescent MOF.

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Europium(III) nitrate pentahydrate in 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution of the reagents.

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The resulting crystalline product should be isolated by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) followed by methanol (3 x 5 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Activate the material by heating under a dynamic vacuum at 150 °C for 12 hours to obtain the porous luminescent MOF.

Expected Characterization and Properties:

Technique Expected Outcome
Powder X-Ray Diffraction (PXRD)A crystalline pattern indicating the formation of a new MOF structure.
Fourier-Transform Infrared (FTIR) SpectroscopyDisappearance of the broad O-H stretch from the carboxylic acid and appearance of characteristic carboxylate stretches, confirming coordination to the metal center.
Thermogravimetric Analysis (TGA)Determination of the thermal stability of the MOF and the temperature at which coordinated solvent molecules are removed.
Photoluminescence SpectroscopyUpon excitation (e.g., at the ligand's absorption maximum), the material should exhibit the characteristic sharp emission peaks of Eu(III), particularly the ⁵D₀ → ⁷F₂ transition around 615 nm.
Gas Adsorption (e.g., N₂ at 77K)Measurement of the Brunauer-Emmett-Teller (BET) surface area and porosity of the activated MOF.

The presence of the chloro-substituent could potentially lead to enhanced thermal stability and may influence the luminescent properties of the resulting MOF.

Application II: High-Performance Aromatic Polyamides

The dicarboxylic acid functionality of this compound allows it to be used as a monomer in polycondensation reactions to synthesize aromatic polyamides, which are known for their excellent thermal stability and mechanical properties.[3] The incorporation of the pyridine ring into the polymer backbone can enhance solubility and modify the polymer's properties, while the chlorine atom can increase flame retardancy and provide a site for further chemical modification.

Protocol 2: Synthesis of a Wholly Aromatic Polyamide via Direct Polycondensation

This protocol outlines the synthesis of a novel aromatic polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation reaction.

Rationale for Experimental Choices:

  • Direct Polycondensation: This method avoids the need to first convert the dicarboxylic acid to a more reactive species like an acid chloride, simplifying the synthetic procedure.[4]

  • Yamazaki-Higashi Conditions: The use of triphenyl phosphite (TPP) and pyridine as condensing agents in the presence of calcium chloride and N-methyl-2-pyrrolidone (NMP) is a well-established method for producing high molecular weight polyamides.

  • 4,4'-Oxydianiline (ODA): A common aromatic diamine used in the synthesis of high-performance polyamides and polyimides, known to impart good thermal stability and some flexibility to the polymer chain.

  • Reaction Temperature: The elevated temperature is necessary to drive the polycondensation reaction to completion and achieve a high degree of polymerization.

Reaction Scheme:

polycondensation cluster_reagents Reagents Monomer1 6-Chloropyridine- 2,3-dicarboxylic acid Reaction Polycondensation 115°C, 3h Monomer1->Reaction Monomer2 4,4'-Oxydianiline (ODA) Monomer2->Reaction TPP Triphenyl Phosphite (TPP) TPP->Reaction Pyridine Pyridine Pyridine->Reaction CaCl2 CaCl₂ CaCl2->Reaction NMP NMP (Solvent) NMP->Reaction Polymer Aromatic Polyamide Reaction->Polymer

Caption: Polycondensation of this compound and ODA.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.0 mmol of this compound, 1.0 mmol of 4,4'-oxydianiline, 0.5 g of anhydrous calcium chloride, 2.0 mL of pyridine, and 10 mL of N-methyl-2-pyrrolidone (NMP).

  • Initiation: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids are dissolved.

  • Polycondensation: Add 2.2 mmol of triphenyl phosphite (TPP) to the solution and heat the reaction mixture to 115 °C. Maintain this temperature with constant stirring for 3 hours. The viscosity of the solution should increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any residual salts and low molecular weight oligomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.

Expected Polymer Properties:

Property Anticipated Characteristics
Solubility Expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO, which is an advantage for processing.
Thermal Stability (TGA) High decomposition temperature, likely above 400 °C, characteristic of aromatic polyamides.[5]
Glass Transition Temperature (DSC) A high glass transition temperature (Tg), indicating good dimensional stability at elevated temperatures.
Mechanical Properties (Tensile Testing) The resulting polymer films are expected to exhibit high tensile strength and modulus.[3]
Flame Retardancy The presence of the chlorine atom is anticipated to enhance the flame retardant properties of the material.

The introduction of the chloro-substituent can significantly impact the polymer's properties, potentially leading to increased intermolecular interactions and improved thermal stability.[6]

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block for the creation of advanced materials. Its unique combination of a chelating dicarboxylate-pyridine moiety and a modifiable chloro-substituent opens up a vast design space for novel MOFs with tailored porosity and functionality, as well as high-performance polyamides with enhanced thermal and mechanical properties. The protocols detailed herein, while based on established chemical principles for analogous compounds, provide a solid foundation for researchers to begin exploring the full potential of this versatile molecule. Future work should focus on the systematic synthesis and characterization of materials derived from this compound to fully elucidate the structure-property relationships and unlock its potential in applications ranging from gas separation and catalysis to advanced composites and electronics.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • ResearchGate. (n.d.). Thermal properties of polyamides [Data set].
  • Request PDF. (n.d.). Syntheses, Structures and Luminescent Properties of Eu- and Tb-MOFs with 3,5-Pyridinedicarboxylate and 1,2-Benzenedicarboxylate.
  • Request PDF. (2025, August 6). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.
  • ACS Publications. (n.d.). Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Crystal Growth & Design.
  • Request PDF. (2025, August 10). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding.
  • Request PDF. (2025, August 5). Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid: Hydrothermal synthesis, characterization, photoluminescence properties and heterogeneous catalytic activities.
  • Universiti Malaysia Terengganu Journal of Undergraduate Research. (2021, October 31). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.
  • MDPI. (2025, October 16). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.
  • PMC. (2023, March 28). A focus on coordination chemistry at chlorine.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of new thermally stable polyamides based on 2,5-pyridine dicarboxylic acid and aromatic diamines.
  • Request PDF. (2025, August 6). Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid.
  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties.
  • CrystEngComm (RSC Publishing). (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems.
  • Sciforum. (n.d.). Hydrothermal Synthesis of a new Cd-MOF.
  • PubMed. (n.d.). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.
  • ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.
  • MDPI. (n.d.). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.
  • MDPI. (n.d.). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties.
  • MDPI. (n.d.). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution.
  • Taylor & Francis Online. (n.d.). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds.
  • ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
  • Chemical Society Reviews (RSC Publishing). (2014, February 28). Luminescent metal–organic frameworks for chemical sensing and explosive detection.
  • MDPI. (n.d.). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.
  • Amanote Research. (n.d.). (PDF) Synthesis of Aramids by Polycondensation of Aromatic.
  • Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline.
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • ResearchGate. (n.d.). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation.

Sources

Application Notes and Protocols for 6-Chloropyridine-2,3-dicarboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Halogenated Pyridine Scaffold

6-Chloropyridine-2,3-dicarboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring functionalized with two adjacent carboxylic acid groups, offers a unique combination of reactivity and functionality. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen atom acidifies the carboxylic protons and influences the reactivity of the aromatic ring. The two carboxylic acid moieties provide handles for a variety of chemical transformations, including esterification, amidation, and cyclization, enabling the synthesis of a diverse range of complex molecules. This guide provides detailed experimental procedures for key reactions involving this compound, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Safety Data

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs such as 6-chloronicotinic acid and 6-chloropicolinic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)6-Chloronicotinic Acid[1][2]6-Chloropicolinic Acid
Molecular Formula C₇H₄ClNO₄[3]C₆H₄ClNO₂C₆H₄ClNO₂
Molecular Weight 201.56 g/mol [3]157.55 g/mol 157.55 g/mol
Appearance White to off-white solidWhite to off-white crystalline powderWhite to off-white solid
Melting Point Expected to be >190 °C with decomposition190 °C (dec.)~192 °C
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH), and aqueous base. Likely soluble in deionized water.[1][2]Soluble in deionized waterSoluble in water

Safety and Handling:

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Based on the safety data for analogous compounds, it is expected to be a skin, eye, and respiratory tract irritant.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). For operations that may generate dust, a dust mask or respirator is recommended.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would likely be in the range of 7.5-8.5 ppm. The two carboxylic acid protons would appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

  • ¹³C NMR: The spectrum is predicted to show seven distinct carbon signals. The two carboxylic acid carbons would be in the range of 165-175 ppm. The five carbons of the pyridine ring would appear in the aromatic region, with the carbon bearing the chlorine atom shifted downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by a very broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[4] Strong C=O stretching vibrations from the carboxylic acids would be observed around 1700-1730 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Procedures

Diesterification of this compound

The conversion of the dicarboxylic acid to its corresponding diester is a fundamental transformation that increases its solubility in organic solvents and allows for further functionalization. Two common methods are presented: Fischer esterification and a milder DCC-coupling method.

A This compound D Reaction Mixture A->D B Alcohol (e.g., Methanol, Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) or DCC/DMAP C->D E Reflux or Stir at RT D->E F Work-up and Purification E->F G 6-Chloropyridine-2,3-dicarboxylate Diester F->G cluster_0 Method A: Acid Chloride cluster_1 Method B: Direct Coupling A This compound B SOCl₂ or (COCl)₂ A->B C 6-Chloropyridine-2,3-dicarbonyl dichloride B->C I Reaction C->I D This compound E Coupling Agent (e.g., EDCI/HOBt) D->E F Activated Intermediate E->F F->I G Amine (2.2 equiv.) G->I H Base (e.g., TEA, DIPEA) H->I J Work-up and Purification I->J K 6-Chloropyridine-2,3-dicarboxamide J->K A 6-Chloropyridine-2,3-dicarboxylate Diester D Reaction Mixture A->D B Hydrazine Hydrate B->D C Ethanol C->D E Reflux D->E F Precipitation and Filtration E->F G 7-Chloro-5,8-dihydropyrido[2,3-d]pyridazine-5,8-dione F->G

Sources

Application Notes & Protocols: Large-Scale Synthesis of 6-Chloropyridine-2,3-dicarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine dicarboxylic acids, and specifically their halogenated derivatives, are cornerstone building blocks in modern medicinal chemistry and drug development.[1] The 6-chloropyridine-2,3-dicarboxylic acid scaffold is of particular importance, serving as a versatile precursor for a range of therapeutic agents, including kinase inhibitors and modulators of neuronal receptors.[2][3] The strategic placement of the chlorine atom and the two carboxylic acid groups provides a rich platform for molecular elaboration, enabling chemists to fine-tune the steric and electronic properties of target molecules to optimize biological activity and pharmacokinetic profiles.

This guide provides a comprehensive overview of robust and scalable synthetic strategies for producing this compound and its key derivatives—anhydrides, esters, and amides. The protocols detailed herein are designed for large-scale laboratory and pilot plant operations, emphasizing economic viability, operational safety, and high yield. We delve into the causality behind procedural choices, offering insights grounded in established chemical principles to empower researchers and process chemists in their synthetic campaigns.

Part 1: Core Synthesis of Pyridine-2,3-dicarboxylic Acid via Quinoline Oxidation

The most economically viable and industrially established route to the pyridine-2,3-dicarboxylic acid core (also known as quinolinic acid) is the oxidative cleavage of the benzene ring of quinoline.[4] This approach leverages inexpensive and readily available starting materials.

Principle of Oxidation

The synthesis begins with the oxidation of quinoline, a bicyclic heteroaromatic compound. The benzene portion of the molecule is more susceptible to oxidative cleavage than the electron-deficient pyridine ring. This selective oxidation breaks the C-C bonds of the benzene ring, ultimately yielding the highly stable pyridine-2,3-dicarboxylic acid.

Comparison of Oxidation Methods

While several oxidants can achieve this transformation, their suitability for large-scale synthesis varies significantly based on cost, safety, yield, and waste generation.

Oxidation System Key Reagents Typical Conditions Advantages Disadvantages & Scalability Concerns Typical Yield
Permanganate Oxidation Potassium Permanganate (KMnO₄)Aqueous, basic or neutralHigh reactivity, well-establishedGenerates large volumes of MnO₂ waste, high cost, challenging for large-scale workup.[4]Variable
Catalytic Chlorate Oxidation Sodium Chlorate (NaClO₃), H₂SO₄, CuSO₄Aqueous acid, 95-105°CHighly Recommended for Scale-up. Economical reagents, high yield, manageable workup.[5][6]Requires careful temperature and addition control due to exothermicity.55-67% [5][6]
Ozone/Peroxide Oxidation O₃ or H₂O₂Specialized equipment"Greener" oxidantsRequires specialized generators (ozone), can have lower yields or require harsh conditions.[4]Lower

The catalytic chlorate method stands out as the superior choice for large-scale production due to its high yields and cost-effectiveness.[5][6] The cupric (Cu²⁺) ions are critical, acting as a catalyst to facilitate the oxidation process under more controlled conditions than would otherwise be possible.[5]

Diagram: General Synthetic Workflow

The overall process flow from the quinoline starting material to the key functional derivatives is outlined below.

G cluster_0 Core Synthesis cluster_1 Chlorination & Derivatization Quinoline Quinoline QA Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) Quinoline->QA Oxidation (NaClO₃, CuSO₄, H₂SO₄) Target This compound QA->Target Chlorination* Anhydride Cyclic Anhydride Target->Anhydride Dehydration (e.g., Ac₂O) Diester Diester Derivatives Target->Diester Esterification (e.g., Fischer) Diamide Diamide Derivatives Target->Diamide Amidation (via coupling agents) Anhydride->Diester Alcoholysis Anhydride->Diamide Aminolysis caption *Note: Synthesis often starts from an appropriately substituted chloro-quinoline. G cluster_anhydride Anhydride Formation cluster_ester Esterification cluster_amide Amidation Diacid 6-Chloropyridine-2,3- dicarboxylic Acid Anhydride Cyclic Anhydride Diacid->Anhydride Acetic Anhydride Reflux Ester Diester (R-OH) Diacid->Ester R-OH, H⁺ (Fischer Esterification) Amide Diamide (R₂NH) Diacid->Amide R₂NH, Coupling Agent (e.g., EDCI, TBTU) Anhydride->Ester R-OH (Ring Opening) Anhydride->Amide R₂NH (Ring Opening)

Caption: Major synthetic routes for derivatizing the diacid core.

Protocol 3.1.1: Dehydration using Acetic Anhydride This is a classic, robust method for large-scale anhydride formation.

  • Rationale: Acetic anhydride serves as both the dehydrating agent and the solvent. The reaction is driven to completion by heating, and the byproducts (acetic acid) and excess reagent are volatile and easily removed. [7][8]* Procedure:

    • Charge the this compound (1.0 mol) and acetic anhydride (5.0 mol) to a reactor.

    • Heat the mixture to reflux (approx. 140°C) and maintain for 4 hours.

    • Cool the solution to below 80°C and distill off the excess acetic anhydride and acetic acid under reduced pressure.

    • To the residue, add a suitable anti-solvent like dichloromethane or toluene and stir.

    • Cool the slurry to 0-5°C to complete crystallization. Filter the solid product, wash with a small amount of cold anti-solvent, and dry under vacuum. [7]

Synthesis of Diester Derivatives

Esterification is crucial for modulating polarity and preparing intermediates for further reactions.

Protocol 3.2.1: Fischer Esterification from the Diacid A direct, acid-catalyzed route from the diacid.

  • Rationale: This equilibrium-driven process uses the alcohol as both a reagent and solvent, with a strong acid catalyst protonating the carbonyl oxygen to activate it for nucleophilic attack. [9]Using a large excess of the alcohol shifts the equilibrium towards the product.

  • Procedure:

    • Suspend the this compound (1.0 mol) in the desired alcohol (e.g., methanol or ethanol, >10 mol).

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 mol).

    • Heat the mixture to reflux and maintain until reaction completion is confirmed by analytical monitoring (e.g., TLC, LC-MS).

    • Cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude diester, which can be purified by crystallization or distillation.

Synthesis of Diamide Derivatives

Amide bond formation is fundamental to drug discovery. [10] Protocol 3.3.1: Amidation via the Anhydride This is the most efficient method, leveraging the highly reactive anhydride intermediate.

  • Rationale: The strained ring of the anhydride is readily opened by the nucleophilic amine, proceeding under mild conditions without the need for coupling agents, making it highly atom-economical. [7]* Procedure:

    • Dissolve the 6-chloropyridine-2,3-dicarboxylic anhydride (1.0 mol) in a suitable aprotic solvent (e.g., THF, dichloromethane).

    • Cool the solution to 0-5°C.

    • Slowly add the desired amine (2.1 mol for diamide formation) either neat or as a solution in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours until complete.

    • Perform an aqueous workup to remove any amine salts. The specific workup (acidic or basic wash) will depend on the nature of the product.

    • Isolate the product by crystallization or chromatography.

Protocol 3.3.2: Direct Amidation using Coupling Reagents This method offers flexibility when the anhydride is not available or when forming a mono-amide is desired.

  • Rationale: Carboxylic acid activators, such as carbodiimides (EDCI) or uronium salts (TBTU, HBTU), convert the hydroxyl of the carboxylic acid into a good leaving group, facilitating amide bond formation under mild conditions. [11]* Procedure:

    • Dissolve the this compound (1.0 mol) in a polar aprotic solvent (e.g., DMF, NMP).

    • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 mol).

    • Add the coupling reagent (e.g., TBTU, 2.1 mol).

    • Stir for 15-30 minutes to allow for the activation of the acid.

    • Add the desired amine (2.1 mol) and stir at room temperature until the reaction is complete.

    • Isolate the product via standard aqueous workup and purification procedures.

References

  • Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. ACS Publications.
  • EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
  • Quinolinic acid. Wikipedia.
  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate.
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Royal Society of Chemistry.
  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses.
  • CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids. Google Patents.
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. ResearchGate.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Acid-catalzed synthesis of quinoline derivatives. ResearchGate.
  • This compound. MySkinRecipes.
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. ResearchGate.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • US20070123708A1 - Process for the synthesis of quinoline derivatives. Google Patents.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health.
  • Fischer Esterification. Chemistry Steps.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health.
  • Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2,6-Dichloropyridine-3,5-dicarbonitrile. National Institutes of Health.

Sources

Catalytic Transformations of 6-Chloropyridine-2,3-dicarboxylic Acid: Application Notes and Protocols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Building Block

6-Chloropyridine-2,3-dicarboxylic acid and its ester derivatives are highly valuable synthons for researchers in medicinal chemistry and materials science. The strategic placement of a reactive chlorine atom and two adjacent carboxylic acid functionalities on an electron-deficient pyridine ring offers a versatile platform for molecular elaboration. The chlorine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. Concurrently, the dicarboxylic acid groups provide opportunities for the formation of amides, esters, and for intramolecular cyclizations to construct complex heterocyclic scaffolds.[1] This unique combination of reactive sites makes this compound a key intermediate in the synthesis of novel pharmaceuticals and functional materials. For instance, substituted pyridine carboxylic acids are integral components in a wide array of approved drugs, highlighting their significance in drug discovery.[2]

This guide provides an in-depth exploration of key catalytic transformations of this compound, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. The protocols are designed to be self-validating, providing researchers with the necessary tools to successfully employ this versatile building block in their synthetic endeavors.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents and catalysts.

General Handling:

  • Work in a well-ventilated fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]

  • Avoid inhalation of dust and vapors.[4]

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.[4][5]

  • Handle palladium catalysts and phosphine ligands, which can be air-sensitive and toxic, under an inert atmosphere (e.g., nitrogen or argon).[6]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Esterification of the Diacid: A Necessary Prelude

For many catalytic cross-coupling reactions, the free carboxylic acid groups can be problematic. They can coordinate to the metal catalyst, potentially inhibiting its activity, or interfere with the basic conditions often required for these transformations. Therefore, it is highly recommended to convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester) prior to undertaking cross-coupling reactions.

Protocol: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol, ~10-20 mL per gram of diacid).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 equiv), to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diester can be purified by column chromatography on silica gel if necessary.

Part 1: Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings with the diester of this compound.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl-Pyridine-2,3-dicarboxylates

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl bonds.[7][8][9] For an electron-deficient substrate like a chloropyridine dicarboxylate, a highly active catalyst system is often required.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Chloropyridines are generally less reactive than their bromo or iodo counterparts. Therefore, a high-activity palladium catalyst, often in combination with an electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, is crucial to facilitate the oxidative addition step.[10]

  • Base: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to activate the boronic acid for transmetalation without promoting unwanted side reactions.[8]

  • Solvent: A polar aprotic solvent system, such as dioxane/water or DMF/water, is commonly employed to ensure the solubility of both the organic and inorganic reagents.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Dimethyl or Diethyl 6-chloropyridine-2,3-dicarboxylate (1.0 equiv)

  • Aryl- or Heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), add the 6-chloropyridine-2,3-dicarboxylate diester, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1001275-85
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF/H₂O90880-90
3-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O1101670-80

(Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and conditions.)

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyridine ring, which are valuable for further transformations.[11][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves both as a base to deprotonate the alkyne and often as a solvent.[14]

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Sonogashira couplings, stabilizing the palladium catalyst.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Dimethyl or Diethyl 6-chloropyridine-2,3-dicarboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Et₃N, DIPEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere, add the 6-chloropyridine-2,3-dicarboxylate diester, the palladium catalyst, and CuI.

  • Solvent and Reagents: Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper catalyst.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction allows for the formation of a new carbon-carbon bond between the chloropyridine and an alkene, leading to vinyl-substituted pyridine derivatives.[15]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor for the Heck reaction.[15]

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine, are often employed to stabilize the palladium catalyst and promote the reaction.

  • Base: A hindered organic base like triethylamine or an inorganic base such as potassium carbonate is used to neutralize the HX generated during the catalytic cycle.[15]

Experimental Protocol: Heck Coupling

Materials:

  • Dimethyl or Diethyl 6-chloropyridine-2,3-dicarboxylate (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃) (4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP)

Procedure:

  • Inert Atmosphere: In a Schlenk tube under an inert atmosphere, combine the 6-chloropyridine-2,3-dicarboxylate diester, Pd(OAc)₂, the phosphine ligand, and the base.

  • Solvent and Alkene: Add the degassed solvent and the alkene via syringe.

  • Reaction: Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Part 2: Carbon-Nitrogen Bond Forming Reactions

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[16][17] This transformation is particularly valuable for introducing nitrogen-containing functionalities onto the pyridine scaffold.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-Pyridine-2,3-dicarboxylates

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the amination of chloropyridines requires a highly active palladium catalyst. Bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often essential for achieving high yields, particularly with less reactive amines.[18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[19]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are commonly used.

Experimental Protocol: Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • Dimethyl or Diethyl 6-chloropyridine-2,3-dicarboxylate (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3) (1-3 mol%)

  • Base (e.g., NaOtBu, LiHMDS) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the 6-chloropyridine-2,3-dicarboxylate diester, the palladium precatalyst, and the base to a dry Schlenk tube.

  • Solvent and Amine: Add the degassed solvent, followed by the amine.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AminePalladium Precatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholineRuPhos Pd G3 (2)NaOtBu (1.5)Toluene1001285-95
AnilineBrettPhos Pd G3 (2)LiHMDS (2.0)1,4-Dioxane1101870-85
BenzylamineXPhos Pd G3 (2)K₂CO₃ (2.5)t-BuOH1002465-75

(Note: Yields are estimates based on analogous reactions and may vary.)

Part 3: Reductive Transformations

Catalytic Hydrogenation: Dechlorination and Ring Saturation

Catalytic hydrogenation can be employed for two primary transformations of this compound: selective dechlorination to afford pyridine-2,3-dicarboxylic acid, or complete reduction of both the chloro group and the pyridine ring to yield piperidine-2,3-dicarboxylic acid. The outcome is highly dependent on the choice of catalyst and reaction conditions.[20]

Causality Behind Experimental Choices:

  • Selective Dechlorination: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of C-Cl bonds. In the presence of a base (e.g., triethylamine or sodium acetate) to neutralize the HCl formed, the dechlorination can often be achieved selectively without reduction of the pyridine ring.[21]

  • Ring Hydrogenation: For the saturation of the pyridine ring, a more aggressive catalyst such as platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina (Rh/Al₂O₃) is typically required, often under acidic conditions (e.g., in acetic acid) and elevated hydrogen pressure.[22]

Experimental Protocol 1: Selective Dechlorination

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 wt %)

  • Base (e.g., Et₃N, NaOAc) (1.1 equiv)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add the this compound, the solvent, and the base.

  • Catalyst Addition: Carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (typically 1-4 atm). Stir the reaction at room temperature for 4-24 hours.

  • Filtration and Work-up: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting pyridine-2,3-dicarboxylic acid can be purified by recrystallization.

Experimental Protocol 2: Pyridine Ring Hydrogenation

Materials:

  • This compound (1.0 equiv)

  • Platinum(IV) oxide (PtO₂) (5-10 wt %)

  • Solvent (e.g., Acetic Acid)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the this compound in acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add the PtO₂ catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature to 50 °C for 12-48 hours.

  • Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude piperidine-2,3-dicarboxylic acid.

Part 4: Intramolecular Cyclization

The presence of the two adjacent carboxylic acid functionalities opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, such as quinazolinediones, which are important pharmacophores.[13][23][24]

Synthesis of Fused Heterocycles via Intramolecular C-H Arylation

Intramolecular C-H arylation provides a powerful and atom-economical method for the construction of fused ring systems.[4][5][25] By first converting the dicarboxylic acid to a diamide with an appropriately substituted aniline, a subsequent palladium-catalyzed intramolecular C-H arylation can lead to the formation of complex, multiply-fused heteroaromatic compounds.

Experimental Protocol: Intramolecular C-H Arylation

Caption: Workflow for the synthesis of fused heterocycles via intramolecular C-H arylation.

Step 1: Diamide Formation

  • Convert the this compound to its corresponding diacyl chloride using thionyl chloride or oxalyl chloride.

  • React the diacyl chloride with two equivalents of an o-bromoaniline in the presence of a base (e.g., pyridine, Et₃N) to form the corresponding N,N'-bis(o-bromophenyl)-6-chloropyridine-2,3-dicarboxamide.

Step 2: Intramolecular C-H Arylation

Materials:

  • N,N'-bis(o-bromophenyl)-6-chloropyridine-2,3-dicarboxamide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Phosphine ligand (e.g., PPh₃, PCy₃) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMA, NMP)

Procedure:

  • Inert Atmosphere: Combine the diamide, Pd(OAc)₂, the phosphine ligand, and the base in a dry Schlenk tube under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Heat the mixture to 110-150 °C for 12-24 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. Purify the crude product by column chromatography to yield the fused heterocyclic compound.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. The catalytic transformations outlined in this guide—including Suzuki-Miyaura, Sonogashira, and Heck couplings, Buchwald-Hartwig amination, catalytic hydrogenation, and intramolecular cyclizations—provide a powerful toolkit for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science. The provided protocols, grounded in established chemical principles, are intended to serve as a robust starting point for researchers to explore the rich chemistry of this important synthon.

References

  • Nakanishi, Y., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256-3262. [Link]
  • Nakanishi, Y., et al. (2024).
  • Google Patents. (n.d.). CN104988531B - The method that a kind of selective dechlorination of chloro-pyridine formic acid electro-catalysis prepares pyridine carboxylic acid.
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024). PubMed. [Link]
  • Nakanishi, Y., et al. (2024). (PDF) Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. (n.d.). The University of Manchester. [Link]
  • Norman, J. P., et al. (2022). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
  • Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Buchwald–Hartwig amin
  • Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. (n.d.). NIH. [Link]
  • Heck reaction. (n.d.). Wikipedia. [Link]
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. (2024).
  • (PDF) Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Google Patents. (n.d.).
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.).
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed. [Link]
  • Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. (2025). MDPI. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry. [Link]
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. [Link]
  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
  • Hydrogenation of dicarboxylic acids to diols over Re–Pd c
  • Palladium on carbon safe handling. (2021). Future4200. [Link]
  • Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]
  • Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis. (n.d.). PMC. [Link]
  • Mechanistic Studies on a Cooperative NHC Organocatalysis/Palladium Catalysis System: Uncovering Significant Lessons for Mixed Chiral Pd(NHC)(PR3) Catalyst Design. (n.d.). Journal of the American Chemical Society. [Link]
  • Organo-Metallic Palladium Complexes used for CO2 Storage and Environmental Remedi
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. (2021). PubMed. [Link]
  • Organopalladium chemistry. (n.d.). Wikipedia. [Link]

Sources

Application Note: A Protocol for the Intramolecular Cyclization of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the proposed intramolecular cyclization of 6-chloropyridine-2,3-dicarboxylic acid. The primary transformation detailed is a thermally-induced decarboxylative lactonization to yield 7-chloro-furo[3,4-b]pyridin-5(7H)-one, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. This guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses the significance of the resulting furopyridine core structure.

Introduction: The Significance of the Furo[3,4-b]pyridine Scaffold

The fusion of furan and pyridine rings creates heterocyclic systems of significant interest in pharmaceutical development. Specifically, the furo[3,4-b]pyridin-5(7H)-one core is a privileged structure found in a variety of biologically active molecules. These compounds are recognized as valuable allosteric modulators of receptors like the M4 muscarinic acetylcholine receptor, indicating their potential in treating neurological and psychiatric disorders.[1] The strategic placement of substituents on this rigid scaffold allows for the fine-tuning of pharmacological properties, making the development of efficient and reliable synthetic routes a critical objective for medicinal chemists.

The starting material, this compound, possesses the necessary functionalities—two adjacent carboxylic acids and a stable chloro substituent—to serve as an ideal precursor for this heterocyclic system.[2] The protocol herein describes a one-step process that leverages thermal energy to drive both decarboxylation and lactone formation in a single, efficient transformation.

Proposed Reaction Pathway and Mechanism

The conversion of this compound to 7-chloro-furo[3,4-b]pyridin-5(7H)-one is proposed to proceed via a decarboxylative lactonization mechanism. This type of reaction is facilitated by the unique positioning of the two carboxylic acid groups on the pyridine ring.

Mechanistic Rationale

Research into the decarboxylation of pyridine dicarboxylic acids has shown that pyridine-2,3-dicarboxylic acid (also known as quinolinic acid) readily undergoes decarboxylation, particularly at the C2 position, upon heating.[3] This enhanced reactivity is attributed to the ability of the pyridine nitrogen to stabilize the transition state of CO₂ elimination.

The proposed mechanism involves two key stages:

  • Selective Decarboxylation: Upon heating, the carboxylic acid at the C2 position is preferentially eliminated as carbon dioxide. The electron-withdrawing nature of the adjacent pyridine nitrogen facilitates the formation of an intermediate that can be stabilized through a zwitterionic resonance structure, lowering the activation energy for this step.

  • Intramolecular Cyclization (Lactonization): The remaining carboxylic acid at the C3 position is then positioned to act as an intramolecular nucleophile. It attacks the C2 carbon of the pyridine ring, which has become susceptible to nucleophilic attack following decarboxylation. This ring-closing step forms the five-membered lactone (furanone) ring, yielding the final furo[3,4-b]pyridin-5(7H)-one structure.

The 6-chloro substituent is expected to remain intact throughout this process, serving as a key functional handle for further synthetic diversification of the final product.

Workflow Diagram: Decarboxylative Lactonization

G cluster_start Starting Material cluster_process Reaction cluster_product Final Product A This compound B Heat (Thermal Decarboxylation at C2) A->B High-Boiling Solvent (e.g., Dowtherm A) C Intramolecular Lactonization (at C3) B->C Formation of CO₂ byproduct D 7-Chloro-furo[3,4-b]pyridin-5(7H)-one C->D Purification (Crystallization)

Caption: Proposed workflow from starting material to final product.

Experimental Protocol

This protocol details the procedure for the synthesis of 7-chloro-furo[3,4-b]pyridin-5(7H)-one.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier ExampleNotes
This compound≥96% PurityChemScene (127437-44-9)Starting material. Ensure it is dry before use.
Dowtherm™ A (or Diphenyl ether)High Temperature GradeSigma-AldrichHigh-boiling solvent, stable at temperatures >250 °C.
TolueneAnhydrousStandard SupplierFor workup and crystallization.
HexanesACS GradeStandard SupplierFor washing the final product.
Round-bottom flask (100 mL)Borosilicate glassStandard SupplierEquipped with a magnetic stir bar.
Reflux Condenser-Standard SupplierTo prevent solvent loss during heating.
Thermometer / Temperature ControllerCapable of measuring up to 300 °CStandard SupplierFor accurate monitoring of the reaction temperature.
Heating Mantle-Standard SupplierTo provide uniform heating.
Buchner Funnel and Filter Flask-Standard SupplierFor isolating the product.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (5.0 g, 24.8 mmol).

    • Add Dowtherm™ A (40 mL) to the flask. The dicarboxylic acid will not fully dissolve at room temperature.

    • Begin stirring the suspension.

  • Thermal Reaction:

    • Slowly heat the stirred suspension using a heating mantle to 250-260 °C.

    • Causality Note: The high temperature is essential to overcome the activation energy for both the decarboxylation of the C2-carboxylic acid and the subsequent intramolecular lactonization. Dowtherm™ A is used as the solvent due to its high boiling point (~257 °C) and thermal stability.

    • Observe the reaction mixture for the evolution of gas (CO₂), which indicates the initiation of the decarboxylation reaction. The suspension should gradually become a clearer solution as the starting material is consumed and the product is formed.

    • Maintain the reaction at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, diluting them, and spotting on a silica plate (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), turn off the heating and allow the flask to cool to approximately 80-90 °C.

    • Caution: The reaction mixture is hot. Handle with appropriate personal protective equipment.

    • While still warm, slowly pour the reaction mixture into a beaker containing 150 mL of toluene with vigorous stirring. The product is expected to be less soluble in toluene than in Dowtherm A and should begin to precipitate.

    • Continue stirring the mixture as it cools to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold toluene (2 x 20 mL) and then with hexanes (2 x 20 mL) to remove residual high-boiling solvent.

  • Purification:

    • The crude product can be further purified by recrystallization. A suitable solvent system would be ethyl acetate/hexanes or ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Filter the purified crystals, wash with cold hexanes, and dry under vacuum to yield 7-chloro-furo[3,4-b]pyridin-5(7H)-one as a crystalline solid.

Characterization and Validation

The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the heterocyclic core.

  • ¹³C NMR: To verify the number and type of carbon atoms, including the characteristic lactone carbonyl signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M.W. for C₇H₄ClNO₂: 169.56 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the lactone carbonyl stretch (typically ~1750-1780 cm⁻¹).

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of 7-chloro-furo[3,4-b]pyridin-5(7H)-one via a thermal decarboxylative lactonization. This method offers an efficient pathway to a key heterocyclic scaffold that is of high value to the drug discovery and development community. The resulting product, featuring a strategically placed chlorine atom, is well-suited for subsequent cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening.

References

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. - This patent highlights the application of the furo[3,4-b]pyridin-5-one scaffold in modulating muscarinic acetylcholine receptors, establishing its relevance in neuroscience drug discovery.
  • 127437-44-9 | this compound - ChemScene. - Source for the starting material, confirming its commercial availability and basic properties.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. - This paper provides the foundational mechanistic insight that pyridine-2,3-dicarboxylic acid undergoes preferential decarboxylation at the 2-position, which is the key principle behind the proposed protocol.
  • Furo[3,4-b]pyridine-5,7-dione - Echemi.
  • Synthesis of 7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine - PrepChem.com. - Provides an example of a synthesis leading to a furo[3,4-b]pyridine-5-one derivative, confirming the stability and accessibility of this heterocyclic system.

Sources

Application Notes and Protocols: 6-Chloropyridine-2,3-dicarboxylic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic application of 6-chloropyridine-2,3-dicarboxylic acid as a pivotal intermediate in the synthesis of modern agrochemicals. We delve into the chemical principles underpinning its utility, focusing on the synthesis of imidazolinone herbicides, a critical class of crop protection agents. This document furnishes detailed, field-proven protocols, mechanistic insights, and data presentation to enable researchers and chemical development professionals to effectively utilize this versatile building block.

Introduction: The Strategic Importance of the Pyridine-2,3-dicarboxylic Acid Scaffold

Pyridine carboxylic acids are a cornerstone in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Within this family, the pyridine-2,3-dicarboxylic acid scaffold is of paramount importance, serving as the foundational structure for the imidazolinone class of herbicides.[2] These herbicides are renowned for their high efficacy, broad-spectrum activity, and unique mode of action, which involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme in plants.[3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids, and its disruption leads to the cessation of plant growth and eventual death.[1]

The introduction of a chlorine substituent at the 6-position of the pyridine ring, yielding this compound, offers a strategic advantage for the development of next-generation agrochemicals. The chloro group can modulate the electronic properties, lipophilicity, and metabolic stability of the final molecule, potentially leading to enhanced herbicidal activity, improved crop selectivity, or a more favorable environmental profile. This guide will focus on the synthetic pathways from this compound to a representative 5-chloro-imidazolinone herbicide.

Core Synthetic Pathway: From Dicarboxylic Acid to Imidazolinone Herbicide

The synthesis of imidazolinone herbicides from pyridine-2,3-dicarboxylic acid derivatives follows a well-established and robust three-step sequence. This pathway is characterized by its efficiency and modularity, allowing for the introduction of diverse substituents.

The overall transformation can be summarized as follows:

  • Anhydride Formation: The dicarboxylic acid is first converted to its corresponding cyclic anhydride. This is a critical activation step that prepares the molecule for the subsequent nucleophilic attack.

  • Amidation/Acylation: The anhydride is then reacted with an appropriate α-amino amide or α-amino nitrile. This step couples the pyridine core with the side chain that will form the imidazolinone ring.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization under basic conditions to form the final imidazolinone ring structure.

This synthetic logic is highly adaptable, and the presence of the 6-chloro substituent on the pyridine ring is not expected to fundamentally alter the course of these reactions, although it may influence reaction kinetics.

Imidazolinone Synthesis Pathway start This compound anhydride 6-Chloropyridine-2,3-dicarboxylic Anhydride start->anhydride Dehydration (e.g., Acetic Anhydride) intermediate Acyclic Amide Intermediate anhydride->intermediate Acylation with 2-Amino-2,3-dimethylbutyramide product 5-Chloro-Imidazolinone Herbicide intermediate->product Intramolecular Cyclization (Base-catalyzed)

Figure 1: General synthetic workflow for the conversion of this compound to a 5-chloro-imidazolinone herbicide.

Physicochemical Properties of Key Compounds

A thorough understanding of the physicochemical properties of the starting materials and intermediates is crucial for process optimization and safety.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₇H₄ClNO₄201.56Solid127437-44-9[5]
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid108-24-7
2-Amino-2,3-dimethylbutyramideC₆H₁₄N₂O130.19SolidN/A
5-Chloro-Imazapyr (hypothetical)C₁₃H₁₄ClN₃O₃299.72SolidN/A

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for the synthesis of a 5-chloro-imidazolinone herbicide from this compound. The experimental conditions are based on established procedures for analogous non-chlorinated imidazolinone herbicides.[3][6]

Protocol 1: Synthesis of 6-Chloropyridine-2,3-dicarboxylic Anhydride

Rationale: The conversion of the dicarboxylic acid to the cyclic anhydride is a critical activation step. Acetic anhydride is a commonly used and effective dehydrating agent for this transformation. The reaction is typically performed in an inert solvent to facilitate handling and purification.

Anhydride Formation start This compound product 6-Chloropyridine-2,3-dicarboxylic Anhydride start->product Reflux in Toluene reagent Acetic Anhydride reagent->product byproduct Acetic Acid product->byproduct

Figure 2: Workflow for the synthesis of 6-chloropyridine-2,3-dicarboxylic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Toluene (or other suitable inert solvent like xylene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and toluene.

  • Slowly add acetic anhydride to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent and excess acetic anhydride under reduced pressure.

  • The crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-6-chloronicotinic Acid

Rationale: This step involves the nucleophilic acyl substitution of the anhydride with the amino group of 2-amino-2,3-dimethylbutyramide. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the anhydride.

Materials:

  • 6-Chloropyridine-2,3-dicarboxylic anhydride (1.0 eq)

  • 2-Amino-2,3-dimethylbutyramide (1.0 eq)

  • Acetonitrile (or other suitable aprotic solvent like THF)

Procedure:

  • Dissolve 2-amino-2,3-dimethylbutyramide in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a solution of 6-chloropyridine-2,3-dicarboxylic anhydride in acetonitrile dropwise to the stirred solution of the amine at room temperature.

  • Stir the reaction mixture at 50-60°C for 2-3 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold acetonitrile.

  • The crude product can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 3: Synthesis of 5-Chloro-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic Acid

Rationale: The final step is a base-catalyzed intramolecular cyclization. An aqueous solution of a strong base like sodium hydroxide provides the necessary conditions for the condensation reaction to form the stable imidazolinone ring.[6]

Cyclization start Acyclic Amide Intermediate product 5-Chloro-Imidazolinone Herbicide start->product Heat, then Acidify reagent Aqueous NaOH reagent->product

Figure 3: Workflow for the base-catalyzed cyclization to the final imidazolinone herbicide.

Materials:

  • 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-6-chloronicotinic acid (1.0 eq)

  • Aqueous sodium hydroxide solution (e.g., 1.5 M)

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve the acyclic amide intermediate in an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 80-85°C and maintain for 2-3 hours.

  • Cool the solution in an ice bath.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The final product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like acetone.[6]

Mechanistic Insights

The key transformation in this synthesis is the base-catalyzed intramolecular cyclization. The mechanism proceeds as follows:

  • Deprotonation of the amide nitrogen by the base increases its nucleophilicity.

  • The nucleophilic amide nitrogen attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.

  • Elimination of a water molecule from the tetrahedral intermediate leads to the formation of the five-membered imidazolinone ring.

The presence of the electron-withdrawing chloro group on the pyridine ring may enhance the electrophilicity of the carboxylic acid carbonyl carbon, potentially facilitating the cyclization step.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this guide provide a solid foundation for the preparation of 5-chloro-imidazolinone herbicides. The modular nature of this synthetic route allows for the exploration of a wide range of structural modifications, paving the way for the discovery of new crop protection agents with improved efficacy and environmental profiles. The principles and procedures described herein are intended to empower researchers and scientists in the agrochemical industry to leverage the full potential of this important synthetic intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid in Modern Herbicides.
  • Du, M. (2011). Study on the Synthesis of Imazamox. East China University of Science and Technology.
  • AERU, University of Hertfordshire. (n.d.). Imazamox (Ref: BAS 720H).
  • AERU, University of Hertfordshire. (n.d.). Imazaquin (Ref: BAS 725H).
  • Google Patents. (n.d.). RU2707043C1 - Method of producing imazamox herbicide.
  • Google Patents. (n.d.). CN102453022B - Method for preparing imazethapyr.
  • Wikipedia. (n.d.). Clopyralid.
  • Google Patents. (n.d.). EP2373623B1 - Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives.
  • WIPO. (n.d.). 0002707043 METHOD OF PRODUCING IMAZAMOX HERBICIDE.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Crop Protection: The Role of Imazaquin Intermediates.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • National Center for Biotechnology Information. (n.d.). Imazaquin | C17H17N3O3 | CID 54739. PubChem.
  • National Center for Biotechnology Information. (n.d.). Imazapyr | C13H15N3O3 | CID 54738. PubChem.
  • Wikipedia. (n.d.). Imazapyr.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 6-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure you achieve the desired purity and yield in your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

General Questions

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities can include unreacted starting materials, partially chlorinated pyridine species, and over-chlorinated byproducts such as polychlorinated pyridines.[1] If the synthesis involves the oxidation of a substituted quinoline, residual oxidizing agents or byproducts from their decomposition may also be present.[2] Incomplete hydrolysis of nitrile or ester precursors can also lead to the corresponding amide or ester impurities.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification methods for this compound leverage its acidic nature and crystallinity. These include:

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.[3][4]

  • Recrystallization: This is a powerful method for removing impurities that have different solubility profiles from the desired product.

  • Column Chromatography: While less common for large-scale purification of this compound, it can be used for achieving very high purity or for separating isomeric impurities.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The following decision tree can guide your selection:

Purification_Decision_Tree Purification Method Selection Guide start Crude this compound impurity_type What is the nature of the primary impurities? start->impurity_type neutral_basic Neutral or Basic Impurities impurity_type->neutral_basic Predominantly Neutral/Basic acidic_isomeric Acidic or Isomeric Impurities impurity_type->acidic_isomeric Predominantly Acidic/Isomeric acid_base Acid-Base Extraction neutral_basic->acid_base recrystallization Recrystallization acidic_isomeric->recrystallization acid_base->recrystallization Further purification needed? high_purity Is very high purity required? recrystallization->high_purity Further purification needed? chromatography Column Chromatography high_purity->chromatography Yes end Pure Product high_purity->end No

Caption: Decision tree for selecting a purification method.

TROUBLESHOOTING GUIDES

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is common when the solvent is too nonpolar for the solute or when the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Re-heat the solution: Add more solvent until the oil dissolves completely.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. If necessary, insulate the flask to slow the cooling rate further.

    • Solvent System Modification: If slow cooling is ineffective, consider a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature, and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Issue 2: Poor recovery of the purified product.

  • Causality: Low recovery can result from using too much solvent, incomplete precipitation, or premature filtration. The solubility of this compound in water is a key factor to consider.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Precipitation: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Check Filtrate: If you suspect significant product loss, you can cool the filtrate further or partially evaporate the solvent to see if more crystals form.

    • pH Adjustment: Since the product is a dicarboxylic acid, its solubility is highly pH-dependent. Ensure the pH of the solution is low enough to fully protonate both carboxylic acid groups, minimizing solubility in aqueous solutions.

Solvent System Suitability for Recrystallization Notes
WaterGoodThe compound is soluble in deionized water. Recrystallization from water can be effective, but care must be taken to control the cooling rate.
Ethanol/WaterExcellentA mixture of ethanol and water often provides a good balance of solubility at high temperatures and insolubility at low temperatures.
Acetic Acid/WaterGoodCan be effective, but residual acetic acid may need to be removed.
Acetone/HexaneModerateMay be suitable if the impurities are highly soluble in this mixture.

Caption: Common recrystallization solvents for this compound.

Acid-Base Extraction

Issue 1: Formation of a stable emulsion during extraction.

  • Causality: Emulsions are common when there are fine particulate impurities or when the two immiscible phases are shaken too vigorously.

  • Troubleshooting Steps:

    • Break the Emulsion:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking.

      • Add a small amount of a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[3]

      • Filter the emulsion through a bed of celite or glass wool.

Issue 2: Low yield after acidification of the aqueous layer.

  • Causality: This can be due to incomplete extraction into the aqueous phase, incomplete precipitation upon acidification, or the product remaining dissolved in the aqueous phase.

  • Troubleshooting Steps:

    • Ensure Complete Extraction: Perform multiple extractions with the basic solution to ensure all the dicarboxylic acid has been transferred to the aqueous phase.

    • Sufficient Acidification: Add acid dropwise while monitoring the pH with pH paper or a pH meter. Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate both carboxylic acid groups.

    • Cooling: After acidification, cool the solution in an ice bath to minimize the solubility of the precipitated product.

    • Back-Extraction: If the product has some solubility in the aqueous phase even after acidification, you can perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The dicarboxylic acid will be deprotonated and move into the aqueous layer as its disodium salt.

  • Separation: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. This will protonate the dicarboxylate, causing the purified product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Acid_Base_Extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 (2-3x) start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify with HCl to pH 1-2 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Workflow for acid-base extraction.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • Fessenden, R. J., Fessenden, J. S., & Feist, P. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction.
  • Mitsui, K., & Parquette, J. R. (2009). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Organic Syntheses, 86, 306-314.
  • Jiangsu Lianhua Technology Co ltd, et al. (2021). Preparation method of 2,3,6-trichloropyridine. CN113493408A.
  • DSM N.V. (1999). Process for recovery of pyridine-2,3-dicarboxylic acid. CN1236777A.
  • Goral, V., et al. (2017).
  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2009). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 86, 1-14.
  • Dow AgroSciences LLC. (2003). 6-Aryl-4-aminopicolinates and their use as herbicides. WO 03/011853 A1.
  • Council of Scientific and Industrial Research. (2005). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction.
  • Yancheng Luye Chemical Co Ltd. (1999). Process for separating chloropyridine product. CN1245167A.
  • Jiangsu Tianze Chemical Co Ltd. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. CN104003934A.
  • DSM N.V. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid. EP 0947508 B1.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Syngenta Crop Protection, Inc. (2007). Process for the manufacture of 2,3-dichloropyridine. US20070161797A1.
  • Zhang, J., et al. (2010). Synthesis of 2, 3-pyridine-dicarboxylic acid.
  • PubChem. (n.d.). 6-Chloronicotinic acid.
  • PubChem. (n.d.). 6-Chloropicolinic acid.
  • Jubilant Ingrevia Limited. (2024).
  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.

Sources

Technical Support Center: Synthesis of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. As a key building block in the development of pharmaceuticals, particularly in the realms of neuroscience and anti-infective agents, achieving a high yield and purity of this compound is often a critical step.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is based on established chemical principles and field-proven insights to ensure you can navigate the complexities of your experimental work with confidence.

Assumed Synthetic Pathway

Currently, there is limited direct literature on a one-step synthesis of this compound. Therefore, this guide is structured around a common and logical multi-step synthetic approach, which involves the synthesis of the quinolinic acid backbone followed by a chlorination step, or the use of a pre-chlorinated starting material. A generalized workflow is presented below.

Synthesis_Workflow cluster_0 Route A: Oxidation First cluster_1 Route B: Chlorinated Starting Material Quinoline Quinoline Quinolinic_Acid Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Quinoline->Quinolinic_Acid Oxidation Target_A This compound Quinolinic_Acid->Target_A Chlorination 6-Chloroquinoline 6-Chloroquinoline Target_B This compound 6-Chloroquinoline->Target_B Oxidation Troubleshooting_Chlorination Start Low Yield in Chlorination Cause1 Poor Reactivity of Substrate Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Decomposition of Product Start->Cause3 Solution1a Increase Temperature Cause1->Solution1a Solution1b Use a More Reactive Chlorinating Agent Cause1->Solution1b Solution1c Add a Catalyst Cause1->Solution1c Solution2a Optimize Reaction Time Cause2->Solution2a Solution2b Protect Functional Groups Cause2->Solution2b Solution3a Lower Reaction Temperature Cause3->Solution3a

A troubleshooting flowchart for the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the role of 2,3-lutidine in the synthesis of quinolinic acid?

2,3-Lutidine (2,3-dimethylpyridine) can be a precursor to quinolinic acid. [2][3]The two methyl groups can be oxidized to carboxylic acids to form the desired product. This can be an alternative starting material to quinoline.

Q2: I am having trouble with the decarboxylation of my product. How can I avoid this?

Pyridine-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures. [4][5][6]Quinolinic acid itself can decarboxylate to nicotinic acid. [6]To minimize this:

  • Avoid excessive heat during the reaction and work-up.

  • The pH of the solution can also influence the rate of decarboxylation. [6] Q3: What are some common impurities I should look out for in my final product?

Common impurities can include:

  • Unreacted starting materials (e.g., quinoline, 6-chloroquinoline).

  • Partially oxidized intermediates.

  • Isomers from non-selective chlorination.

  • Decarboxylated byproducts (e.g., 6-chloronicotinic acid).

Q4: What purification techniques are most effective for this compound?

  • Recrystallization: This is often the most effective method for purifying solid dicarboxylic acids. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: While possible, it can be challenging with highly polar dicarboxylic acids. Esterification to less polar derivatives before chromatography can be a useful strategy.

  • Acid-Base Extraction: The acidic nature of the product allows for purification by dissolving it in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.

References

  • Dunn, G. E., & Prysiazniuk, S. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(19), 3017-3024.
  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3943.
  • Li, J., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(19), 3017-3024.
  • Dunn, G. E., & Prysiazniuk, S. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(19), 3017-3024.
  • Wikipedia. (2023). Quinolinic acid. In Wikipedia.
  • CN102399182A - The production method of quinolinic acid. (2012). Google Patents.
  • ResearchGate. (n.d.). Selected optimization of the reaction conditions.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Synthesis of 2, 3-pyridine-dicarboxylic acid. (2010). ResearchGate.
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (2011). ResearchGate.
  • CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation. (2014). Google Patents.
  • Reactions concerned in Tertiary Amine N-Oxides. IX. Reactions of 3, 3'-Ethylenedipyridine Derivatives with 2, 6-Lutidine N-Oxide. (1977). J-Stage.
  • Heyes, M. P., et al. (1996). A mechanism of quinolinic acid formation by brain in inflammatory neurological disease.
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents.
  • O–H bond activation of β,γ-unsaturated oximes via hydrogen atom transfer (HAT) and photoredox dual catalysis. (2023). RSC Publishing.
  • US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids. (1989). Google Patents.
  • This compound. (n.d.). MySkinRecipes.
  • Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. (1987). Google Patents.
  • Quinolinic Acid | C7H5NO4 | CID 1066. (n.d.). PubChem - NIH.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2021). Scientific Reports, 11(1), 1-11.
  • EP0149857B1 - Process for the preparation of quinolinic acid from quinoline. (1988). Google Patents.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2014). ResearchGate.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda.
  • US4549024A - Oxidation of quinoline to quinolinic acid. (1985). Google Patents.
  • Quinolinic acid-iron(ii) complexes: slow autoxidation, but enhanced hydroxyl radical production in the Fenton reaction. (2000). Journal of Neural Transmission, 107(1), 67-80.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2001). Acta Pharmaceutica, 51(4), 257-268.
  • 2,3-Lutidine. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
  • CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid. (1999). Google Patents.
  • Quinolinic acid: neurotoxin or oxidative stress modulator? (2014). Journal of Neural Transmission, 121(3), 237-246.
  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. (2012). The Neuroscientist, 18(4), 375-387.
  • 2,6-Dichloropyridine-3,5-dicarbonitrile. (2014). Molecules, 19(8), 11485-11492.
  • CA2263912A1 - Preparation of 3,5-lutidine. (1998). Google Patents.

Sources

Technical Support Center: Reactions of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 6-chloropyridine-2,3-dicarboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its synthesis and subsequent reactions. The information herein is designed to help you anticipate, identify, and mitigate the formation of impurities, ensuring the integrity and success of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, focusing on the identification and prevention of side products.

FAQ 1: We are observing a significant amount of a mono-carboxylated impurity. What is the likely identity of this side product and how can we prevent its formation?

Answer:

The most probable side product is a mono-decarboxylated species, either 6-chloropyridine-2-carboxylic acid (6-chloropicolinic acid) or 6-chloropyridine-3-carboxylic acid (6-chloronicotinic acid). Decarboxylation is a common thermal degradation pathway for pyridine dicarboxylic acids, particularly when the carboxylic acid groups are positioned ortho to the ring nitrogen.

Causality of Decarboxylation:

The decarboxylation of pyridine carboxylic acids is often facilitated by the formation of a zwitterionic intermediate.[1][2] The proximity of the carboxylic acid group to the ring nitrogen allows for the formation of an ylide intermediate upon loss of carbon dioxide, which is a lower energy pathway compared to the formation of a carbanion.[1] Studies on various pyridinecarboxylic acids have shown that those with a carboxyl group at the 2-position (ortho to the nitrogen) decarboxylate significantly faster than those with carboxyl groups at the 3- or 4-positions.[2][3] For quinolinic acid (pyridine-2,3-dicarboxylic acid), the parent compound of your reactant, it is known to decarboxylate in water at elevated temperatures.[3]

Troubleshooting & Prevention Protocol:

To minimize decarboxylation, stringent control over reaction temperature is paramount.

  • Recommendation: Maintain the reaction temperature as low as feasible for the desired transformation.

  • Experimental Protocol:

    • Set up the reaction vessel with a reliable temperature probe and a cooling bath on standby.

    • If the reaction requires heating, use a precisely controlled heating mantle or oil bath.

    • Monitor the reaction progress closely using a suitable analytical technique (e.g., HPLC, TLC) to avoid unnecessarily prolonged reaction times at elevated temperatures.

    • Consider alternative, lower-temperature synthetic routes if decarboxylation remains a significant issue.

FAQ 2: During a reaction in an aqueous or protic solvent, we've identified a side product where the chlorine atom has been substituted. What is this impurity and how do we avoid it?

Answer:

The observed side product is likely 6-hydroxypyridine-2,3-dicarboxylic acid , resulting from the hydrolysis of the chloro-substituent. Chloropyridines can undergo nucleophilic aromatic substitution, with water or hydroxide ions acting as the nucleophile.[4][5][6]

Mechanism of Hydrolysis:

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The rate of hydrolysis can be influenced by the position of the chloro substituent and the reaction conditions (pH, temperature).[4][5] The presence of electron-withdrawing carboxylic acid groups can further activate the ring towards nucleophilic substitution.

Troubleshooting & Prevention Protocol:

To suppress the formation of the hydrolysis byproduct, the exclusion of water and other nucleophilic protic solvents is critical.

  • Recommendation: Employ anhydrous solvents and reagents.

  • Experimental Protocol:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents, either purchased directly or freshly distilled from an appropriate drying agent.

    • If the reaction generates water as a byproduct, consider the use of a Dean-Stark trap or the addition of a chemical drying agent that is inert to the reaction conditions.

    • If a protic solvent is unavoidable, conduct the reaction at the lowest possible temperature and for the shortest duration necessary to achieve the desired conversion.

FAQ 3: We are attempting to form a di-amide derivative, but are isolating a mixture of products including a mono-amide and what appears to be an anhydride. How can we improve the selectivity of our reaction?

Answer:

The formation of a mixture of mono-amide, di-amide, and a potential cyclic anhydride intermediate is a common challenge in the derivatization of dicarboxylic acids. The anhydride, likely a furo[3,4-b]pyridin-5,7-dione derivative , can form through intramolecular cyclization, especially when activating the carboxylic acids.

Reaction Pathway Competition:

When activating both carboxylic acids (e.g., using a chlorinating agent like thionyl chloride or a coupling agent), there is a kinetic competition between the desired intermolecular reaction with the amine and the undesired intramolecular cyclization to form the anhydride.

Troubleshooting & Prevention Protocol:

To favor the formation of the di-amide, the reaction conditions should be optimized to promote the intermolecular reaction.

  • Recommendation: Control the stoichiometry and addition rate of your reagents.

  • Experimental Protocol:

    • Activate the dicarboxylic acid to the di-acid chloride in a separate step using a reagent like oxalyl chloride with a catalytic amount of DMF.[7]

    • In a separate flask, prepare a solution of the amine (at least 2.0 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) in an anhydrous aprotic solvent.

    • Slowly add the solution of the di-acid chloride to the cooled amine solution (e.g., at 0 °C). The slow addition maintains a low concentration of the activated di-acid, disfavoring the intramolecular cyclization.

    • Monitor the reaction by TLC or HPLC to ensure complete conversion to the desired di-amide.

Part 2: Data Summary & Visualization

Table 1: Common Side Products and Mitigation Strategies
Side Product IdentityFormation MechanismKey Contributing FactorsRecommended Mitigation Strategy
6-Chloropyridine-2-carboxylic acid / 6-Chloropyridine-3-carboxylic acidThermal Decarboxylation[1][3]High reaction temperature, prolonged heatingStrict temperature control, minimize reaction time
6-Hydroxypyridine-2,3-dicarboxylic acidNucleophilic Aromatic Substitution (Hydrolysis)[4][5]Presence of water or other protic nucleophilesUse of anhydrous solvents and reagents
Furo[3,4-b]pyridin-5,7-dione derivative (Cyclic Anhydride)Intramolecular CyclizationUse of activating agents, high concentrationStepwise activation, slow addition of reagents
Polychlorinated PyridinesOver-chlorination during synthesisExcess chlorinating agent, harsh conditionsStoichiometric control of chlorinating agent
Diagram 1: Key Reaction Pathways

Side_Product_Formation cluster_main Main Reactant cluster_products Reaction Products 6-CPDA This compound Desired_Product Desired Product (e.g., Di-amide) 6-CPDA->Desired_Product Desired Reaction (e.g., + Amine) Decarboxylation Decarboxylation Product (Mono-acid) 6-CPDA->Decarboxylation High Temp. Hydrolysis Hydrolysis Product (6-Hydroxy Derivative) 6-CPDA->Hydrolysis + H2O Anhydride Cyclic Anhydride 6-CPDA->Anhydride Activating Agent

Caption: Competing reaction pathways for this compound.

Part 3: References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.[Link]

  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Journal of Chemical Education.[Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.[Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.[Link]

  • Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Journal of the American Chemical Society.[Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.[Link]

  • PREPARATION OF 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Organic Syntheses.[Link]

  • Preparation method of 2,3,6-trichloropyridine. Google Patents.

  • Process for the production of Nevirapine. Google Patents.

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents.

  • Lowcost, high yield synthesis of nevirapine. Google Patents.

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central.[Link]

  • 6-Chloronicotinic acid. PubChem.[Link]

  • Improved method for preparing nevirapine. Google Patents.

  • Improved method of making nevirapine. Google Patents.

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI.[Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate this multi-step synthesis with confidence and achieve optimal results.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. A common and effective synthetic route involves the oxidation of a suitable precursor, 6-chloro-2,3-dimethylpyridine (also known as 6-chloro-2,3-lutidine). This guide will focus on the optimization of this key oxidation step, addressing potential pitfalls and providing clear, actionable solutions.

A general overview of the synthetic workflow is presented below:

Synthesis_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Start Commercially available 2,3-Lutidine-N-oxide Chlorination Chlorination to form 4-Chloro-2,3-dimethylpyridine 1-oxide Start->Chlorination Cl2, CH2Cl2 Deoxygenation Deoxygenation to yield 6-Chloro-2,3-dimethylpyridine Chlorination->Deoxygenation e.g., PCl3 Oxidation Oxidation of 6-Chloro-2,3-dimethylpyridine to this compound Deoxygenation->Oxidation KMnO4, heat Workup Aqueous workup and removal of MnO2 Oxidation->Workup Purification Recrystallization Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical oxidation step.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A1: Low yields in the oxidation of 6-chloro-2,3-dimethylpyridine are a common challenge and can often be attributed to several factors. Understanding these can help in optimizing the reaction for a better outcome.

  • Incomplete Oxidation: The oxidation of both methyl groups to carboxylic acids requires stringent conditions. If the reaction is not driven to completion, you may isolate mono-oxidized intermediates, such as 6-chloro-2-methyl-3-pyridinecarboxylic acid or 6-chloro-3-methyl-2-pyridinecarboxylic acid.

    • Troubleshooting:

      • Increase Oxidant Stoichiometry: Ensure a sufficient excess of the oxidizing agent, such as potassium permanganate (KMnO₄), is used. A molar ratio of KMnO₄ to the starting lutidine of at least 4:1 is a good starting point, with some protocols using up to a 6-fold excess.

      • Elevated Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures in the range of 80-100°C are typically employed. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time at a given temperature.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Prolonged reaction times may be necessary for complete conversion.

  • Over-oxidation and Decarboxylation: While strong oxidizing conditions are necessary, they can also lead to the degradation of the desired product. The pyridine ring is relatively stable, but the carboxylic acid groups can be susceptible to decarboxylation at high temperatures, especially in the presence of residual oxidant.

    • Troubleshooting:

      • Temperature Control: Avoid excessive temperatures. While heating is necessary, temperatures above 100°C for extended periods might promote decarboxylation.

      • Controlled Addition of Oxidant: Adding the oxidant portion-wise can help to control the reaction exotherm and minimize localized areas of high oxidant concentration, reducing the risk of over-oxidation.

  • Side Reactions: The presence of the chloro-substituent can influence the electron density of the pyridine ring, potentially leading to other side reactions, although the oxidation of the methyl groups is the primary pathway.

  • Product Loss During Workup: The product, this compound, has some water solubility, especially at neutral or basic pH. Significant product loss can occur during the workup and purification steps.

    • Troubleshooting:

      • Acidification: Ensure the reaction mixture is sufficiently acidified (pH 1-2) after the oxidation to precipitate the dicarboxylic acid.

      • Extraction: If the product remains in the aqueous layer, extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification can help recover dissolved product.

      • Purification Method: Recrystallization is a common purification method. Choosing an appropriate solvent system is crucial to minimize product loss.

ParameterRecommendation for OptimizationRationale
Oxidant Ratio 4-6 equivalents of KMnO₄Ensures complete oxidation of both methyl groups.
Temperature 80-100°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time Monitor by TLC/HPLCEnsures the reaction goes to completion without unnecessary heating.
pH for Precipitation 1-2Minimizes the solubility of the dicarboxylic acid in the aqueous phase.
Q2: I am observing a significant amount of brown precipitate (manganese dioxide) that is difficult to filter and contaminates my product. How can I effectively remove it?

A2: The formation of manganese dioxide (MnO₂) is an inherent byproduct of permanganate oxidations. Its fine, gelatinous nature can make filtration challenging.

  • Effective Quenching and Dissolution:

    • After the reaction is complete, the excess permanganate should be quenched. This can be achieved by adding a reducing agent such as sodium bisulfite (NaHSO₃) or oxalic acid until the purple color of the permanganate disappears.

    • The MnO₂ can be removed by filtration. However, a more effective method is to dissolve it. After quenching, acidify the reaction mixture with sulfuric acid. Then, add a solution of sodium bisulfite or oxalic acid. The MnO₂ will be reduced to the soluble manganese(II) sulfate (MnSO₄), resulting in a clear solution.

  • Filtration Aids: If you choose to filter the MnO₂, using a filter aid like Celite® can significantly improve the filtration rate and prevent clogging of the filter paper.

Q3: My final product is not pure, and I suspect the presence of mono-oxidized intermediates. How can I improve the purity?

A3: The presence of mono-oxidized intermediates is a common purity issue.

  • Reaction Optimization: As discussed in Q1, ensuring complete oxidation through optimized reaction conditions (oxidant ratio, temperature, and time) is the first and most crucial step.

  • Purification Strategies:

    • Recrystallization: this compound can be purified by recrystallization from water or an aqueous alcohol mixture. The difference in solubility between the dicarboxylic acid and the mono-carboxylic acid intermediates can be exploited.

    • pH-Controlled Extraction: The pKa values of the dicarboxylic acid and the mono-carboxylic acid intermediates will differ. A carefully controlled pH extraction might allow for their separation. However, this can be a complex and less efficient method.

    • Esterification and Chromatography: A more involved but effective method is to convert the crude acid mixture to their corresponding methyl or ethyl esters. The resulting esters will have different polarities and can be more easily separated by column chromatography. Following separation, the desired diester can be hydrolyzed back to the pure dicarboxylic acid.[1]

Detailed Experimental Protocol: Oxidation of 6-Chloro-2,3-dimethylpyridine

This protocol is a representative procedure based on established methods for the oxidation of alkylpyridines.[2][3] Optimization may be required based on your specific laboratory conditions and starting material purity.

Materials:

  • 6-Chloro-2,3-dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethyl acetate

  • Celite® (optional)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 6-chloro-2,3-dimethylpyridine (1 equivalent) and deionized water.

  • Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water. This helps to maintain a basic pH during the initial stages of the reaction.

  • Oxidant Addition: While stirring vigorously, heat the mixture to 80-90°C. Add potassium permanganate (4-6 equivalents) portion-wise over a period of 1-2 hours. The addition should be controlled to maintain the temperature below 100°C.

  • Reaction Monitoring: After the addition is complete, continue heating the mixture at 90-100°C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the excess permanganate by the slow addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ remains.

    • Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water.

    • Alternative Workup: To dissolve the MnO₂, cool the reaction mixture, acidify with concentrated sulfuric acid to pH 1, and then add a solution of sodium bisulfite until the solution becomes clear.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Cool the solution in an ice bath and acidify to pH 1-2 with concentrated sulfuric acid.

    • A white precipitate of this compound should form.

    • Allow the mixture to stand in the cold for several hours to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Purification:

    • The crude product can be recrystallized from hot water or a water/ethanol mixture to obtain the pure this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC/HPLC analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase KMnO4 equivalents - Increase reaction time/temperature Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Product_Loss Potential Product Loss Check_Workup->Product_Loss Suspected Loss Impurity_Issue Persistent Impurities Check_Workup->Impurity_Issue Impure Product Optimize_Workup Optimize Workup: - Ensure pH is 1-2 for precipitation - Extract aqueous layer with organic solvent Product_Loss->Optimize_Workup Optimize_Purification Optimize Purification: - Recrystallize from a different solvent system - Consider esterification and chromatography Impurity_Issue->Optimize_Purification

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Google Patents. (1959). Purification of 3-pyridine carboxylic acid. (U.S. Patent No. 2,916,494).
  • Google Patents. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. (U.S. Patent No. 2010/0324299 A1).
  • Google Patents. (1938). Oxidation of alkyl pyridines and alkyl quinolines. (U.S. Patent No. 2,109,954).
  • Google Patents. (1992). Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines. (U.S. Patent No. 5,166,352).
  • Google Patents. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (Chinese Patent No. CN104003934A).
  • European Patent Office. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid. (EP 0947508 B1).
  • ResearchGate. (2019). How to purify a water soluble compound?.
  • Semantic Scholar. (n.d.). Rapid Microwave-accelerated Multi-step Synthesis of 2,6-di(naphthalene Thioureido Carbamino)Pyridine.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
  • Google Patents. (2002). Process for the preparation of 4-chloropyridine-n-oxides. (WO 2002/102779 A1).

Sources

Technical Support Center: Troubleshooting Failed Reactions of 6-Chloropyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sometimes challenging building block. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and solve problems effectively.

Section 1: Foundational Knowledge & Pre-Reaction Checks

Before initiating any reaction, a solid understanding of the substrate is paramount. Many reaction failures can be traced back to fundamental properties of the starting material or impurities.

Q1: What are the key chemical properties of this compound I should be aware of?

Answer: this compound (MW: 201.56 g/mol , CAS: 127437-44-9) is a molecule with three distinct reactive sites, and their interplay governs its behavior.[1][2][3]

  • Two Vicinal Carboxylic Acids: These are the primary functional groups for transformations like esterification and amidation. Their proximity allows them to form a cyclic anhydride upon heating or with dehydrating agents, which can be an undesired side reaction or a deliberate synthetic step.[4]

  • The 6-Chloro Substituent: The pyridine ring is electron-deficient, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) .[5][6][7] This allows for the introduction of various nucleophiles (e.g., amines, alkoxides).

  • Thermal Instability (Decarboxylation): This is arguably the most critical and often overlooked property. Pyridine-2,3-dicarboxylic acid (quinolinic acid) is known to undergo decarboxylation at elevated temperatures, often starting around 130-150°C in aqueous solutions.[8] The loss of the C2-carboxylic acid group to form 6-chloronicotinic acid is a common failure pathway in reactions requiring heat.

PropertyKey Consideration for Synthesis
Molecular Weight 201.56 g/mol [1][2][3]
Solubility Generally poor in non-polar organic solvents. The related 6-chloronicotinic acid is soluble in deionized water.[9] Solubility is improved in polar aprotic solvents (DMF, DMSO) or by forming a salt with a base.
Thermal Stability Prone to decarboxylation at elevated temperatures (>130 °C).[8][10]
Reactivity Can undergo esterification, amidation, anhydride formation, and nucleophilic substitution of the chlorine.

Q2: How can I verify the quality and purity of my starting material?

Answer: Never assume 100% purity from the supplier. Contaminants can inhibit catalysts, cause side reactions, or be mistaken for product.

  • Visual Inspection: The material should be a consistent solid (typically off-white).

  • Melting Point: A sharp melting point is a good indicator of purity. Broad or depressed melting ranges suggest impurities.

  • NMR Spectroscopy (¹H NMR): This is the best method. Dissolve a sample in a deuterated solvent like DMSO-d₆. Look for the characteristic aromatic proton signals and the broad carboxylic acid protons. Quantify any residual solvents (e.g., ethyl acetate, hexanes) or other organic impurities.

  • LC-MS: This can confirm the mass and identify potential impurities that are structurally similar. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is a good starting point.[11]

Section 2: General Reaction Troubleshooting

When a reaction fails, a systematic approach is more effective than random changes. The following workflow can help diagnose the majority of issues.

Q3: My reaction shows no conversion of the starting material. What should I check first?

Answer: This is a common issue that usually points to a problem with activation or fundamental reaction conditions.

Troubleshooting_No_Conversion start No Conversion Observed check_sm Is Starting Material (SM) Soluble in Reaction Solvent? start->check_sm check_reagents Are Reagents Active? (e.g., Coupling agents, bases) check_sm->check_reagents Yes solve_sol Change to a more polar aprotic solvent (DMF, DMSO) or use a co-solvent. check_sm->solve_sol No check_temp Is the Temperature Correct? check_reagents->check_temp Yes solve_reagents Use fresh, anhydrous reagents. Coupling agents like EDC/HATU are moisture-sensitive. check_reagents->solve_reagents No / Unsure check_cat Is a Catalyst Required and is it Active? check_temp->check_cat Correct solve_temp Verify heating/cooling bath with an external thermometer. check_temp->solve_temp Incorrect final_step Re-evaluate Stoichiometry and Reaction Time check_cat->final_step Yes / N/A solve_cat Check catalyst loading. Ensure catalyst was not poisoned (e.g., by water or sulfur impurities). check_cat->solve_cat No / Unsure

Caption: General troubleshooting workflow for no reaction.

Q4: My reaction is messy, showing multiple unidentified spots on TLC/LC-MS. What are the likely side reactions?

Answer: A messy reaction profile points towards decomposition or competing reaction pathways. For this compound, the primary culprits are almost always related to heat and the reactivity of the diacid functionality.

Side_Reactions cluster_reactions Reaction Conditions SM This compound Desired Desired Product (Ester / Amide) SM->Desired Controlled Temp, Coupling Agent Decarbox Side Product 1 (Decarboxylation) 6-Chloronicotinic Acid SM->Decarbox High Heat (>130°C) Anhydride Side Product 2 (Anhydride Formation) Intramolecular Cyclization SM->Anhydride Heat or Dehydrating Agent Decarbox->Desired Can also react (mono-product) Anhydride->Desired Can be reactive intermediate

Caption: Competing reaction pathways.
  • Decarboxylation: If your reaction temperature exceeds ~130°C, you are likely losing CO₂ from the C2 position. The resulting 6-chloronicotinic acid can then react to form a mono-substituted product, complicating your mixture.

  • Anhydride Formation: In the presence of dehydrating coupling agents (like DCC or EDC) or heat, the diacid can cyclize to form the anhydride. This anhydride is itself a reactive intermediate, but its formation and subsequent reaction may have different kinetics than the intended pathway.

  • Oligomerization/Polymerization: If attempting to make a mono-ester or mono-amide, intermolecular reactions can lead to dimers and oligomers, resulting in baseline material on your TLC or a complex mass spectrum.

Section 3: Troubleshooting Specific Transformations

Esterification & Amide Coupling

These are the most common reactions performed on this substrate. Failures are often related to improper activation of the carboxylic acids or decomposition.

Q5: My esterification or amidation reaction is incomplete, even after extended time. Why?

Answer: This typically points to insufficient activation of the carboxylic acids or a poor choice of conditions.

  • Causality: The carboxylic acids of this molecule are not exceptionally reactive on their own and require activation. Furthermore, steric hindrance from the adjacent groups and the pyridine ring can slow reactions.

  • Solutions & Protocols:

    • Choice of Coupling Agent: For sluggish reactions, stronger coupling agents are needed. HATU or HOBt/EDC combinations are generally more effective than DCC alone, especially for less reactive amines or alcohols.[12][13]

    • Base Selection: A non-nucleophilic base like DIPEA or triethylamine is crucial to neutralize acids formed during the reaction without competing with your nucleophile.[14] For DMAP-catalyzed reactions, DMAP acts as a potent acyl transfer catalyst.[12][15]

    • Solvent: Ensure all reactants are fully dissolved. DMF or CH₂Cl₂ are common choices. Poor solubility will lead to a stalled reaction.

    • Temperature: While high heat is detrimental, running the reaction at a slightly elevated temperature (e.g., 40-50°C) can sometimes overcome the activation barrier. Monitor carefully for decarboxylation.

Q6: I'm observing significant decomposition (likely decarboxylation) during my reaction. What should I do?

Answer: This is a direct result of excessive heat. The key is to use methods that work efficiently at or below room temperature.

  • Causality: As established, temperatures above ~130°C promote the loss of CO₂.[8] Even prolonged heating at lower temperatures (e.g., 80-100°C) can cause gradual decomposition.

  • Solutions & Protocols:

    • Avoid High-Temperature Methods: Do not use classical Fischer esterification, which requires high temperatures and strong acid, as this is a prime condition for decarboxylation.

    • Two-Step Acyl Chloride Method: A robust, albeit longer, method is to first convert the diacid to the diacyl chloride.

      • React this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like CH₂Cl₂ at 0°C to room temperature.

      • Remove the excess reagent in vacuo.

      • Dissolve the crude acyl chloride in fresh solvent and add your alcohol or amine, usually at 0°C. This second step is often very fast and clean.

      • Note: While some picolinic acids can undergo ring chlorination with SOCl₂, this is less common for diacids like this.[16][17]

    • Use Modern Coupling Reagents at 0°C to RT: Reagents like HATU, HOBt/EDC, or TBTU are designed for high efficiency at room temperature, minimizing thermal decomposition.[18]

Nucleophilic Aromatic Substitution (SNAr)

Q7: I'm trying to displace the 6-chloro substituent with an amine or alkoxide, but the reaction is sluggish. How can I improve it?

Answer: SNAr reactions on chloropyridines are well-established but require the right conditions to proceed efficiently.[19]

  • Causality: The reaction proceeds through a negatively charged Meisenheimer complex intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the solvent and the strength of the nucleophile. The electron-withdrawing dicarboxylic acid groups should activate the ring for this reaction.

  • Solutions & Protocols:

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they stabilize the charged intermediate without protonating the nucleophile.

    • Strong Base/Nucleophile: For displacing chlorine with an alcohol, you must first deprotonate it to form the more nucleophilic alkoxide. Use a strong, non-nucleophilic base like NaH or K₂CO₃. For amines, a slight excess of the amine itself can often act as the base, or an external base like K₂CO₃ can be added to drive the reaction.

    • Temperature: These reactions often require heat. Start at 80-100°C and monitor for progress. Be aware that at higher temperatures, you may see competing decarboxylation. If your nucleophile is also a carboxylate, this can be a problem.

    • Consider the Substrate Form: Performing the SNAr reaction on the more soluble diester derivative of the starting material, followed by hydrolysis, is a common and often more successful strategy.

Section 4: Analytical & Purification Strategies

Q8: What are the best methods to monitor my reaction's progress?

Answer:

  • TLC: Thin Layer Chromatography is fast but can be misleading. The high polarity of the diacid means it will likely stay on the baseline in many solvent systems. Use a highly polar mobile phase (e.g., 10-20% Methanol in DCM, with 1% acetic acid to improve spot shape).

  • LC-MS (Recommended): This is the gold standard. It provides clear data on the consumption of starting material and the formation of product(s) and side-product(s) by mass. A 5-10 minute gradient method is usually sufficient.[11][20]

Q9: I'm struggling to purify my product. What techniques do you recommend?

Answer: The high polarity and potential for zwitterionic character can make purification challenging.

  • Acid-Base Extraction: If your product is an ester or amide and is soluble in an organic solvent (like Ethyl Acetate or DCM), you can wash the organic layer with a mild aqueous acid (e.g., 1M HCl or citric acid) to remove basic impurities, followed by a wash with mild aqueous base (e.g., sat. NaHCO₃) to remove any unreacted starting diacid.

  • Crystallization: If the product is a solid, crystallization is ideal. For polar products, consider solvent systems like ethanol/water, acetone/hexanes, or DMF/water.

  • Column Chromatography: This can be difficult due to the polarity.

    • Use a more polar stationary phase like C18 (reverse-phase) with a water/acetonitrile or water/methanol gradient.[21]

    • For normal phase silica gel, you may need to add acetic acid (0.5-1%) to your mobile phase to prevent streaking of acidic compounds. A gradient from ethyl acetate to 10% methanol in ethyl acetate is a good starting point.

Section 5: Reference Protocols

These are generalized starting points. You must adapt them to your specific substrate and nucleophile.

Protocol 1: Mild Di-amide Formation using HATU
  • To a round-bottom flask under N₂, add this compound (1.0 eq).

  • Add anhydrous DMF (or CH₂Cl₂) to dissolve (approx. 0.1 M concentration).

  • Add the amine (2.2 eq) followed by DIPEA (3.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (2.2 eq) portion-wise, keeping the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor by LC-MS. Upon completion, dilute with ethyl acetate and wash with 1M HCl, sat. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by chromatography or crystallization.

Protocol 2: Mild Diesterification via the Acyl Chloride
  • Step A: Acyl Chloride Formation

    • Suspend this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

    • Add a catalytic drop of DMF.

    • Add oxalyl chloride (2.5 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.

    • Concentrate in vacuo to remove all volatiles. Co-evaporate with toluene twice to ensure complete removal of oxalyl chloride.

  • Step B: Ester Formation

    • Dissolve the crude diacyl chloride in anhydrous CH₂Cl₂ (0.2 M) under N₂ and cool to 0°C.

    • In a separate flask, dissolve the alcohol (5.0 eq) and triethylamine (3.0 eq) in CH₂Cl₂.

    • Add the alcohol/base solution dropwise to the acyl chloride solution at 0°C.

    • Stir for 1-3 hours at room temperature, monitoring by LC-MS.

    • Work up as described in Protocol 1.

References

  • Fierro, A., & Li, C. (2014). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Energy & Fuels, 28(6), 3983–3988.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Savage, P. E., & Li, C. (2013). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water.
  • ChemScene LLC. (n.d.). 6-Chloropyridine-2,5-dicarboxylic acid. Sigma-Aldrich.
  • Diebold, E. R., & Cremer, D. R. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids. U.S.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methylpyridine-3-carboxylic acid. PubChem.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
  • BenchChem. (2025).
  • MySkinRecipes. (n.d.). This compound.
  • Eckert, H., & Kolbinger, P. (1993). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. U.S.
  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 68.
  • Wang, C., et al. (2012). Synthesis of 2, 3-pyridine-dicarboxylic acid.
  • ATSDR. (1992). Analytical Methods for Pyridine.
  • European Patent Office. (1997).
  • Google Patents. (n.d.). Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.
  • Root Sciences. (n.d.). Decarboxylation 101: Your Complete Guide to Decarbing Cannabis.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid. EP0232118A2.
  • Chempanda. (n.d.).
  • Leafly. (2024). Decarboxylation guide: How to properly decarb weed.
  • Higuchi, K., et al. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Dunn, G. E., & Thimm, H. F. (1975). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 53(10), 1342-1347.
  • Pearson+. (n.d.). What are the products of the following reactions?b..
  • Echemi. (n.d.). This compound.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Kumar, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127263.
  • Wheate, N. J., & Aldrich-Wright, J. R. (2011). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (50), 2671.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Chloropyridine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • National Center for Biotechnology Information. (n.d.). 6-Chloronicotinic acid. PubChem.
  • Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. New Journal of Chemistry, 39(5), 3563–3571.
  • ChemScene. (n.d.). 127437-44-9 | this compound.
  • Khan, K. M. (2019).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Organic Chemistry Portal. (n.d.).
  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 14(1), 1-20.
  • The Professor's Organic Chemistry. (2021).

Sources

preventing decarboxylation of 6-chloropyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Decarboxylation in Your Experiments

Welcome to the technical support center for 6-chloropyridine-2,3-dicarboxylic acid. As a Senior Application Scientist, I understand the critical importance of maintaining the structural integrity of your starting materials to ensure the success of your synthetic routes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound, specifically its propensity for decarboxylation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate your experiments with confidence.

Understanding the Challenge: The Instability of this compound

Pyridine-2,3-dicarboxylic acids are known to be susceptible to decarboxylation, a reaction where a carboxyl group is lost as carbon dioxide. This process is often accelerated by heat and can be influenced by the pH of the reaction medium. The presence of an electron-withdrawing chloro substituent at the 6-position of the pyridine ring in this compound can further enhance this undesired reaction. This guide will provide you with the knowledge and tools to mitigate this issue.

Troubleshooting Guide: Identifying and Resolving Decarboxylation

This section is designed to help you diagnose and address decarboxylation issues in your experiments involving this compound.

Issue 1: My reaction is yielding a significant amount of 6-chloronicotinic acid or other decarboxylated byproducts.

  • Potential Cause: Excessive heat is a primary driver of decarboxylation. The thermal stability of pyridinedicarboxylic acids is highly dependent on the position of the carboxylic acid groups, and the 2,3-disubstituted pattern is particularly prone to thermal decomposition.

  • Troubleshooting Steps:

    • Reaction Temperature Monitoring: Carefully monitor and control the internal temperature of your reaction. Avoid localized overheating by using an appropriate heating mantle and stirring mechanism.

    • Lower Reaction Temperature: If the reaction conditions permit, attempt to lower the overall reaction temperature. Even a reduction of 10-20 °C can significantly decrease the rate of decarboxylation.

    • Gradual Heating: When reaching the target reaction temperature, employ a gradual heating ramp rather than rapid heating. This minimizes thermal shock to the molecule.

    • Exothermic Reactions: Be mindful of exothermic reactions that could lead to an uncontrolled temperature increase. Implement appropriate cooling measures if necessary.

Issue 2: I observe gas evolution (bubbling) from my reaction mixture even at moderate temperatures.

  • Potential Cause: This is a strong indicator of decarboxylation, as CO2 is being released. The pH of your reaction medium could be facilitating this process. Studies have shown that the rate of decarboxylation of pyridine-2,3-dicarboxylic acids is pH-dependent, with a maximum rate often observed near the isoelectric point.[1]

  • Troubleshooting Steps:

    • pH Control: If your reaction can tolerate it, adjust the pH of the medium. For many pyridinecarboxylic acids, maintaining a slightly acidic or basic pH, away from the isoelectric point, can slow down decarboxylation.

    • Buffering: Employ a suitable buffer system to maintain a stable pH throughout the reaction. The choice of buffer will depend on the specific chemistry of your reaction.

    • Avoid Strong Acids/Bases: Unless required by the reaction mechanism, avoid the use of strong, non-catalytic acids or bases that could create a pH environment conducive to decarboxylation.

Issue 3: My starting material appears to be degrading upon storage.

  • Potential Cause: Improper storage conditions can lead to the slow decomposition of this compound over time.

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound in a cool, dry, and dark place. A refrigerator or a desiccator is recommended.

    • Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes precede decarboxylation.

    • Check Purity: Before use, it is always a good practice to check the purity of your starting material, especially if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decarboxylate?

Q2: How does the chloro-substituent affect the stability of the molecule?

The chlorine atom at the 6-position is an electron-withdrawing group. Research on substituted pyridinecarboxylic acids suggests that both electron-withdrawing and electron-releasing groups can accelerate decarboxylation.[1] The electron-withdrawing nature of the chloro group likely influences the electronic distribution within the pyridine ring, potentially stabilizing the transition state of the decarboxylation reaction.

Q3: Can the choice of solvent influence the rate of decarboxylation?

Yes, the solvent can play a role. While specific studies on the solvent effects for this compound are limited, for related compounds, polar aprotic solvents may be preferred over polar protic solvents in certain contexts to minimize interactions that could facilitate proton transfer and subsequent decarboxylation. However, the optimal solvent will always be reaction-dependent. It is recommended to perform small-scale solvent screening experiments if decarboxylation is a persistent issue.

Q4: Are there any catalysts that can promote decarboxylation?

Certain metal ions can catalyze the decarboxylation of carboxylic acids. Therefore, it is crucial to use high-purity reagents and solvents to avoid trace metal contamination.

Q5: Is it possible to selectively decarboxylate only one of the carboxylic acid groups?

Selective mono-decarboxylation can be challenging to control under thermal conditions. It often requires specific catalytic systems or enzymatic methods that are beyond the scope of general handling. If your synthesis requires the mono-acid, it is generally better to devise a synthetic route that specifically targets that compound rather than relying on a partial decarboxylation of the di-acid.

Experimental Protocols

This section provides detailed protocols for handling and using this compound to minimize the risk of decarboxylation.

Protocol 1: General Handling and Storage
  • Receiving and Inspection: Upon receiving, inspect the container for any signs of damage.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8 °C. For long-term storage, consider placing the container inside a desiccator with a suitable desiccant.

  • Dispensing: When dispensing the solid, work in a dry, well-ventilated area. Minimize exposure to atmospheric moisture.

  • Purity Check: Before use in a critical reaction, it is recommended to verify the purity of the starting material by a suitable analytical method such as NMR or LC-MS.

Protocol 2: Setting up a Reaction to Minimize Thermal Decarboxylation
  • Reaction Vessel: Use a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if applicable).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the this compound to the reaction vessel at room temperature. If other reagents are solids, they can be added at this stage. If adding a solvent, do so before commencing heating.

  • Heating: Use a temperature-controlled heating mantle with an external thermocouple to monitor the internal reaction temperature accurately.

  • Gradual Temperature Increase: Program the heating mantle to increase the temperature gradually to the desired setpoint. A ramp rate of 1-2 °C per minute is recommended.

  • Monitoring: Monitor the reaction progress closely. If significant gas evolution is observed, consider lowering the temperature.

Visualizing the Process: Decarboxylation Pathway and Troubleshooting Workflow

To further aid in your understanding, the following diagrams illustrate the decarboxylation mechanism and a logical workflow for troubleshooting.

Decarboxylation_Mechanism cluster_0 Decarboxylation of this compound Start This compound Intermediate Transition State (Zwitterionic or Concerted) Start->Intermediate Heat / Δ (or Catalyst) Product1 6-Chloronicotinic Acid Intermediate->Product1 Product2 CO2 Intermediate->Product2 caption Simplified decarboxylation pathway. Troubleshooting_Workflow Start Decarboxylation Observed (e.g., byproduct formation, gas evolution) Check_Temp Is reaction temperature > 150°C or significantly elevated? Start->Check_Temp Lower_Temp Reduce reaction temperature. Implement gradual heating. Check_Temp->Lower_Temp Yes Check_pH Is the reaction pH near the isoelectric point of the acid? Check_Temp->Check_pH No End Problem Resolved Lower_Temp->End Adjust_pH Adjust pH to be slightly acidic or basic. Use a buffer system. Check_pH->Adjust_pH Yes Check_Storage How was the starting material stored? Check_pH->Check_Storage No Adjust_pH->End Improve_Storage Store in a cool, dry, dark place. Consider inert atmosphere. Check_Storage->Improve_Storage Improve_Storage->End caption Troubleshooting workflow for decarboxylation.

Caption: Troubleshooting workflow for decarboxylation.

Data Summary

The following table summarizes key data points relevant to the stability of pyridinecarboxylic acids.

ParameterValue/ObservationRelevance to this compoundSource
Melting Point (6-Chloronicotinic Acid) 190 °C (decomposes)Provides an approximate upper temperature limit to avoid for the dicarboxylic acid.[2]
Decarboxylation Rate vs. pH Rate is pH-dependent, often maximal near the isoelectric point.Controlling pH is a critical strategy to minimize decarboxylation.[1]
Effect of Substituents Both electron-withdrawing and electron-releasing groups can accelerate decarboxylation.The 6-chloro group is expected to increase the susceptibility to decarboxylation.[1]

References

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
  • SLS. 6-Chloropyridine-3-carboxylic | 156353-5G | SIGMA-ALDRICH. [Link]

Sources

stability and degradation of 6-chloropyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and handling of this compound. Below you will find a series of troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

I. Core Concepts: Understanding the Stability of this compound

This compound is a moderately complex molecule with several functional groups that can influence its stability. The pyridine ring, the chloro substituent, and the two carboxylic acid groups all contribute to its chemical reactivity. Understanding these contributions is key to preventing degradation.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter in the lab.

A. Storage and Handling

Question 1: I've noticed a change in the color of my solid this compound over time. What could be the cause?

A change in the color of your compound, which is typically a white or off-white solid, can be an indicator of degradation. This is often due to exposure to light, air, or moisture.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1] Inert gas blanketing (e.g., with argon or nitrogen) can also be beneficial for long-term storage.

  • Check for Contamination: If the compound has been handled multiple times, consider the possibility of cross-contamination from spatulas or other lab equipment.

  • Perform a Purity Check: If you have access to analytical instrumentation, a quick purity check using HPLC or melting point determination can confirm if degradation has occurred. A broadened melting point range or the appearance of new peaks in an HPLC chromatogram would suggest impurity.

Question 2: My this compound won't fully dissolve in my chosen solvent, even though it was soluble before. Why is this happening?

This issue could be due to several factors, including degradation of the compound into less soluble byproducts or issues with the solvent itself.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure your solvent is pure and dry. The presence of water or other impurities can affect solubility.

  • Consider Degradation: If the compound has degraded, the resulting impurities may have different solubility profiles.

  • Re-evaluate Solubility: Confirm the solubility of this compound in your chosen solvent. While it is soluble in deionized water, its solubility in organic solvents can vary.

  • Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. However, be cautious with heating, as it can accelerate degradation.

B. In-Experiment Degradation

Question 3: I am seeing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. Could the compound be degrading during my experiment?

Yes, it is possible for the compound to degrade under certain experimental conditions. The appearance of new peaks in your chromatogram is a strong indication of this.

Potential Causes and Solutions:

  • pH Extremes: Both highly acidic and highly basic conditions can potentially lead to degradation of the pyridine ring or hydrolysis of the chloro group, although the dicarboxylic acid form is generally stable under alkaline hydrolysis conditions used for its synthesis from esters.[2]

    • Recommendation: If your reaction conditions are not pH-sensitive, try to maintain a pH closer to neutral. If pH extremes are necessary, minimize the reaction time and temperature.

  • Elevated Temperatures: High temperatures can cause thermal decomposition. While specific data for this compound is limited, related chlorinated compounds are known to undergo dechlorination at elevated temperatures.[3]

    • Recommendation: Run your reaction at the lowest effective temperature. Consider running a control experiment with only this compound in the reaction solvent at the target temperature to assess its stability.

  • Exposure to Light: Pyridine and its chlorinated derivatives can be susceptible to photodegradation.[4][5][6]

    • Recommendation: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

Experimental Workflow for Investigating In-Experiment Degradation:

G cluster_0 Problem Identification cluster_1 Hypothesis Formulation cluster_2 Experimental Verification cluster_3 Analysis and Conclusion A Unexpected peaks in HPLC B Degradation due to pH A->B C Degradation due to Temperature A->C D Degradation due to Light A->D E Run control experiment at different pH values B->E F Run control experiment at different temperatures C->F G Run control experiment with and without light protection D->G H Analyze control samples by HPLC E->H F->H G->H I Identify conditions causing degradation H->I

Caption: A workflow for troubleshooting in-experiment degradation of this compound.

C. Analytical Challenges

Question 4: I am having trouble getting reproducible results when analyzing this compound by HPLC. What could be the issue?

Reproducibility issues in HPLC can stem from the compound's properties, the analytical method, or sample preparation.

Troubleshooting Steps:

  • Mobile Phase pH: The two carboxylic acid groups mean that the charge of the molecule is pH-dependent. Small variations in the mobile phase pH can lead to shifts in retention time.

    • Recommendation: Use a buffered mobile phase to ensure a stable pH.

  • Chelation with Metal Surfaces: Dicarboxylic acids can sometimes interact with the metal surfaces of the HPLC system (e.g., the column frit or injector).

    • Recommendation: Passivating the HPLC system with a strong acid (e.g., nitric acid) followed by thorough flushing may help. Alternatively, using a column with a PEEK lining can mitigate this issue.

  • Sample Stability in Autosampler: If your samples are sitting in the autosampler for an extended period, they may be degrading.

    • Recommendation: Use a cooled autosampler if available. Prepare fresh samples just before analysis or perform a time-course study on a sample in the autosampler to check for degradation.

Protocol for a Robust HPLC Method:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier like acetonitrile.

  • Detection: UV detection at a wavelength around 260-280 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

This is a general guideline, and method optimization will be necessary for your specific application.[7][8]

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Store the compound in a tightly sealed container, protected from light, in a cool and dry place.[1] For long-term storage, consider storing it in a desiccator at 4°C.

Q2: What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, based on related compounds, potential degradation pathways include:

  • Photodegradation: UV light can induce reactions involving the pyridine ring and the chloro-substituent.[4][5][6]

  • Decarboxylation: At high temperatures, dicarboxylic acids can undergo decarboxylation, losing one or both carboxylic acid groups as carbon dioxide.

  • Hydrolysis of the Chloro Group: Under harsh conditions (e.g., high temperature and pressure, or extreme pH), the chloro group could be hydrolyzed to a hydroxyl group.

Q3: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the degradation of this compound.[7][8][9][10] You can track the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Q4: What are the expected decomposition products upon heating?

Upon heating, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[11]

Q5: Is this compound sensitive to moisture?

Yes, as a dicarboxylic acid, it can be hygroscopic. It is important to store it in a dry environment to prevent moisture absorption, which could affect its stability and handling.

IV. Summary of Stability and Handling Parameters

ParameterRecommendationRationale
Storage Temperature Cool (2-8 °C recommended)To minimize thermal degradation.
Atmosphere Dry, inert (e.g., Argon)To prevent hydrolysis and oxidation.
Light Exposure Protect from light (amber vials)To prevent photodegradation.[4][5][6]
pH in Solution Near neutral for storageTo avoid acid- or base-catalyzed degradation.
Compatible Solvents Deionized water, some organic solventsCheck solubility for your specific application.
Incompatible Materials Strong oxidizing agentsCan lead to vigorous and exothermic reactions.

V. References

  • Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.

  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Proceedings of the National Academy of Sciences, 106(14), 5487-5492.

  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Retrieved from

  • Markees, D. G. (1958). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Journal of Organic Chemistry, 23(7), 1030-1031.

  • PubMed. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Retrieved from [Link]

  • Borowiak-Resterna, A. (2005). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media. Solvent Extraction and Ion Exchange, 23(2), 239-254.

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Loss of heat resistance and pyridine-2, 6-dicarboxylic acid (DPA) release of Bacillus subtilis spores by high pressure CO2 (HPCD) at different conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 6-chloropyridine-2,3-dicarboxylic acid. The methodologies described are grounded in established chemical principles to help you diagnose purity issues and implement effective purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Sample

This section addresses the critical first steps: identifying the nature of the impurities and how to detect them.

Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?

A: The impurity profile of your sample is intrinsically linked to its synthetic route. A common synthesis involves the oxidation of 6-chloro-2,3-lutidine.[1][2] Based on this, impurities typically fall into three categories:

  • Incompletely Oxidized Starting Material: The oxidation of the two methyl groups on the lutidine precursor may be incomplete. This can leave behind mono-carboxylic acids (6-chloro-2-methylpyridine-3-carboxylic acid or 6-chloro-3-methylpyridine-2-carboxylic acid) or even unreacted 6-chloro-2,3-lutidine.

  • Side-Reaction Products: Over-chlorination or side-reactions during the synthesis of the precursor can introduce isomeric impurities.[3] Dichlorinated pyridine dicarboxylic acids or isomers with chlorine at a different position are possibilities, though often in trace amounts.

  • Reagents and Solvents: Residual oxidizing agents, catalysts, or solvents used during the reaction and initial work-up can contaminate the final product.

Q2: What analytical methods are recommended for assessing the purity of my sample before and after purification?

A: A multi-pronged approach is best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and resolving closely related impurities.[4] A reverse-phase C18 column with a buffered aqueous-acetonitrile or methanol mobile phase is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Impurities, even at low levels, can often be detected by the presence of unexpected peaks, for example, in the aliphatic region (~2.5 ppm) if unreacted methyl groups from the lutidine precursor are present.

  • Mass Spectrometry (MS): Provides molecular weight confirmation of your target compound and can help identify the mass of unknown impurities, offering clues to their structure.[5][6]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[7]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step workflows to address specific, common purity challenges.

Workflow Decision Guide

Before selecting a protocol, evaluate your crude material based on preliminary analysis. This diagram outlines a logical approach to choosing the most effective purification strategy.

Purification_Decision_Tree start Crude this compound Sample analysis Initial Purity Assessment (TLC, HPLC, MP) start->analysis issue1 Issue: Discoloration / Low Purity (<90%) / Broad M.P. analysis->issue1 Major Impurities issue2 Issue: Minor Impurities / Structurally Similar Compounds analysis->issue2 Minor Impurities issue3 Issue: High Purity (>95%) but Residual Non-Polar Contaminants analysis->issue3 Trace Impurities protocol1 Protocol 1: Recrystallization issue1->protocol1 protocol2 Protocol 2: Acid-Base Extraction issue2->protocol2 protocol3 Protocol 3: Solvent Slurry/Wash issue3->protocol3 end_node Pure Compound (>99%) protocol1->end_node protocol2->end_node protocol3->end_node

Caption: Decision tree for selecting a purification protocol.

Issue 1: My sample is significantly impure (<90%) and discolored.

Diagnosis: This profile suggests the presence of significant amounts of starting materials, byproducts, or baseline impurities. Recrystallization is the most effective technique for removing a wide range of impurities in a single step.

Protocol 1: Purification by Recrystallization

Causality: This technique leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to dissolve the compound and impurities in a minimum amount of hot solvent and then allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: The key is finding a solvent in which this compound is highly soluble when hot but poorly soluble when cold. See the table below for starting recommendations. Water or a water/ethanol mixture is often a good starting point for dicarboxylic acids.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate with a stirrer). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal (if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Validation:

  • Assess purity using HPLC; expect a single major peak (>99%).

  • Measure the melting point; it should be sharp and elevated compared to the crude material.

Data Table: Suggested Solvents for Recrystallization

Solvent SystemRationale
Deionized WaterThe two carboxylic acid groups should provide moderate hot water solubility.[8]
Ethanol/WaterA co-solvent system can fine-tune solubility. Ethanol can help dissolve organic impurities.[9]
Acetic Acid/WaterAcetic acid can be an excellent solvent for acidic compounds, with water used as an anti-solvent.
Dioxane/WaterSimilar to ethanol/water, offers a different polarity profile for dissolving stubborn impurities.
Issue 2: My sample has good purity (>95%) but contains stubborn, structurally similar impurities.

Diagnosis: When impurities have similar solubility profiles to your product (e.g., the mono-carboxylic acid intermediate), recrystallization may be inefficient. Acid-base extraction is a superior method for separating compounds based on differences in acidity.

Protocol 2: Purification by Acid-Base Extraction

Causality: This workflow exploits the acidic nature of the carboxylic acid groups. The dicarboxylic acid can be converted to its water-soluble carboxylate salt with a base, allowing for the removal of neutral or less acidic organic impurities via an organic solvent wash. The pure acid is then regenerated by re-acidification. A similar process is effective for related chloropyridine carboxylic acids.[7]

Acid_Base_Extraction cluster_0 Step 1: Basification cluster_1 Step 2: Washing cluster_2 Step 3: Re-acidification & Extraction a Crude Solid in Organic Solvent (e.g., Ethyl Acetate) b Add Aqueous Base (e.g., NaHCO₃) a->b c Separate Layers b->c d Aqueous Layer (Contains Sodium Salt of Product) c->d e Organic Layer (Contains Neutral/Less Acidic Impurities) c->e f Wash Aqueous Layer with Fresh Organic Solvent d->f g Discard Organic Layers e->g f->g h Cool Aqueous Layer (Ice Bath) f->h i Slowly Add Acid (e.g., HCl) until pH ~1-2 h->i j Pure Product Precipitates i->j k Extract with Ethyl Acetate j->k l Dry, Filter, Evaporate k->l final Pure Crystalline Product l->final

Caption: Workflow for the acid-base extraction protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The dicarboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

    • Expert Tip: Using a mild base like NaHCO₃ can sometimes offer selectivity, as it may not be strong enough to deprotonate less acidic impurities.

  • Separation: Separate the aqueous layer. Discard the organic layer (which contains the neutral impurities).

  • Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining non-acidic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2. The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, the acidified solution can be extracted with several portions of ethyl acetate or dichloromethane, the organic layers combined, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated.[7]

Validation:

  • Run an NMR of the final product. The absence of peaks corresponding to known impurities confirms success.

  • HPLC analysis should show a significant reduction or complete removal of the targeted impurities.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. [Link][5]
  • Google Patents.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for 2,4,6-Trinitrotoluene. [Link][6]
  • MySkinRecipes. This compound. [Link][18]
  • PubChem. 6-Chloronicotinic acid. [Link][19]
  • PubChem. 6-Chloropicolinic acid. [Link][20]
  • Google Patents. CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid. [1]
  • Google Patents.
  • Yakugaku Zasshi. [Synthesis of methylpyridine derivatives. 23.
  • PubChem. 2,3-Lutidine. [Link][2]

Sources

Technical Support Center: Air-Sensitive Reactions of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-chloropyridine-2,3-dicarboxylic acid in air-sensitive environments. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Compound: Key Characteristics of this compound

This compound, also known as 6-chloroquinolinic acid, is a substituted pyridine derivative. Its structure, featuring a chlorine atom and two carboxylic acid groups, makes it a valuable precursor in the synthesis of various heterocyclic compounds, including quinolines and their analogs.[1][2] The presence of the electron-withdrawing chlorine atom and the carboxylic acid groups influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and other transformations.

However, like many pyridine carboxylic acids, it can be prone to decarboxylation, especially at elevated temperatures.[3][4] This tendency, coupled with the potential for side reactions in the presence of atmospheric oxygen and moisture, necessitates careful handling under inert conditions for many of its synthetic applications.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q1: Why are reactions with this compound often considered air-sensitive?

A1: While the compound itself is stable under normal conditions, many of its intended reactions, particularly those involving organometallic reagents, strong bases, or catalysts, are highly sensitive to oxygen and moisture.[5][6] These components of air can:

  • Decompose sensitive reagents: Organolithium or Grignard reagents will be quenched by water.

  • Oxidize catalysts: Many transition metal catalysts, especially in low oxidation states (e.g., Pd(0)), are readily oxidized, rendering them inactive.

  • Promote side reactions: The presence of oxygen can lead to undesired oxidative side products, reducing the yield and purity of the desired product.

Q2: What are the primary signs of a compromised air-sensitive reaction involving this compound?

A2: Several indicators may suggest that your reaction has been exposed to air:

  • Color changes: Unexpected or rapid color changes can indicate the oxidation of reagents or catalysts.

  • Low or no product yield: This is the most common sign of a failed air-sensitive reaction.

  • Formation of insoluble precipitates: These may be insoluble metal oxides or hydroxides formed from the reaction of organometallic reagents with air and water.

  • Inconsistent results: If you observe significant variability between identical reaction setups, it could be due to inconsistent exclusion of air.

Q3: Can I handle this compound on the open bench?

A3: Weighing and initial handling of the solid can typically be done on an open bench, provided it is done quickly. However, for reactions requiring anhydrous conditions or employing air-sensitive reagents, all subsequent manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line.[7]

Q4: What is the potential for decarboxylation with this compound?

A4: Pyridine dicarboxylic acids, particularly those with a carboxylic acid group at the 2-position like quinolinic acid, are known to undergo decarboxylation at elevated temperatures.[3][8] The rate of decarboxylation is influenced by the solvent and the presence of other substituents on the pyridine ring.[4][9] For reactions requiring heat, it is crucial to monitor for the loss of CO2 and consider this as a potential side reaction.

III. Troubleshooting Guide for Air-Sensitive Reactions

This section provides a question-and-answer formatted guide to address specific problems encountered during experiments.

Issue 1: Low or No Product Yield
Q: My reaction has a very low yield. What are the likely causes related to air sensitivity?

A: Low yield is a frequent issue in air-sensitive synthesis. The primary culprits are often insufficient exclusion of air and moisture. Consider the following:

  • Inadequate Glassware Preparation: Glassware can adsorb a thin film of moisture.[10]

    • Solution: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[11] Assembling the apparatus while still hot and flushing with nitrogen is also an effective method.[10]

  • Improper Inert Atmosphere Technique: Maintaining a positive pressure of an inert gas (argon or nitrogen) is critical.[12]

    • Solution: Ensure a consistent, gentle flow of inert gas throughout the reaction. Use a bubbler to monitor the positive pressure.[10] If using a balloon, ensure it is well-filled and securely attached. For more sensitive reactions, a Schlenk line or glovebox is highly recommended.[7][13]

  • Contaminated Solvents or Reagents: Solvents and liquid reagents can absorb atmospheric moisture and oxygen.

    • Solution: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7] For highly sensitive reactions, degas the solvent using methods like freeze-pump-thaw or by bubbling a stream of inert gas through it.[14]

Issue 2: Formation of Unidentified Side Products
Q: I'm observing unexpected peaks in my analytical data (e.g., NMR, LC-MS). Could this be due to air exposure?

A: Yes, the formation of side products is a common consequence of air exposure.

  • Oxidation of Starting Material or Intermediates: The pyridine ring or other functional groups in your reaction may be susceptible to oxidation.

  • Reaction with Carbon Dioxide: If using strong bases like organolithium reagents, CO2 from the air can be a reactive electrophile, leading to the formation of carboxylic acid byproducts.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of sensitive functional groups or reagents.

Troubleshooting Steps:

  • Review your inert atmosphere setup: Ensure all connections are secure and there are no leaks.

  • Verify the purity of your inert gas: Use high-purity nitrogen or argon.

  • Degas your solvents thoroughly: This is especially important for reactions that are run for extended periods.[14]

Issue 3: Reaction Fails to Initiate or Stalls
Q: My reaction does not seem to start, or it stops prematurely. How can I troubleshoot this?

A: This often points to the deactivation of a catalyst or reagent.

  • Catalyst Deactivation: Many transition metal catalysts are sensitive to oxygen.

    • Solution: If using a solid catalyst, ensure it is added under a positive flow of inert gas.[15] If it is a solution, it should be transferred via a gas-tight syringe or cannula.[12]

  • Reagent Decomposition: Air-sensitive reagents like strong bases or organometallics will be consumed by reaction with air and moisture.

    • Solution: Transfer these reagents using proper syringe or cannula techniques.[14] Ensure the septum on the reagent bottle is in good condition and has not been punctured excessively.[10]

IV. Key Experimental Protocols and Workflows

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Oven-dry all glassware and stir bars overnight. Assemble the reaction flask (e.g., a Schlenk flask) while hot and immediately connect it to the Schlenk line.[13]

  • Evacuate-Refill Cycles: Evacuate the flask using the vacuum manifold of the Schlenk line and then refill it with inert gas. Repeat this cycle at least three times to ensure all atmospheric gases are removed.[13]

  • Addition of Solids: Add this compound and any other air-stable solids under a positive flow of inert gas.[15]

  • Addition of Solvents and Liquid Reagents: Add anhydrous, degassed solvents and air-stable liquid reagents via a gas-tight syringe.[14]

  • Addition of Air-Sensitive Reagents: Transfer air-sensitive reagents from a Sure/Seal™ bottle or another Schlenk flask using a syringe or a cannula.[10][14]

  • Maintaining Inert Atmosphere: Keep the flask under a slight positive pressure of inert gas throughout the reaction, monitored by a bubbler.[10]

Workflow Visualization
Schlenk Line Setup for Air-Sensitive Reactions

Schlenk_Line_Setup cluster_Schlenk_Line Schlenk Line cluster_Reaction_Apparatus Reaction Setup Inert Gas Inert Gas Dual Manifold Inert Gas Manifold Vacuum Manifold Inert Gas->Dual Manifold:gas Supplies Vacuum Pump Vacuum Pump Vacuum Pump->Dual Manifold:vac Evacuates Schlenk Flask Schlenk Flask Dual Manifold->Schlenk Flask Connects via sidearm Bubbler Bubbler Schlenk Flask->Bubbler Vents to Septum Septum Schlenk Flask->Septum Sealed with Syringe Syringe/Cannula Syringe->Septum Reagent Transfer

Caption: A typical Schlenk line setup for handling air-sensitive reactions.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Low Yield Low Yield Check Glassware Is glassware properly dried? Low Yield->Check Glassware Check Inert Gas Is inert atmosphere maintained? Low Yield->Check Inert Gas Check Reagents Are solvents/reagents anhydrous & degassed? Low Yield->Check Reagents Oven-dry & cool under N2 Oven-dry & cool under N2 Check Glassware->Oven-dry & cool under N2 No Use Schlenk/Glovebox, monitor bubbler Use Schlenk/Glovebox, monitor bubbler Check Inert Gas->Use Schlenk/Glovebox, monitor bubbler No Distill/Degas solvents Distill/Degas solvents Check Reagents->Distill/Degas solvents No

Caption: A decision tree for troubleshooting low yields in air-sensitive reactions.

V. Data Summary Table

ParameterRecommendationRationale
Inert Gas High-purity Argon or NitrogenArgon is denser and provides a better blanket, but nitrogen is more economical.[6]
Glassware Oven-dried (≥125°C) Schlenk flasks or round-bottom flasks with septaRemoves adsorbed water which can quench sensitive reagents.[11]
Solvent Anhydrous grade, degassedPrevents reaction with water and dissolved oxygen.[14]
Degassing Method Freeze-Pump-Thaw (most effective) or sparging with inert gasThoroughly removes dissolved atmospheric gases from the solvent.[14]
Reagent Transfer Gas-tight syringes or cannulaPrevents exposure of air-sensitive reagents to the atmosphere.[12]
Atmosphere Control Schlenk line or GloveboxProvides a controlled, inert environment for the entire experimental procedure.[7]

VI. Concluding Remarks

The successful execution of reactions involving this compound under air-sensitive conditions hinges on meticulous preparation and the consistent application of proper techniques. By understanding the potential pitfalls and systematically troubleshooting issues as they arise, researchers can significantly improve the reliability and outcome of their synthetic efforts. This guide serves as a foundational resource to navigate the challenges associated with air-sensitive chemistry.

VII. References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Guides. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]

  • JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Retrieved from [Link]

  • ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Dosage delivery of sensitive reagents enables glove-box-free synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolinic acid. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • American Chemical Society. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Retrieved from [Link]

  • PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Retrieved from [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-chloropyridine-2,3-dicarboxylic acid (CPDA), a key heterocyclic building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward via the oxidation of 6-chloroquinoline, is frequently beset by challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, scientists, and process chemists to navigate these common issues. Drawing from established chemical principles and field-proven insights, we present a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental hurdles.

The primary synthetic route involves the oxidative cleavage of the benzene ring of 6-chloroquinoline. This process, however, is a delicate balance. Aggressive oxidation is required to break the stable aromatic ring, but these same conditions can promote undesirable side reactions, most notably decarboxylation and over-oxidation. This guide provides the causal explanations behind these challenges and offers validated protocols to mitigate them.

Section 1: Troubleshooting Common Synthesis Challenges

This section is structured to address the most common problems encountered during the synthesis, from starting material quality to final product isolation.

Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

A1: Low yield is the most frequently reported issue. The root cause typically falls into one of three categories: incomplete reaction, formation of side products, or mechanical losses during workup.

1. Incomplete Reaction:

  • Cause: Insufficient oxidant stoichiometry or inadequate reaction temperature can lead to a significant amount of unreacted 6-chloroquinoline. The electron-withdrawing nature of the chlorine atom deactivates the quinoline ring system, making it more resistant to oxidation compared to unsubstituted quinoline.[1]

  • Troubleshooting:

    • Increase Oxidant Molar Ratio: Gradually increase the molar equivalents of the oxidant (e.g., KMnO₄). Start with a 4:1 molar ratio of KMnO₄ to 6-chloroquinoline and increase to 5:1 if starting material persists. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

    • Optimize Temperature: While higher temperatures increase the reaction rate, they also promote side reactions. A typical range for KMnO₄ oxidation is 80-100°C. If the reaction is sluggish, consider a modest temperature increase (e.g., in 5°C increments) while carefully monitoring for the appearance of side products.

2. Side Product Formation:

  • Cause: The primary yield-reducing side reaction is decarboxylation. Under the harsh, often hot, and oxidative conditions, the target molecule can lose one or both carboxyl groups. The proximity of the carboxylic acid at the 2-position to the pyridine nitrogen makes it particularly susceptible to decarboxylation.[2]

  • Troubleshooting:

    • Control Temperature and Reaction Time: Avoid prolonged heating. Once the starting material is consumed (as per TLC/HPLC analysis), begin the workup procedure promptly. Over-refluxing is a common cause of decarboxylation.

    • pH Control: Maintain alkaline conditions (pH > 8) during the oxidation with KMnO₄. This helps to keep the dicarboxylic acid in its salt form, which is generally more stable and soluble in the aqueous medium.

3. Workup and Isolation Losses:

  • Cause: this compound has moderate solubility in cold water. Significant product can be lost in the aqueous filtrate if precipitation is incomplete or if excessive volumes of wash water are used.

  • Troubleshooting:

    • Acidification and Cooling: After filtering off the manganese dioxide (MnO₂), ensure the filtrate is acidified to a low pH (pH 1-2) to fully protonate the dicarboxylate. Chilling the acidified solution thoroughly (e.g., in an ice bath for several hours) is critical for maximizing precipitation.

    • Wash Solvent: Wash the filtered product with a minimal amount of ice-cold water to remove inorganic salts. Using room temperature water will lead to significant product loss.

Below is a decision-making workflow for diagnosing low yield:

LowYield_Troubleshooting start Low Yield Observed check_sm Analyze Crude Product by TLC/HPLC: Is starting material (SM) present? start->check_sm incomplete_rxn Issue: Incomplete Reaction check_sm->incomplete_rxn  Yes side_products Issue: Side Product Formation check_sm->side_products  No, but other spots observed workup_issue If SM is absent and major side products are minimal, suspect Workup/Isolation Issues. check_sm->workup_issue  No, mainly one product spot solution_sm Solution: 1. Increase oxidant stoichiometry. 2. Increase reaction temperature moderately. 3. Verify SM purity. incomplete_rxn->solution_sm solution_side Solution: 1. Decrease reaction temperature. 2. Reduce reaction time (monitor closely). 3. Ensure pH is strongly basic during oxidation. side_products->solution_side solution_workup Solution: 1. Ensure complete precipitation (pH 1-2). 2. Chill filtrate thoroughly before filtering. 3. Wash product with minimal ice-cold water. workup_issue->solution_workup

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is impure, showing multiple spots on TLC or peaks in HPLC. What are the likely impurities?

A2: Impurities typically arise from incomplete reaction or side reactions. The most common are:

  • 6-Chloroquinoline: Unreacted starting material.

  • 6-Chloronicotinic Acid: Product of single decarboxylation.

  • 6-Chloropicolinic Acid: Product of an alternative single decarboxylation.

  • Over-oxidation Products: In rare cases, further degradation of the pyridine ring can occur under extremely harsh conditions, leading to complex mixtures.

Troubleshooting Purification:

  • Acid/Base Extraction: This is a powerful method for separating carboxylic acids from neutral starting materials like 6-chloroquinoline.

    • Dissolve the crude product in a dilute base (e.g., 1M NaOH or Na₂CO₃).

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the neutral 6-chloroquinoline.

    • Re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to pH 1-2 to precipitate the acidic products.

  • Recrystallization: This is effective for removing closely related acidic impurities.

    • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common choices for aromatic carboxylic acids include water, ethanol/water mixtures, or acetic acid/water mixtures.[3] Experiment with small quantities to find the optimal solvent system.

    • Procedure: Dissolve the crude acid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

ImpurityTypeRemoval Strategy
6-ChloroquinolineNeutralAcid/base wash (impurity remains in organic phase)
6-Chloronicotinic AcidAcidicFractional recrystallization
6-Chloropicolinic AcidAcidicFractional recrystallization

Table 1: Common Impurities and Purification Strategies.

Q3: The reaction mixture turns into a thick, unmanageable brown sludge. What is happening and how can I prevent it?

A3: This is characteristic of permanganate oxidations. The brown sludge is manganese dioxide (MnO₂), a byproduct of the reduction of KMnO₄. While its formation is unavoidable, its physical state can be managed.

  • Cause: As the reaction progresses, the concentration of insoluble MnO₂ increases, thickening the mixture and impeding effective stirring. Poor stirring leads to localized heating and concentration gradients, which can promote side reactions and decrease yield.

  • Troubleshooting:

    • Adequate Solvent Volume: Ensure the reaction is sufficiently dilute. A larger volume of water will keep the MnO₂ suspended and the mixture stirrable.

    • Vigorous Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for scales larger than a few grams. This ensures efficient mixing throughout the reaction.

    • Controlled Addition: Add the solid KMnO₄ in portions over time rather than all at once. This controls the rate of MnO₂ generation and helps maintain a manageable consistency.

Section 2: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform a thorough safety assessment before conducting any experiment.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established procedures for quinoline oxidation.[4][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6-chloroquinoline (1.0 eq) in water. Add sodium hydroxide (2.5 eq) and stir until a solution is formed.

  • Oxidation: Heat the solution to 80-90°C. Add potassium permanganate (KMnO₄, 4.5 eq) in small portions over 1-2 hours, ensuring the temperature does not exceed 100°C. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring. Monitor the reaction by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane eluent, starting material will be a visible spot under UV, while the product will remain at the baseline). The reaction is typically complete when the starting material spot is no longer visible (usually 4-6 hours).

  • Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

  • Workup - Part 2 (Product Precipitation): Combine the filtrate and washes. Cool the clear, colorless, or pale yellow solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) until the pH is ~1.5. A white precipitate of the product will form.

  • Isolation: Continue to stir the cold suspension for at least 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of ice-cold water. The product can be further purified by recrystallization from hot water or an ethanol/water mixture. Dry the final product under vacuum.

Protocol 2.2: Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

  • Detection: Monitor at a wavelength of ~270 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample of the final product in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. Purity is typically assessed by area percent calculation.

Section 3: Mechanistic Insights & Key Concepts

Understanding the underlying chemical principles is crucial for effective troubleshooting.

The Oxidation Mechanism

The oxidation of the quinoline ring system by strong oxidants like KMnO₄ or ozone is a complex process. It is generally accepted that the benzene ring, being more electron-rich than the electron-deficient pyridine ring, is preferentially attacked.[6][7]

  • Initial Attack: The oxidant attacks the C5-C6 and C7-C8 double bonds of the benzene portion of the quinoline nucleus.

  • Ring Cleavage: This leads to the cleavage of the benzene ring, forming intermediate species that are further oxidized.

  • Formation of Dicarboxylate: The carbons at positions 2 and 3 of the original pyridine ring are oxidized to carboxylic acids, yielding the stable pyridine-2,3-dicarboxylate salt under alkaline conditions.

Oxidation_Mechanism cluster_0 Oxidation Pathway cluster_1 Major Side Reaction Start 6-Chloroquinoline Intermediate [Oxidative Ring Opening Intermediates] Start->Intermediate KMnO₄ / NaOH Heat Product 6-Chloropyridine-2,3-dicarboxylate Intermediate->Product Further Oxidation Product_side This compound Decarbox_Product 6-Chloronicotinic Acid + CO₂ Product_side->Decarbox_Product Heat / Δ

Caption: Simplified reaction and side reaction pathways.

The Challenge of Decarboxylation

Pyridinecarboxylic acids can undergo thermal decarboxylation.[8] For pyridine-2,3-dicarboxylic acid, the loss of the C2-carboxyl group is often favored. The proximity of the nitrogen atom can stabilize the transition state of CO₂ loss. This reaction is highly temperature-dependent, which is why strict temperature control and avoidance of prolonged heating are paramount for achieving a high yield of the desired dicarboxylic acid.

References

  • Wibaut, J. P., & Sixma, F. L. J. (1951). THE OZONOLYSIS OF QUINOLINE AND SOME OF lTS HOMOLOGUES. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 54(3), 19-28. ([Link])
  • Lee, K., Lin, H., & Jensen, K. F. (2017). Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor. Reaction Chemistry & Engineering, 2(5), 696-702. ([Link])
  • Filo Student. (2025).
  • El-Ghamry, H., & El-Malah, A. (2022).
  • Wang, X., Huang, X., Zuo, C., & Hu, H. (2004). Kinetics of quinoline degradation by O3/UV in aqueous phase. Chemosphere, 55(5), 733-41. ([Link])
  • Ferreira, M. J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(15), 4485. ([Link])
  • Rosalina, R., et al. (2016). The oxidation reaction of quinine by potassium permanganate (KMnO4). Jurnal Sains Teh dan Kina, 18(2). ([Link])
  • Mal, D.R. (2013). Mod-10 Lec-10 Oxidation in Heterocyclic Chemistry. NPTEL. ([Link])
  • Wang, X., et al. (2004). Kinetics of quinoline degradation by O-3/UV in aqueous phase.
  • NPTEL. (n.d.). Oxidation in Heterocyclic Chemistry. ([Link])
  • Ondrusova, D., et al. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 58(5), 336-340. ([Link])
  • University of Rochester, Department of Chemistry. (n.d.).
  • El-Ghamry, H., & El-Malah, A. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Chen, J., et al. (2024). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.
  • Google Patents. (n.d.). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids. ()
  • Wikipedia. (n.d.). Pyridinedicarboxylic acid. ([Link])
  • Rosalina, R., et al. (2015). Reaksi oksidasi dengan kalium permanganat (KMnO4) pada senyawa kinin.
  • Chemistry Stack Exchange. (2018).
  • Semantic Scholar. (n.d.). Reaksi oksidasi dengan kalium permanganat (KMnO 4 )
  • Behera, R., et al. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela. ([Link])
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. ([Link])
  • Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. ()
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. ([Link])
  • Google Patents. (n.d.). EP2687510A1 - Method for preparing 2,3-dichloropyridine. ()
  • Google Patents. (n.d.). HU203535B - Process for producing pyridine-2,3-dicarboxylic acids. ()
  • Google P
  • Scribd. (n.d.). Oxidation of Heterocyclic Compounds. ([Link])
  • Google Patents. (n.d.). CN113493408A - Preparation method of 2,3, 6-trichloropyridine. ()
  • Google Patents. (n.d.). CN101302190B - Method for preparing 2,3-dichloropyridine. ()
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. ([Link])
  • Tegegne, B., et al. (2021). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. ([Link])
  • Pozdnyakov, V. P., et al. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 537-562. ([Link])
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. ([Link])
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride. ()
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. ([Link])
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ([Link])
  • Gade, P. A., & Roberts, K. J. (2003). Solvent design for crystallization of carboxylic acids.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimal Solvent Selection for 6-Chloropyridine-2,3-dicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 6-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your experimental outcomes. Here, we delve into the critical role of solvent selection in directing the reactivity, yield, and purity of products derived from this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial considerations when selecting a solvent for reactions with this compound?

A1: The primary considerations are the solubility of the starting material and the compatibility of the solvent with the reagents and reaction conditions. This compound is a polar molecule with two carboxylic acid groups, making it poorly soluble in nonpolar solvents. The presence of the electron-withdrawing chloro-substituent and the pyridine nitrogen further influences its electronic properties and, consequently, its interactions with solvents.[1][2] A solvent must be chosen that can dissolve the acid to a reasonable extent to ensure a homogeneous reaction mixture, which is crucial for reproducibility and scalability. Furthermore, the solvent should be inert under the reaction conditions to avoid unwanted side reactions. For instance, protic solvents like alcohols may participate in esterification reactions if not intended as the reagent.

Q2: How does the chloro-substituent at the 6-position affect the reactivity of the carboxylic acid groups?

A2: The chlorine atom at the 6-position (ortho to the pyridine nitrogen) is strongly electron-withdrawing. This electronic effect, combined with the inherent electron-deficient nature of the pyridine ring, increases the acidity of the carboxylic acid protons.[1][2] This enhanced acidity can facilitate reactions that involve deprotonation of the carboxylic acid. However, it also makes the pyridine ring more susceptible to nucleophilic aromatic substitution under certain conditions, a potential side reaction to consider when choosing your reaction parameters.

Q3: Are there any general safety precautions I should take when working with this compound and its reactions?

A3: Yes, standard laboratory safety precautions should always be followed. This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. For reactions involving corrosive reagents like thionyl chloride or oxalyl chloride, extra caution is required, and the use of a scrubber to neutralize acidic gases is recommended. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related problems.

Issue 1: Low Yield in Esterification Reactions
  • Symptom: Incomplete conversion of the carboxylic acid to the desired ester.

  • Potential Cause 1: Poor Solubility of the Starting Material. If the this compound is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a more appropriate solvent. For Fischer esterifications, using a large excess of the alcohol reactant can also serve as the solvent, driving the equilibrium towards the product.[3][4] For other esterification methods, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, although their high boiling points can complicate product isolation. Dichloromethane (DCM) or tetrahydrofuran (THF) are often good starting points, especially when using activating agents.

  • Potential Cause 2: Inefficient Water Removal (for Fischer Esterification). Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the starting materials.[3]

    • Solution: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, to continuously remove water from the reaction mixture.[4] Alternatively, the use of dehydrating agents can be employed.

  • Potential Cause 3: Inactive Activating Agent. When using coupling agents like dicyclohexylcarbodiimide (DCC), their effectiveness can be diminished by the presence of moisture.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored activating agents.

Issue 2: Formation of Multiple Products in Amidation Reactions
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows several unexpected spots in addition to the desired amide.

  • Potential Cause 1: Side Reactions with the Solvent. Solvents like DMF can sometimes participate in side reactions, especially at elevated temperatures, leading to formamide byproducts.

    • Solution: Opt for a more inert solvent such as DCM, THF, or acetonitrile (ACN).[5] If heating is required, choose a solvent with an appropriate boiling point to maintain a controlled reaction temperature.

  • Potential Cause 2: Steric Hindrance. The carboxylic acid groups at the 2 and 3 positions are adjacent, which can lead to steric hindrance, especially with bulky amines. This can slow down the desired reaction and allow side reactions to become more prominent.[6][7]

    • Solution: Employ a more potent activating agent, such as HATU or HOBt, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5] Running the reaction at a slightly elevated temperature may also be beneficial, but this should be monitored carefully to avoid decomposition.

  • Potential Cause 3: Reaction at the Chloro-Substituent. While less common under standard amidation conditions, highly nucleophilic amines could potentially displace the chlorine atom via nucleophilic aromatic substitution, especially at high temperatures.

    • Solution: Maintain a moderate reaction temperature and use a suitable base to facilitate the amidation without promoting SNAr.

Issue 3: Difficulty in Forming the Cyclic Anhydride
  • Symptom: Low yield of the desired 6-chloropyridine-2,3-dicarboxylic anhydride.

  • Potential Cause 1: Presence of Water. Anhydride formation is a dehydration reaction, and any moisture will inhibit the reaction and can hydrolyze the product.[8]

    • Solution: Use anhydrous solvents and reagents. Techniques like azeotropic distillation with toluene can be employed to remove residual water from the starting dicarboxylic acid before adding the dehydrating agent.[9]

  • Potential Cause 2: Ineffective Dehydrating Agent. The choice and amount of dehydrating agent are crucial.

    • Solution: Acetic anhydride is a common and effective dehydrating agent for this purpose.[9] Oxalyl chloride or thionyl chloride in an inert solvent like toluene or DCM can also be used, often with a catalytic amount of DMF.[10] Ensure at least a stoichiometric amount of the dehydrating agent is used.

Solvent Selection and Properties

The choice of solvent is critical for the success of your reaction. Below is a table summarizing the properties of common solvents and their suitability for different reaction types with this compound.

SolventPolarityTypeBoiling Point (°C)Suitability for EsterificationSuitability for AmidationSuitability for Anhydride FormationNotes
Dichloromethane (DCM)Polar AproticChlorinated39.6Good (with activating agents)ExcellentGoodGood solubility for many reagents, volatile and easy to remove.
Tetrahydrofuran (THF)Polar AproticEther66Good (with activating agents)GoodGoodCan form peroxides; should be tested and purified if necessary.
N,N-Dimethylformamide (DMF)Polar AproticAmide153GoodGoodModerateHigh boiling point can make removal difficult. Potential for side reactions at high temperatures.
Acetonitrile (ACN)Polar AproticNitrile82ModerateGoodGoodGood general-purpose solvent.
TolueneNonpolarAromatic111Good (for azeotropic water removal)ModerateExcellentPoor solubility of the starting acid, but excellent for anhydride formation with dehydrating agents.
Alcohols (e.g., Methanol, Ethanol)Polar ProticAlcohol65 (MeOH), 78 (EtOH)Excellent (as reagent and solvent)Not SuitableNot SuitableActs as a reactant in esterification.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 6-chloropyridine-2,3-dicarboxylate (Esterification)

This protocol utilizes an excess of methanol as both the reagent and solvent, catalyzed by a strong acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as the solvent.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of 6-Chloro-N,N'-diethylpyridine-2,3-dicarboxamide (Amidation)

This protocol employs an activating agent in an inert aprotic solvent.

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Diethylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.2 eq) to the suspension. Stir at 0 °C for 30 minutes and then at room temperature until gas evolution ceases and a clear solution is formed.

  • In a separate flask, dissolve diethylamine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 6-Chloropyridine-2,3-dicarboxylic Anhydride

This protocol uses a chemical dehydrating agent in a non-polar solvent.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Add acetic anhydride (1.5 eq).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by observing the dissolution of the starting material and by TLC (if applicable).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold toluene or hexane.

  • If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude anhydride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Visualizing Workflow and Concepts

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Define Reaction Type (Esterification, Amidation, Anhydride Formation) solubility Assess Solubility of Starting Material (this compound) start->solubility reagent_compatibility Check Reagent Compatibility solubility->reagent_compatibility reaction_conditions Consider Reaction Conditions (Temperature, Water Removal) reagent_compatibility->reaction_conditions esterification Esterification reaction_conditions->esterification Esterification amidation Amidation reaction_conditions->amidation Amidation anhydride Anhydride Formation reaction_conditions->anhydride Anhydride fischer Fischer Esterification? (Acid-catalyzed with alcohol) esterification->fischer activating_agent_ester Using Activating Agent? (e.g., DCC, SOCl₂) esterification->activating_agent_ester activating_agent_amide Using Activating Agent? (e.g., HATU, oxalyl chloride) amidation->activating_agent_amide dehydrating_agent Using Dehydrating Agent? (e.g., Acetic Anhydride, Oxalyl Chloride) anhydride->dehydrating_agent alcohol_solvent Use Excess Alcohol as Solvent fischer->alcohol_solvent aprotic_ester Use Aprotic Solvent (DCM, THF) activating_agent_ester->aprotic_ester optimize Optimize and Troubleshoot (Yield, Purity, Side Reactions) alcohol_solvent->optimize aprotic_ester->optimize aprotic_amide Use Polar Aprotic Solvent (DCM, ACN, DMF) activating_agent_amide->aprotic_amide aprotic_amide->optimize anhydrous_solvent Use Anhydrous, Non-polar/Aprotic Solvent (Toluene, DCM) dehydrating_agent->anhydrous_solvent anhydrous_solvent->optimize

Caption: A decision-making workflow for selecting the optimal solvent.

Causality in Amidation Reactions

Amidation_Causality Causality in Amidation of this compound start Carboxylic Acid Activation activated_intermediate Formation of Activated Intermediate (e.g., Acyl Chloride, Active Ester) start->activated_intermediate solvent Solvent Choice (Polar Aprotic) solvent->activated_intermediate Solubilizes reactants side_reaction Side Reactions (e.g., SNAr, solvent reaction) solvent->side_reaction Can participate base Base Selection (Non-nucleophilic, e.g., DIPEA, TEA) nucleophilic_attack Nucleophilic Attack by Amine base->nucleophilic_attack Neutralizes HCl byproduct amine Amine Nucleophilicity & Steric Hindrance amine->nucleophilic_attack Influences rate amine->side_reaction Can act as strong nucleophile low_yield Low Yield / Impurities amine->low_yield Steric hindrance activated_intermediate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate product Amide Product tetrahedral_intermediate->product side_reaction->low_yield

Caption: Key factors influencing the outcome of amidation reactions.

References

  • 3-Chloropyridine-2-Carboxylic Acid: Synthesis and Supply Chain Dynamics. (n.d.).
  • How is 4-Chloropyridine-2-carboxylic acid synthesized? - FAQ - Guidechem. (n.d.).
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.).
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. (n.d.).
  • EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents. (n.d.).
  • 6-Chloropyridine-2,5-dicarboxylic acid | 1251953-02-2 - Sigma-Aldrich. (n.d.).
  • 2-Chloropyridine-3-carboxylic acid - Chem-Impex. (n.d.).
  • (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives - ResearchGate. (n.d.).
  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.).
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. (2011, June 27).
  • Proposed mechanism for direct synthesis of anhydrides (III ) from carboxylic acids. (n.d.).
  • Experiment 10. Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • 4-Chloropyridine-2-carboxylic acid - Chem-Impex. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 - Sigma-Aldrich. (n.d.).
  • 2,3-Pyridinedicarboxylic anhydride synthesis - ChemicalBook. (n.d.).
  • 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 - Sigma-Aldrich. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Fischer Esterification - Chemistry Steps. (n.d.).
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents. (n.d.).
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - NIH. (2021, February 21).
  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation - MDPI. (2024, January 4).
  • 14: Substituent Effects. (n.d.).
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH. (n.d.).
  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31).
  • Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. (n.d.).
  • The Synthesis of Sterically Hindered Amides - ResearchGate. (n.d.).
  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. (n.d.).
  • 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. (n.d.).
  • Fischer esterification | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. (2010, October 20).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Esterification/Amidation Problems : r/Chempros - Reddit. (2024, February 18).
  • (PDF) An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4 - ResearchGate. (n.d.).
  • View of The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.).
  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH. (n.d.).
  • 127437-44-9 | this compound - ChemScene. (n.d.).
  • 6-Chloropyridine-3-carboxylic acid CAS # 5326-23-8 - AccuStandard. (n.d.).
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (n.d.).
  • Solvent Miscibility Table - Sigma-Aldrich. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.).
  • CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents. (n.d.).

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 6-Chloropyridine-2,3-dicarboxylic Acid

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality, safety, and efficacy. This compound is a vital heterocyclic building block, and understanding its structural integrity, purity, and physicochemical properties is paramount. This guide provides a comparative overview of key analytical techniques, grounded in practical insights and experimental data, to ensure a comprehensive characterization workflow.

HPLC is indispensable for determining the purity of this compound and quantifying it in various matrices. Its strength lies in separating the target analyte from synthetic impurities, starting materials, and degradation products.

Causality Behind Experimental Choices

The selection of a reversed-phase (RP) method is logical due to the polar nature of the dicarboxylic acid. An acidic mobile phase is crucial; it suppresses the ionization of the carboxylic acid groups, leading to better retention on a nonpolar C18 stationary phase and significantly improved peak shape. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and potentially later-eluting nonpolar impurities are resolved effectively within a reasonable timeframe. UV detection is selected for its sensitivity to the aromatic pyridine ring.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Note: Phosphoric acid is a good choice for low UV detection wavelengths.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm, which is a common absorption maximum for pyridine derivatives.[1][2] A full UV scan (200-400 nm) should be performed on a standard to confirm the optimal wavelength.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water/acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation

The primary peak in the chromatogram corresponds to this compound. The area of this peak, relative to the total area of all peaks, provides the purity (% area). Identification is confirmed by comparing the retention time with that of a certified analytical standard. The DAD detector can also provide UV spectral data to confirm peak identity and purity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Sample Weighing & Dissolution (1 mg/mL) s_filt Syringe Filtration (0.45 µm) s_prep->s_filt autosampler Autosampler (5 µL Injection) s_filt->autosampler mp_prep Mobile Phase Prep (0.1% H3PO4 & ACN) pump Pump (Gradient Elution) column C18 Column (30 °C) pump->column detector DAD Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Integrate Peaks Calculate % Area Purity chromatogram->analysis

Caption: HPLC workflow for purity analysis.

Spectroscopic Techniques: Unveiling the Molecular Structure

While HPLC confirms purity, a suite of spectroscopic techniques is required to elucidate and confirm the molecular structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Expertise in Action: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar dicarboxylic acid and its exchangeable carboxylic acid protons can be observed.

¹H NMR Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Analysis: Acquire a standard proton spectrum.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Carboxylic Acid Protons (2H): A very broad singlet, likely >13 ppm. The exact shift is concentration and water-dependent.

  • Pyridine Ring Protons (2H): The two protons on the pyridine ring (at positions 4 and 5) will form an AX system. They will appear as two doublets. Based on related structures, expect shifts in the range of 8.0-8.5 ppm.[3]

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample from the ¹H NMR analysis.

  • Instrument: Same as above.

  • Analysis: Acquire a proton-decoupled ¹³C spectrum.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carboxylic Carbons (2C): Two signals in the 165-175 ppm region.

  • Pyridine Ring Carbons (5C): Five distinct signals in the aromatic region (120-160 ppm). The carbon attached to the chlorine atom (C6) will be significantly shifted compared to unsubstituted pyridine.

B. Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data, confirming the elemental formula.

Trustworthiness through Isotopic Patterns: The presence of a chlorine atom provides a self-validating feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[4] This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M+), providing definitive evidence for the presence of a single chlorine atom.[4]

Experimental Protocol (LC-MS):

  • System: Couple the HPLC system described above to an Electrospray Ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Ionization Mode: Negative ion mode (ESI-) is preferred as it will readily deprotonate the carboxylic acids to form [M-H]⁻ ions.

  • Mass Range: Scan from m/z 50 to 500.

Expected Results:

  • Molecular Ion: The molecular weight of C₇H₄ClNO₄ is 201.56 g/mol . In ESI- mode, expect a base peak corresponding to [M-H]⁻ at m/z 200.

  • Isotopic Pattern: A peak at m/z 202 (for the ³⁷Cl isotope) with an intensity of approximately 32% of the m/z 200 peak.

  • Fragmentation: Common fragments would include the loss of CO₂ (44 Da) or COOH (45 Da) from the molecular ion.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument: PerkinElmer Spectrum 100 or similar FTIR spectrometer with a diamond ATR accessory.

  • Sample: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.[6]

  • C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.[5]

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

Full_Characterization substance 6-Chloropyridine- 2,3-dicarboxylic Acid hplc HPLC substance->hplc nmr NMR (¹H & ¹³C) substance->nmr ms Mass Spec substance->ms ftir FTIR substance->ftir purity Purity & Quantification hplc->purity structure Structural Elucidation nmr->structure mol_weight Molecular Weight & Formula Confirmation ms->mol_weight func_groups Functional Groups ftir->func_groups final_id Confirmed Identity & Quality purity->final_id structure->final_id mol_weight->final_id func_groups->final_id

Caption: Complementary techniques for full characterization.

Alternative & Complementary Techniques

While the above methods form the core of characterization, other techniques provide valuable, often complementary, data.

A. Gas Chromatography (GC)

Direct analysis of dicarboxylic acids by GC is challenging due to their low volatility and high polarity, which leads to poor peak shape and thermal degradation.[7][8] However, GC can be employed following a derivatization step.

Protocol: Derivatization for GC-MS Analysis

  • Esterification (Derivatization): React the sample with an esterifying agent (e.g., BF₃ in methanol or diazomethane) to convert the non-volatile carboxylic acids into their more volatile methyl esters.[8] This is a critical step that makes the analyte suitable for GC.

  • GC System: Agilent 7890B GC with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

  • Column: A polar stationary phase column, such as one based on polyethylene glycol (e.g., HP-FFAP), is suitable for separating the derivatized polar analytes.[7]

  • Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the derivatized compound.

  • Analysis: The resulting methyl ester will have a defined retention time. If coupled to an MS, the mass spectrum will show a molecular ion corresponding to the dimethyl ester and provide structural confirmation.

B. Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the material's thermal stability, melting point, and decomposition profile.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, which is a key physical property and indicator of purity. For related compounds like pyridine-2,6-dicarboxylic acid, decomposition often occurs at or near the melting point.[9]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA can indicate the presence of residual solvents or water and determine the decomposition temperature.

Comparative Summary of Analytical Techniques

TechniqueInformation ObtainedSensitivitySample StateDestructive?Primary Application
HPLC-UV Purity, QuantificationHigh (ng-µg)SolutionNoRoutine quality control, purity checks
NMR Unambiguous StructureModerate (mg)SolutionNoStructural confirmation and elucidation
LC-MS Molecular Weight, Formula, StructureVery High (pg-ng)SolutionYes (in ESI)Definitive molecular weight confirmation
FTIR Functional GroupsLow (µg-mg)Solid/LiquidNoQuick identity and functional group screen
GC-MS Purity, Structure (after derivatization)High (pg-ng)Gas (volatile)YesAnalysis of volatile impurities or after derivatization
DSC/TGA Melting Point, Thermal StabilityLow (mg)SolidYesPhysicochemical property determination

Conclusion

A multi-faceted analytical approach is essential for the robust characterization of this compound. While HPLC serves as the primary tool for assessing purity, it must be complemented by a suite of spectroscopic techniques—NMR, MS, and FTIR—to provide an irrefutable confirmation of the molecular structure. Each technique offers a unique and vital piece of the analytical puzzle. By understanding the principles behind the experimental choices and integrating the data from these orthogonal methods, researchers can ensure the identity, purity, and quality of this critical chemical intermediate, thereby upholding the highest standards of scientific integrity in research and development.

References

  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • 1 H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II).
  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]
  • Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • UV-spectrum of pyridine.
  • Synthesis, Structure and Thermochemistry of Pyridine-2,6-dicarboxylic Acid Lithium Hydrogen. Chemical Journal of Chinese Universities. [Link]
  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Semantic Scholar. [Link]
  • Ultraviolet Absorption Spectra of Some Pyridine Derivatives.
  • The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Semantic Scholar. [Link]
  • FTIR spectra of 6‐MePyAld and Zn (II) complex.
  • [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. PubMed. [Link]
  • (PDF) Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co).
  • Organic Compounds Containing Halogen
  • The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion.
  • Mass spectrometry of carboxylic acid derivatives.
  • Picolinyl esters for the structural determination of f
  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid st
  • Mass spectrometry of halogen-containing organic compounds.
  • Acids: Derivatization for GC Analysis.
  • 6-Chloropicolinic acid. PubChem. [Link]
  • Mass Spec 3e Carboxylic Acids. YouTube. [Link]
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
  • HPLC Methods for analysis of Pyridine.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]
  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH. [Link]
  • Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. PubMed. [Link]
  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

Sources

A Researcher's Guide to the Spectroscopic Assignment of 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. For researchers and drug development professionals, an unambiguous assignment of a molecule's structure is the bedrock upon which all subsequent investigations are built. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 6-chloropyridine-2,3-dicarboxylic acid, a substituted pyridine with potential applications in medicinal chemistry and materials science.

Given the absence of readily available experimental spectra for this specific compound in the public domain, this guide will leverage high-quality predicted NMR data. We will delve into the rationale behind the predicted chemical shifts and coupling constants, drawing comparisons with structurally related analogs. Furthermore, this guide will present a comprehensive overview of alternative and complementary analytical techniques that can corroborate the NMR data, ensuring a self-validating approach to structural confirmation.

The Challenge of Substituted Pyridines

The NMR spectra of substituted pyridines can often present interpretation challenges due to the complex interplay of electronic effects from the nitrogen heteroatom and various substituents. These effects can lead to significant changes in the chemical shifts of the aromatic protons and carbons, sometimes resulting in signal overlap in the ¹H NMR spectrum. Therefore, a multi-faceted approach, often incorporating two-dimensional (2D) NMR techniques, is essential for a confident and complete assignment.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus. The data is presented for a standard deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is a common choice for polar, acidic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzAssignment
~8.3Doublet~8.5H-4
~7.9Doublet~8.5H-5
~13.5 (broad)Singlet-2x -COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~168C-2 Carboxyl
~167C-3 Carboxyl
~152C-6
~150C-2
~141C-4
~129C-5
~125C-3

Interpreting the Predicted Data: A Causal Analysis

The predicted chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom, the two carboxylic acid groups, and the pyridine nitrogen.

  • ¹H NMR: The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The significant downfield shift of H-4 is attributed to its para position relative to the electron-withdrawing chlorine atom and ortho to a carboxylic acid group. H-5 is also downfield but to a lesser extent. The carboxylic acid protons are anticipated to be highly deshielded and appear as a broad singlet at a very low field, a characteristic feature of acidic protons.

  • ¹³C NMR: The carbons directly attached to electronegative atoms (C-2, C-6) and the carboxyl carbons are the most downfield. The C-6 carbon, bonded to chlorine, is predicted to be significantly deshielded. The quaternary carbons (C-2 and C-3) bearing the carboxylic acid groups are also downfield. The remaining aromatic carbons (C-4 and C-5) appear at chemical shifts typical for substituted pyridine rings.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides essential information, complex spin systems and the presence of quaternary carbons necessitate the use of 2D NMR techniques for a definitive structural assignment.[1]

  • COSY (Correlation Spectroscopy): This experiment would be crucial to confirm the coupling between H-4 and H-5, showing a cross-peak between these two signals.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. It would definitively link the signals at ~8.3 ppm and ~7.9 ppm to their respective carbon atoms.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, while the H-5 proton would correlate to C-3, C-4, and C-6. Crucially, HMBC would allow for the unambiguous assignment of the quaternary carbons (C-2, C-3, and C-6) by observing correlations from the assigned protons.[1]

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

  • 1D ¹H NMR: Acquire a standard ¹H spectrum to observe the proton signals and their multiplicities.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though none are present in the aromatic core of this molecule).

  • 2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish proton-proton correlations.

  • 2D HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond proton-carbon correlations.

  • 2D HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for 2-3 bond correlations (typically around 8-10 Hz), to establish multi-bond proton-carbon connectivities.

Visualization of NMR Correlations

The following diagram illustrates the key predicted HMBC correlations that would be instrumental in the structural confirmation of this compound.

G Predicted HMBC Correlations for this compound cluster_molecule mol H4 H-4 (~8.3 ppm) C2 C-2 H4->C2 ³J C3 C-3 H4->C3 ²J C5 C-5 H4->C5 ²J C6 C-6 H4->C6 ³J H5 H-5 (~7.9 ppm) H5->C3 ³J C4 C-4 H5->C4 ²J H5->C6 ²J

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation for organic molecules, a comprehensive characterization relies on the convergence of data from multiple analytical techniques.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information. Isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the molecule.Fast, non-destructive, and provides a characteristic fingerprint.Does not provide information on the carbon skeleton or stereochemistry.
Single-Crystal X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystal.Unambiguous structure determination.Requires a suitable single crystal, which can be challenging to grow.
Elemental Analysis Determines the elemental composition of the compound.Confirms the molecular formula.Does not provide structural information.

Detailed Protocols for Alternative Techniques

1. Mass Spectrometry (High-Resolution)

  • Sample Preparation: Dissolve a small amount of the compound (sub-milligram) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Analysis: In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed, confirming the molecular weight. Tandem MS (MS/MS) can be performed to induce fragmentation, which can provide clues about the molecule's structure (e.g., loss of CO₂ from the carboxylic acid groups).

2. FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Analysis: The spectrum should show a broad O-H stretching band for the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region.[2]

3. Single-Crystal X-ray Crystallography

  • Sample Preparation: Grow a single crystal of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.[3][4]

  • Analysis: The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is processed to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall molecular conformation.[3][4]

Conclusion

The structural elucidation of this compound, while not directly documented with experimental spectra in the literature, can be confidently approached through a combination of predictive NMR spectroscopy and a suite of complementary analytical techniques. This guide has provided a detailed roadmap for researchers, emphasizing the importance of 2D NMR for unambiguous assignment and the corroborative power of mass spectrometry, FTIR, and X-ray crystallography. By following the outlined protocols and understanding the causal relationships between molecular structure and spectroscopic output, scientists can proceed with certainty in their research and development endeavors.

References

  • BenchChem. Interpreting Complex NMR Spectra of Substituted Pyridines. Link
  • NMRDB.org. Predict 1H proton NMR spectra. Link
  • NMRDB.org. Predict 13C carbon NMR spectra. Link
  • ChemicalBook. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum. Link
  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 213-218. Link
  • Excillum. Small molecule crystallography. Link
  • AZoLifeSciences.
  • Journal of the Chemical Society, Faraday Transactions. (1996). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Link

Sources

A Senior Application Scientist's Guide to Developing a Robust HPLC Method for 6-Chloropyridine-2,3-dicarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-chloropyridine-2,3-dicarboxylic acid. As a key intermediate or potential impurity in pharmaceutical synthesis, its accurate quantification is critical for ensuring drug substance purity and process control.[1][2][3] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development workflow, ensuring a final method that is both reliable and self-validating.

Understanding the Analyte: Physicochemical Profile

Before any injection is made, a thorough understanding of the analyte, this compound, is paramount. Its structure dictates its behavior in a chromatographic system.

  • Structure: A pyridine ring substituted with a chlorine atom and two adjacent carboxylic acid groups.

  • Polarity: The presence of two carboxylic acid groups and a nitrogen atom in the pyridine ring makes this a highly polar molecule.[4][5] This high polarity predicts that retention on traditional reversed-phase columns (like C18) will be challenging.[6]

  • Ionization (pKa): The molecule has multiple ionizable centers:

    • Two acidic carboxylic acid groups (estimated pKa ~2-4).

    • One weakly basic pyridine nitrogen (estimated pKa ~1-2). The ionization state, which is controlled by the mobile phase pH, will drastically affect the analyte's hydrophobicity and, therefore, its retention.[7]

  • UV Absorbance: The pyridine ring is a chromophore, making UV detection a suitable choice. A UV scan of a standard solution is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

The Method Development Workflow: A Systematic Approach

A structured workflow is essential for efficient and effective method development. The process involves systematically evaluating and optimizing key chromatographic parameters.

HPLC_Method_Development_Workflow A Analyte Characterization (pKa, Polarity, UV λmax) B Column & Stationary Phase Screening A->B Input C Mobile Phase Optimization (pH, Organic Modifier) B->C Select Best Candidate(s) D Instrument Parameter Optimization (Flow, Temp) C->D Refine Separation E Method Validation (ICH Q2(R2)) D->E Final Conditions F Final Method E->F Verified

Caption: Systematic workflow for HPLC method development.

Core Strategy Comparison: Column and Mobile Phase Selection

The primary challenge for this analyte is achieving adequate retention and good peak shape. We will compare three distinct strategies.

Strategy 1: Low pH Reversed-Phase Chromatography (RPC)

This is the most common starting point for acidic analytes.

  • Mechanism: By setting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups (e.g., pH < 2.5), we suppress their ionization.[7] This makes the molecule less polar, promoting hydrophobic interaction with a reversed-phase stationary phase and thereby increasing retention.[4]

  • Column Choice:

    • Standard C18: May still provide insufficient retention due to the molecule's inherent polarity. Peak tailing can be an issue if residual silanols on the silica backbone interact with the basic pyridine nitrogen.

    • Polar-Embedded C18: A superior choice. These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This feature helps to shield residual silanols, improving peak shape for basic compounds, and also allows for use in highly aqueous mobile phases without phase collapse.[8]

    • Polar Endcapped C18: These columns undergo a secondary silanization process to cover many of the residual silanols, which can also lead to improved peak shape.

  • Mobile Phase:

    • Aqueous: 0.1% Formic Acid or Phosphoric Acid in water (to achieve pH ~2.5). Formic acid is volatile and ideal for MS compatibility.[9]

    • Organic: Acetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol offers different selectivity and can be screened as an alternative.

Strategy 2: Mixed-Mode Chromatography (MMC)

This strategy utilizes a stationary phase with dual retention mechanisms, which is highly effective for polar, ionizable compounds.

  • Mechanism: Mixed-mode columns combine reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities on a single support.[6][10] For our analyte, a reversed-phase/anion-exchange column would be highly effective. At a mid-range pH (e.g., 3-6), the carboxylic acids will be ionized (negatively charged), allowing for strong retention via anion exchange, while the hydrophobic backbone provides retention via reversed-phase mechanisms.

  • Column Choice: Columns specifically designed for polar analysis, such as those with anion-exchange capabilities, are ideal.[6][11]

  • Mobile Phase: The pH and ionic strength of the buffer are critical for controlling retention. A buffer like ammonium acetate or ammonium formate is used, which is also MS-friendly. The organic modifier (acetonitrile) concentration is used to modulate the reversed-phase retention.

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative for highly polar compounds that are not well-retained in reversed-phase.

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile). The analyte partitions into an aqueous layer adsorbed on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

  • Column Choice: Amide or Diol-based columns often provide good peak shapes for acidic compounds.

  • Mobile Phase: Typically consists of acetonitrile and a buffered aqueous component (e.g., 10 mM ammonium formate, pH 3-5).

Comparison of Chromatographic Strategies
StrategyColumn TypeMobile Phase pHPrimary Retention MechanismProsCons
Low pH RPC Polar-Embedded C18< 2.5Hydrophobic InteractionRobust, widely available columns, simple mobile phases.May still have limited retention; potential for poor peak shape.
Mixed-Mode RP/Anion-Exchange3 - 6Ion-Exchange & HydrophobicExcellent retention and selectivity for polar ionics.[10]More complex method development; column availability may be limited.
HILIC Amide, Diol, Silica3 - 5PartitioningExcellent retention for very polar compounds.Sensitive to mobile phase composition and water content; potential for longer equilibration times.

Detector Selection and Optimization

  • Diode Array Detector (DAD/PDA): This is the recommended primary detector. It allows for the determination of the optimal detection wavelength (λmax) and provides spectral information to assess peak purity, which is crucial for impurity profiling.[8]

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides definitive identification of the main peak and any impurities based on their mass-to-charge ratio. This is invaluable during development to track and identify unknown peaks.[12] For MS compatibility, volatile mobile phase modifiers like formic acid or ammonium acetate must be used instead of non-volatile buffers like phosphate.[9]

Logic_Tree Start Analyte: 6-Chloropyridine- 2,3-dicarboxylic acid (Highly Polar, Acidic) Q1 Goal: Achieve adequate retention & peak shape Start->Q1 Opt1 Strategy 1: Suppress Ionization (Low pH) Q1->Opt1 Approach A Opt2 Strategy 2: Utilize Ionization (Mid pH) Q1->Opt2 Approach B Col1 Use Polar-Embedded Reversed-Phase Column Opt1->Col1 Rationale: Increase hydrophobicity Col2 Use Mixed-Mode (RP/Anion-Exchange) Column Opt2->Col2 Rationale: Engage ion-exchange retention

Caption: Decision tree for selecting a chromatographic strategy.

Recommended Experimental Protocol (Low pH RPC)

Based on robustness, simplicity, and wide applicability, the Low pH Reversed-Phase approach with a polar-embedded column is recommended as the primary method to develop.

Objective: To achieve a retention factor (k) > 2, a tailing factor (Tf) between 0.8 and 1.5, and resolution (Rs) > 2 from adjacent impurities.[8]

1. Materials & Equipment:

  • HPLC System: Quaternary or Binary pump, autosampler, column thermostat, and DAD.

  • Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent polar-endcapped/embedded column.

  • Chemicals: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water.

  • Standard: this compound reference standard.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in Water (v/v)Sets pH to ~2.7, suppressing carboxyl ionization. MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic modifier for elution.
Gradient 5% to 50% B over 15 minutesA broad starting gradient to locate the analyte and separate potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection DAD, 270 nm (or determined λmax)Wavelength based on UV scan; PDA allows for purity assessment.
Injection Vol. 2 µLSmall volume to prevent peak distortion.

3. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of water and acetonitrile.

  • Dilute to a working concentration of ~0.1 mg/mL using the initial mobile phase conditions (95% A, 5% B).

4. System Suitability Testing (SST):

  • Perform five replicate injections of the working standard.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • RSD of Retention Time: ≤ 1.0%

Method Validation Overview

Once the method is developed and optimized, it must be validated for its intended purpose, following regulatory guidelines such as ICH Q2(R2).[13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
  • (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • (2020). Can you retain polar acidic compounds using reversed-phase conditions?. Trust Your Science.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • SIELC Technologies. (n.d.). Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • MySkinRecipes. (n.d.). This compound.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

A Senior Application Scientist's Guide to Heterocyclic Dicarboxylic Acids in Materials Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 6-Chloropyridine-2,3-dicarboxylic Acid for Advanced Research Applications

Heterocyclic dicarboxylic acids are foundational scaffolds in modern chemistry, serving as versatile building blocks for everything from Metal-Organic Frameworks (MOFs) to pharmacologically active agents.[1][2] Their rigid structures, defined coordination vectors, and potential for hydrogen bonding make them ideal for constructing highly ordered, functional materials. Within this class, substituted pyridine dicarboxylic acids have garnered significant attention due to the pyridine nitrogen's ability to act as a coordination site and modulate electronic properties.[3]

This guide provides a comparative analysis of This compound , a halogenated derivative, against other prominent heterocyclic dicarboxylic acids. We will explore how the introduction of a chloro-substituent at the 6-position—adjacent to the nitrogen atom—imparts unique physicochemical properties that influence its performance in coordination chemistry, catalysis, and biological systems. This comparison is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting building blocks for their specific applications.

Part 1: Physicochemical Properties - A Foundation for Functionality

The properties of a ligand dictate its behavior in solution and its subsequent interactions with metal centers or biological targets. The presence of the electron-withdrawing chlorine atom in this compound significantly alters its electronic profile compared to its parent compound, quinolinic acid (pyridine-2,3-dicarboxylic acid), and other heterocyclic analogues.

Table 1: Physicochemical Properties of Selected Heterocyclic Dicarboxylic Acids

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)
This compound 201.56[4]N/A
Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) 167.12[5]190-195 (dec.)
Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) 167.12[5]248-250 (dec.)
Pyridine-3,5-dicarboxylic Acid (Dinicotinic Acid) 167.12[5]>300
Imidazole-4,5-dicarboxylic Acid 156.09280-285 (dec.)[6]
Quinoline-2,3-dicarboxylic Acid 217.17194-196
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic Acid 230.24N/A

The key differentiator for this compound is the chloro-substituent. This halogen atom exerts a strong inductive effect, withdrawing electron density from the pyridine ring. This has several critical consequences:

  • Acidity: The carboxyl groups are rendered more acidic (lower pKa) compared to the unsubstituted quinolinic acid, which can influence deprotonation behavior during MOF synthesis or pH-dependent biological interactions.

  • Coordination: The electron-poor nature of the pyridine nitrogen can weaken its coordination to metal centers, potentially leading to different framework topologies or catalytic activities compared to electron-rich pyridine systems.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, providing an additional, directional, non-covalent interaction for supramolecular assembly, a feature absent in the other listed acids.

  • Lipophilicity: The presence of the halogen increases the molecule's lipophilicity, a crucial parameter in drug design for cell membrane permeability.[7][8]

Part 2: Synthesis Pathways - From Precursors to Products

The synthesis of these dicarboxylic acids often begins from more common precursors. For pyridine-based systems, oxidation of substituted quinolines is a common and cost-effective route.

G cluster_start Starting Materials cluster_oxidation Core Synthesis cluster_product Target Molecules Quinoline Quinoline Oxidation Oxidation (e.g., KMnO4, O3) Quinoline->Oxidation [Ref: 34] SubstitutedAniline Substituted Aniline + Maleic Anhydride Vilsmeier Vilsmeier Reaction SubstitutedAniline->Vilsmeier [Ref: 22] QuinolinicAcid Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) Oxidation->QuinolinicAcid Acidification Vilsmeier->QuinolinicAcid Hydrolysis Halogenation Selective Halogenation QuinolinicAcid->Halogenation ChloroQuinolinicAcid This compound Halogenation->ChloroQuinolinicAcid

Caption: General synthetic routes to pyridine-2,3-dicarboxylic acids.

The synthesis of quinolinic acid (pyridine-2,3-dicarboxylic acid) can be achieved with high purity from the inexpensive starting material quinoline via a three-step process of oxidation, alkalization, and acidification.[9] The introduction of the chloro-substituent is typically achieved through a subsequent selective halogenation step on the pyridine-dicarboxylic acid core or by starting with an appropriately chlorinated precursor. Quinoline-2,3-dicarboxylic acid itself is a valuable intermediate for herbicides and is often prepared via methods like the Vilsmeier reaction or the Friedlander synthesis.[10][11][12]

Part 3: Performance in Coordination Chemistry & MOF Synthesis

A primary application of heterocyclic dicarboxylic acids is in the construction of Metal-Organic Frameworks (MOFs). The ligand's geometry, number of coordination sites, and electronic nature are paramount in dictating the final structure and properties of the MOF.[2]

G cluster_1 This compound cluster_2 Pyridine-2,6-dicarboxylic Acid cluster_3 Imidazole-4,5-dicarboxylic Acid M M N1 N M->N1 Coordination O1a O M->O1a Chelation N2 N M->N2 Tridentate Chelation O2a O M->O2a O2b O M->O2b N3a N M->N3a Coordination O3a O M->O3a Bridging O1b O Cl1 Cl Halogen Bonding? N3b N-H H-Bonding Donor O3b O

Caption: Comparative coordination modes of different heterocyclic ligands.

As illustrated, the positioning and nature of the heteroatoms and substituents create vastly different coordination environments.

  • This compound: Offers a bidentate or tridentate N,O,O' chelation site. The adjacent chloro-group can sterically hinder coordination and, as mentioned, offers a potential halogen bonding site, which can direct the formation of unique supramolecular architectures not accessible by other ligands.

  • Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid): Acts as a classic tridentate "pincer" ligand, strongly binding metal ions in a meridional fashion, leading to highly stable and predictable coordination complexes.[13]

  • Imidazole-4,5-dicarboxylic Acid: This ligand is multifunctional, with two nitrogen atoms and two carboxyl groups providing six potential donor sites.[14][15] The imidazole N-H group is an excellent hydrogen bond donor, which plays a crucial role in stabilizing the resulting frameworks.[15]

Table 2: Comparative Performance in MOF Synthesis (Illustrative Data)

LigandMetal IonResulting MOF StructureKey Features & Potential Advantages
This compound Cu(II)3D Interpenetrated NetworkHalogen bonding may enhance framework stability and gas selectivity. Increased lipophilicity could be useful for encapsulating nonpolar guests.
Pyridine-2,3-dicarboxylic Acid Zn(II)2D -> 3D Parallel Interpenetration[16]Forms robust frameworks; serves as a baseline for studying substituent effects.[16]
Pyridine-3,5-dicarboxylic Acid Co(II), Cu(II)1D Chains to 3D Polymers[17][18]Linear geometry of carboxylates promotes extended network formation; useful for energy storage applications.[18]
Imidazole-4,5-dicarboxylic Acid LanthanidesHigh-dimensional frameworksMultiple coordination sites and strong H-bonding lead to complex and stable topologies with potential for luminescence and catalysis.[1]
Experimental Protocol: Solvothermal Synthesis of a Pyridine-dicarboxylate MOF

This protocol provides a self-validating system for comparing the MOF-forming ability of different heterocyclic dicarboxylic acid ligands under identical conditions.

  • Reagent Preparation:

    • Prepare 0.1 M solutions of the metal salt (e.g., Zn(NO₃)₂·6H₂O) in N,N-Dimethylformamide (DMF).

    • Prepare 0.1 M solutions of each heterocyclic dicarboxylic acid ligand (e.g., this compound, pyridine-2,3-dicarboxylic acid) in DMF.

  • Reaction Setup:

    • In separate 20 mL scintillation vials, combine 5 mL of the metal salt solution and 5 mL of a ligand solution (1:1 molar ratio).

    • Cap the vials tightly. Causality Explanation: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the thermodynamically favored product.

  • Crystallization:

    • Place the vials in a programmable laboratory oven.

    • Ramp the temperature to 100 °C over 2 hours and hold for 48 hours.

    • Slowly cool the oven to room temperature over 24 hours. Causality Explanation: Slow cooling is critical to allow for the formation of large, well-defined single crystals suitable for X-ray diffraction analysis.

  • Product Isolation and Validation:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals three times with fresh DMF (5 mL each) to remove unreacted starting materials.

    • Exchange the solvent with a more volatile solvent like ethanol or acetone.

    • Dry the crystals under vacuum at room temperature.

    • Validation: The success of the synthesis and the structure of the resulting MOF must be confirmed by Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). Thermal stability can be assessed using Thermogravimetric Analysis (TGA).

Part 4: Biological Activity and Drug Development Potential

Pyridine carboxylic acid isomers are precursors to a vast number of approved drugs for treating conditions from tuberculosis to hyperlipidemia.[19][20][21] The introduction of a halogen atom, such as chlorine, is a well-established strategy in medicinal chemistry to enhance biological activity.

The 6-chloro- substitution on the pyridine-2,3-dicarboxylic acid scaffold can be advantageous for several reasons:

  • Metabolic Stability: The C-Cl bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Binding Affinity: The chlorine can participate in favorable halogen bonding interactions with protein active sites, potentially increasing binding affinity and selectivity.

  • Antimicrobial Potential: Halogenated heterocycles are frequently found in compounds with antimicrobial activity.[8][22] The scaffold could serve as a starting point for novel antibiotics.

Table 3: Overview of Biological and Catalytic Applications

Ligand FamilyApplication AreaKey Findings / Examples
Pyridine Carboxylic Acids Drug PrecursorsIsomers are scaffolds for drugs treating tuberculosis, cancer, diabetes, and HIV/AIDS.[19][21]
Halogenated Pyridines Antimicrobial AgentsTransition metal complexes of dipicolinic acid show significant antibacterial and antifungal activities.[22] Halogenation is a common feature in bioactive marine natural products.[7]
Imidazole Dicarboxylic Acids Anticancer/Anti-inflammatoryServes as an intermediate in the synthesis of N-substituted cyclic imides with demonstrated anticancer and anti-inflammatory activities.[6]
Heterocyclic Dicarboxylic Acids Brønsted Acid CatalysisChiral dicarboxylic acids have been developed as catalysts for asymmetric Mannich-type reactions.[23]
N-Heterocyclic Carbenes (NHC) / Carboxylic Acids Co-CatalysisCarboxylic acids can act as co-catalysts to boost the activity of NHC catalysts in oxidative esterification reactions.[24]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a method to compare the minimum inhibitory concentration (MIC) of compounds derived from different heterocyclic dicarboxylic acids.

  • Compound Preparation:

    • Synthesize a series of simple derivatives (e.g., diamides) from each dicarboxylic acid to improve cell permeability.[25][26]

    • Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create 10 mg/mL stock solutions.

  • Bacterial Culture Preparation:

    • Grow a bacterial strain (e.g., Staphylococcus aureus) overnight in cation-adjusted Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB, ranging from 128 µg/mL to 0.25 µg/mL.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only).

  • Incubation and Analysis:

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Validation: The experiment should be performed in triplicate. Comparing the MIC values of the 6-chloro- derivative against its non-chlorinated analogue and other heterocyclic derivatives provides a direct measure of the halogen's contribution to antimicrobial activity.

Conclusion

This compound is a highly functionalized building block whose performance is directly influenced by its unique halogen substituent.

  • In Materials Science: It offers the potential to create MOFs with distinct topologies and properties compared to its non-halogenated counterparts. The prospect of leveraging halogen bonding as a design element is particularly compelling for creating materials with enhanced stability or specific host-guest interactions.

  • In Drug Discovery: The chloro-substituent modifies the electronic and lipophilic properties in ways that are classically associated with improved pharmacological profiles. It represents a promising scaffold for developing novel therapeutics, particularly in the antimicrobial space.

While parent compounds like quinolinic acid or dipicolinic acid are well-studied and provide robust, predictable outcomes, the strategic introduction of the 6-chloro group provides researchers with a tool to fine-tune properties, access novel structures, and enhance biological function. The experimental protocols outlined herein provide a validated framework for objectively comparing its performance against other alternatives, enabling data-driven selection of the optimal heterocyclic dicarboxylic acid for any given research objective.

References

  • Anastasiadis, N., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • Chen, S., et al. (2020). The coordination chemistry of N-heterocyclic carboxylic acid: A comparison of the coordination polymers constructed by 4,5-imidazoledicarboxylic acid and 1H-1,2,3-triazole-4,5-dicarboxylic acid. Coordination Chemistry Reviews.
  • ChemicalBook. (n.d.). 4,5-Imidazoledicarboxylic acid.
  • Quinoline. (n.d.). 1H-Imidazole-4,5-dicarboxylic Acid Supplier China.
  • Gao, H., et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm.
  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications.
  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • ResearchGate. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems.
  • PubMed. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Batool, S., et al. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing.
  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Gao, H. L., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic Chemistry.
  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • China Chemical Manufacturer. (n.d.). Quinoline-2,3-Dicarboxylic Acid: Properties, Uses, Safety Data, Supplier & Pricing Information.
  • Agrochemicals professional. (n.d.). Understanding Quinoline-2,3-dicarboxylic Acid: Properties & Applications in Agrochemicals.
  • Rombach, M., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics.
  • Carlucci, L., et al. (2010). Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. CORE.
  • Taylor & Francis. (2022). Synthesis, structure and properties of two complexes based on N and S heterocyclic dicarboxylic acid ligands.
  • ResearchGate. (n.d.). Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers | Request PDF.
  • Google Patents. (n.d.). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Wikipedia. (n.d.). Pyridinedicarboxylic acid.
  • ResearchGate. (n.d.). Heterogeneous Catalysts for Cyclization of Dicarboxylic Acids to Cyclic Anhydrides as Monomers for Bioplastics | Request PDF.
  • MDPI. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review.
  • ResearchGate. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents.
  • PubMed. (2011). Synthetic application and structural elucidation of axially chiral dicarboxylic acid: asymmetric Mannich-type reaction with diazoacetate, (diazomethyl)phosphonate, and (diazomethyl)sulfone.
  • UMT JOURNAL. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2009). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand.
  • ResearchGate. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • ChemScene. (n.d.). 127437-44-9 | this compound.
  • ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-2,5-dicarboxylic acid | 1251953-02-2.
  • NIH. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading.
  • ACS Publications. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents | ACS Omega.
  • ChemicalBook. (n.d.). This compound | 127437-44-9.
  • MDPI. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products.

Sources

A Comparative Guide to Alternative Synthetic Routes for 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloropyridine-2,3-dicarboxylic Acid

This compound (CAS No. 127437-44-9) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2][3][4] Its substituted pyridine core is a common motif in a variety of biologically active molecules. The presence of a chlorine atom and two carboxylic acid groups offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide will objectively compare several potential synthetic strategies, evaluating them based on the availability of starting materials, reaction efficiency, and the complexity of the synthetic sequence.

Comparative Analysis of Synthetic Strategies

Based on established pyridine chemistry, several logical synthetic routes to this compound can be proposed. We will explore three primary strategies:

  • Route A: The Sandmeyer Reaction Approach

  • Route B: The Dinitrile Hydrolysis Pathway

  • Route C: Oxidation of a Pre-functionalized Pyridine Core

The following sections will delve into the mechanistic underpinnings of each route, present supporting experimental data from related syntheses, and provide detailed hypothetical protocols.

Route A: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, often catalyzed by copper(I) salts.[5][6][7][8] This approach is particularly attractive due to its wide applicability and the potential for high yields.

Mechanistic Rationale

This proposed route commences with a suitable aminopyridine derivative, which undergoes diazotization followed by a copper-catalyzed displacement of the diazonium group with a chloride ion. A plausible starting material would be a 3-aminopyridine-2,6-dicarboxylic acid derivative, which may be challenging to procure, or more feasibly, a sequence starting from a simpler aminopyridine.

A potential sequence could involve the chlorination of 3-aminopyridine-2-carboxylic acid, followed by the Sandmeyer reaction. The classical Sandmeyer reaction involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by reaction with a copper(I) halide.[9]

Visualizing the Sandmeyer Pathway

Sandmeyer Reaction Pathway Start 3-Amino-6-chloropyridine-2-carboxylic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCl) Diazonium->Sandmeyer Product This compound Sandmeyer->Product Dinitrile Hydrolysis Workflow cluster_0 Pyridine Ring Formation cluster_1 Functional Group Interconversion cluster_2 Hydrolysis Malononitrile Malononitrile Intermediate_1 Intermediate_1 Malononitrile->Intermediate_1 Triethyl orthoformate, Pyridine Amino_Dinitrile 2-Amino-6-chloropyridine-3,5-dicarbonitrile Intermediate_1->Amino_Dinitrile HCl Dichloro_Dinitrile 2,6-Dichloropyridine-3,5-dicarbonitrile Amino_Dinitrile->Dichloro_Dinitrile Sandmeyer-type Reaction (e.g., isopentyl nitrite, CuCl₂) Final_Product This compound Dichloro_Dinitrile->Final_Product Acid or Base Hydrolysis

Caption: A multi-step workflow for the synthesis of this compound via a dinitrile intermediate.

Experimental Protocol (Adapted from Literature)

Step 1: Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile

[10]1. Reflux a mixture of malononitrile (2.0 eq), triethyl orthoformate (1.0 eq), and pyridine (1.0 eq) for 20 minutes. 2. Add concentrated HCl at 80 °C. 3. Cool the mixture to room temperature and add water. 4. Collect the precipitate by filtration and wash with water, ethanol, and diethyl ether to afford the intermediate.

Step 2: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile

[10]1. To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1.0 eq) and CuCl₂ (1.5 eq) in dry acetonitrile, add isopentyl nitrite (1.5 eq). 2. Heat the mixture at 65 °C for 5 hours. 3. Acidify the solution with HCl and extract with dichloromethane. 4. Purify the crude product by flash chromatography.

Step 3: Hydrolysis to this compound

  • Reflux the 2,6-dichloropyridine-3,5-dicarbonitrile in concentrated hydrochloric acid until the evolution of ammonia ceases.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize from water to obtain the pure dicarboxylic acid.

Route C: Oxidation of a Pre-functionalized Pyridine Core

The oxidation of alkyl side chains on an aromatic ring is a classical and effective method for the synthesis of carboxylic acids. This route relies on the availability of a suitable 6-chloro-2,3-dialkylpyridine precursor.

Mechanistic Rationale

This approach would involve the synthesis of a starting material such as 6-chloro-2,3-dimethylpyridine, followed by oxidation of the two methyl groups to carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically employed for such transformations. The key challenge in this route is the potential for over-oxidation or reaction with the chlorine substituent under harsh conditions.

Visualizing the Oxidation Pathway

Oxidation Pathway Starting_Material 6-Chloro-2,3-dimethylpyridine Oxidation Oxidation (e.g., KMnO₄, heat) Starting_Material->Oxidation Product This compound Oxidation->Product

Caption: Direct oxidation of a disubstituted pyridine to the target dicarboxylic acid.

Experimental Protocol (Hypothetical)
  • Suspend 6-chloro-2,3-dimethylpyridine (1.0 eq) in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (excess) in water over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Collect the product by filtration and recrystallize from water.

Comparative Data Summary

ParameterRoute A: Sandmeyer ReactionRoute B: Dinitrile HydrolysisRoute C: Oxidation
Starting Material Availability Moderate to DifficultReadily AvailableDifficult
Number of Steps 2-33-41-2 (after precursor synthesis)
Potential Yield Moderate to HighModerate to HighVariable, depends on precursor
Key Challenges Handling of diazonium salts, potential for side reactions.Multi-step synthesis, use of toxic reagents (cyanide).Availability of starting material, harsh reaction conditions.
Scalability Generally scalable with appropriate safety measures.Scalable.Potentially scalable if precursor is available.

Conclusion

This guide has outlined three plausible, alternative synthetic routes to this compound, each with its own set of advantages and challenges.

  • The Sandmeyer Reaction Approach (Route A) offers a potentially efficient and direct conversion, provided a suitable amino-substituted precursor can be synthesized or sourced.

  • The Dinitrile Hydrolysis Pathway (Route B) is a robust, multi-step approach that starts from simple, readily available materials, making it a reliable, albeit longer, option.

  • The Oxidation of a Pre-functionalized Pyridine Core (Route C) is the most direct method but is critically dependent on the availability of the specific 6-chloro-2,3-dialkylpyridine starting material.

The optimal choice of synthetic route will depend on the specific constraints of the research or development project, including the availability of starting materials, the required scale of the synthesis, and the safety considerations associated with the handling of hazardous reagents. Further process development and optimization would be necessary to validate and improve the efficiency of any of these proposed routes for large-scale production.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Sandmeyer reaction. Wikipedia.
  • Diels–Alder reaction. Wikipedia.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
  • Preparation method of 3-chloropyridine. Google Patents.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Preparation method of 2,3, 6-trichloropyridine. Google Patents.
  • Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics. Chemical Communications (RSC Publishing).
  • Synthesis method of 2,3-dichloropyridine. Google Patents.
  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
  • Microwave - Assisted Synthesis of Substituted Pyridines and Furans. American Chemical Society.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH.
  • 2,6-Dichloropyridine-3,5-dicarbonitrile. ResearchGate.

Sources

Differentiating Isomers of Chloropyridine Dicarboxylic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. Isomers of chloropyridine dicarboxylic acid, a class of compounds with significant potential in medicinal chemistry and materials science, present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides an in-depth technical comparison of the spectroscopic techniques used to differentiate these closely related molecules, supported by experimental data and protocols.

Introduction to Isomeric Differentiation

The positional isomerism in chloropyridine dicarboxylic acids arises from the different substitution patterns of the chlorine atom and the two carboxylic acid groups on the pyridine ring. These subtle structural variations lead to distinct electronic environments and vibrational modes within each molecule, which can be effectively probed using a suite of spectroscopic methods. This guide will focus on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy for the unambiguous identification of these isomers.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the isomers of chloropyridine dicarboxylic acid. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift, splitting pattern (multiplicity), and coupling constants of the protons on the pyridine ring are highly sensitive to the positions of the electron-withdrawing chlorine and carboxylic acid groups.

Key Interpretive Insights:

  • Chemical Shift: Protons on the pyridine ring will exhibit distinct chemical shifts depending on their proximity to the electronegative chlorine and carboxylic acid substituents. Protons ortho and para to the nitrogen atom are typically found at lower field (higher ppm) than those in the meta position. The presence of a chlorine atom generally leads to a downfield shift for adjacent protons.

  • Multiplicity and Coupling Constants: The number of adjacent protons determines the splitting pattern of a signal. For isomers with isolated protons on the ring, a singlet will be observed. For adjacent protons, doublet or triplet patterns will emerge, with coupling constants (J-values) providing information about the spatial relationship between them.

Illustrative Example: 4-chloro-pyridine-2,6-dicarboxylic acid

In the case of 4-chloro-pyridine-2,6-dicarboxylic acid, the two protons at the 3- and 5-positions are chemically equivalent due to the molecule's symmetry. This results in a single, sharp singlet in the ¹H NMR spectrum. A reported ¹H NMR spectrum in d6-DMSO shows a single peak at approximately 8.24 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the chloropyridine dicarboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the acidic carboxylic protons.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of aromatic and carboxylic acid protons (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxylic acid groups are indicative of their electronic environment.

Key Interpretive Insights:

  • Carbonyl Carbons: The carbon atoms of the carboxylic acid groups typically resonate in the downfield region of the spectrum, around 160-185 ppm.[2]

  • Pyridine Ring Carbons: The chemical shifts of the carbons in the pyridine ring are influenced by the nitrogen atom and the substituents. Carbons bonded to the electronegative chlorine atom will experience a downfield shift. The symmetry of the molecule will be reflected in the number of distinct carbon signals. For instance, a symmetrical isomer like 4-chloro-pyridine-2,6-dicarboxylic acid will show fewer signals than an unsymmetrical one.

Vibrational Spectroscopy: The Infrared (IR) Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The positions and intensities of absorption bands in an IR spectrum provide a characteristic "fingerprint" that can be used to identify functional groups and distinguish between isomers.

Key Interpretive Insights:

  • Carbonyl (C=O) Stretch: The carboxylic acid groups exhibit a strong and characteristic C=O stretching vibration, typically in the range of 1680-1740 cm⁻¹. The exact position can be influenced by hydrogen bonding and conjugation.

  • Hydroxyl (O-H) Stretch: A very broad absorption band is usually observed in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.

  • C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. The exact position can vary depending on the substitution pattern on the aromatic ring.

  • Pyridine Ring Vibrations: The pyridine ring itself has a series of characteristic stretching and bending vibrations that can be subtly different between isomers.

Comparative Data for Chlorinated Pyridine Carboxylic Acids:

CompoundKey IR Absorptions (cm⁻¹)Source
4,6-Dichloro-2-pyridinecarboxylic acid3562 (O-H), 1692 (C=O), 1557, 1395, 1287, 819[3]
2,6-Dichloropyridine-4-carboxylic acidCharacteristic absorptions for C=O and C-Cl bonds are expected.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid chloropyridine dicarboxylic acid isomer directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: The software automatically performs a background subtraction to yield the absorbance spectrum of the sample.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Key Interpretive Insights:

  • Molecular Ion Peak (M⁺): All isomers of chloropyridine dicarboxylic acid will have the same molecular weight, and thus the same m/z value for their molecular ion peak. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: While the molecular ions will be identical, the fragmentation patterns upon ionization can differ between isomers. The positions of the chloro and carboxylic acid groups will influence the stability of the resulting fragment ions. Common fragmentation pathways for carboxylic acids include the loss of H₂O, CO, and COOH. The fragmentation of the pyridine ring itself can also provide clues to the substitution pattern.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity) of the absorption bands are dependent on the extent of conjugation and the nature of the substituents on the pyridine ring.

Key Interpretive Insights:

  • π → π* and n → π* Transitions: The pyridine ring and the carboxylic acid groups give rise to characteristic π → π* and n → π* electronic transitions. The position of the chlorine atom and the carboxylic acid groups will influence the energy of these transitions, leading to shifts in the λmax values between isomers.

  • Solvent Effects: The polarity of the solvent can also affect the position of the absorption bands, providing further clues about the nature of the electronic transitions.

Summary of Spectroscopic Distinctions

Spectroscopic TechniqueKey Differentiating Features for Isomers
¹H NMR Number of signals, chemical shifts, and coupling patterns of the aromatic protons.
¹³C NMR Number of signals for both aromatic and carbonyl carbons, reflecting molecular symmetry.
IR Spectroscopy Subtle shifts in the C=O, O-H, and C-Cl stretching frequencies, and variations in the fingerprint region.
Mass Spectrometry While molecular ions are identical, fragmentation patterns can differ based on substituent positions.
UV-Vis Spectroscopy Shifts in the λmax of π → π* and n → π* transitions due to differences in electronic structure.

Conclusion

The unambiguous differentiation of chloropyridine dicarboxylic acid isomers is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry that allows for confident characterization. This guide provides a foundational framework for researchers to approach the analysis of these and other closely related isomeric systems, emphasizing the importance of careful data interpretation and the application of sound experimental protocols.

Visualizing the Concepts

To further illustrate the structural differences and the analytical workflow, the following diagrams are provided.

Molecular Structures of Representative Isomers

Caption: Molecular structures of two isomers of chloropyridine dicarboxylic acid.

General Analytical Workflow for Isomer Differentiation

analytical_workflow Sample Isomer Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Primary Analysis IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structure Elucidation and Isomer Identification NMR->Structure Definitive Structural Information IR->Structure Functional Group Confirmation MS->Structure Molecular Weight and Fragmentation Data UV_Vis->Structure Electronic Structure Insight

Caption: A typical workflow for the spectroscopic differentiation of isomers.

References

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook.
  • Okinawa Institute of Science and Technology Graduate University. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives.
  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). National Institutes of Health.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Synthesis, Characterization, and Sensitizing Properties of Heteroleptic RuII Complexes Based on 2,6-Bis(1-pyrazolyl)pyridine and 2,2′-Bipyridine-4,4′-dicarboxylic Acid Ligands. (2025).
  • Bonvallet, P. A., & McMahon, R. J. (2000). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. J. Am. Chem. Soc., 122(38), 9332-9333.
  • An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. (n.d.).

Sources

A Researcher's Guide to Purity Validation of Commercially Sourced 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The integrity of experimental data and the safety of resulting therapeutics hinge on a thorough understanding of the chemical identity and purity of all reagents. This guide provides an in-depth technical comparison of analytical methodologies for the validation of commercially sourced 6-chloropyridine-2,3-dicarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds.

The narrative that follows is not a rigid protocol but a dynamic guide structured to empower the researcher with the rationale behind each experimental choice. We will explore a multi-modal analytical approach, ensuring a self-validating system for the comprehensive assessment of purity.

The Criticality of Purity for this compound

This compound (CAS No. 127437-44-9, Molecular Formula: C₇H₄ClNO₄) is a halogenated pyridine derivative. The presence of the chlorine atom and two carboxylic acid groups makes it a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. However, its synthesis can lead to several potential impurities, including positional isomers, starting material carryover, and byproducts of oxidation or chlorination. The presence of these impurities, even in trace amounts, can have significant downstream consequences:

  • Altered Biological Activity: Impurities may exhibit their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Certain impurities can be toxic, posing a safety risk in drug development.

  • Modified Physicochemical Properties: Impurities can affect solubility, crystallinity, and stability of the final active pharmaceutical ingredient (API).

Therefore, a robust, multi-technique approach to purity validation is not just good practice; it is a scientific necessity.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. This guide will focus on a four-pronged strategy:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For quantitative purity assessment and detection of non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities with different proton and carbon environments.

  • Elemental Analysis (EA): To confirm the elemental composition of the bulk material.

The logical workflow for this comprehensive purity validation is illustrated in the following diagram:

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Bulk Property Analysis cluster_3 Final Purity Assessment Vendor_CoA Review Vendor Certificate of Analysis HPLC_UV HPLC-UV (Quantitative Purity) Vendor_CoA->HPLC_UV Inform initial method development LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Transfer method for peak identification Data_Integration Integrate & Correlate Data HPLC_UV->Data_Integration LC_MS->Data_Integration NMR 1H & 13C NMR (Structural Confirmation) NMR->Data_Integration Elemental_Analysis Elemental Analysis (Elemental Composition) Elemental_Analysis->Data_Integration Purity_Statement Issue Final Purity Statement Data_Integration->Purity_Statement Comprehensive evaluation

Caption: Workflow for the comprehensive purity validation of this compound.

Comparative Analysis of a Commercial Batch

To illustrate the power of this multi-technique approach, let's consider a hypothetical commercial batch of this compound with a vendor-stated purity of ≥96%.

Analytical Technique Parameter Measured Hypothetical Result Interpretation
HPLC-UV Purity by area %98.5%The main peak corresponding to the target compound accounts for 98.5% of the total peak area at the detection wavelength.
Impurity ProfileThree minor peaks at 0.5%, 0.7%, and 0.3%Indicates the presence of at least three UV-active impurities.
LC-MS Mass of Main Peak[M-H]⁻ = 200.0 m/zConfirms the molecular weight of the target compound (C₇H₄ClNO₄, MW = 201.56).
Mass of ImpuritiesImpurity 1: [M-H]⁻ = 156.0 m/zImpurity 2: [M-H]⁻ = 200.0 m/zImpurity 3: [M-H]⁻ = 183.0 m/zImpurity 1 could be a decarboxylation product. Impurity 2 is an isomer. Impurity 3 could be a related compound with a different substituent.
¹H NMR Chemical Shifts & IntegrationSignals consistent with the structure of this compound. Integration of aromatic protons matches the expected ratio.Confirms the chemical structure of the main component.
Minor SignalsSmall peaks in the aromatic and aliphatic regions not attributable to the main compound.Suggests the presence of structurally related impurities.
Elemental Analysis %C, %H, %NC: 41.61% (Theory: 41.71%)H: 2.01% (Theory: 2.00%)N: 6.90% (Theory: 6.95%)The experimental values are in close agreement with the theoretical values for the pure compound, indicating no significant inorganic or elemental impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and commercial batch being analyzed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: This method provides a robust and reproducible means to quantify the purity of the main component and detect the presence of other UV-active compounds. A gradient elution is employed to ensure the separation of compounds with a range of polarities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for this class of compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each component in the mixture.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument).

  • LC Method: The HPLC method described above can be directly transferred to the LC-MS system. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for carboxylic acids.

    • Scan Range: 100-500 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis: The mass spectrum of each chromatographic peak is analyzed to determine the mass-to-charge ratio (m/z) of the corresponding compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed structural information about the molecule. ¹H NMR gives information about the number and environment of protons, while ¹³C NMR provides similar information for the carbon atoms. The presence of impurities can often be detected as extra signals in the spectra.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them and the acidic protons are often observable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the observed chemical shifts with those expected for the structure of this compound and with data for known related compounds. For example, the aromatic protons of pyridine dicarboxylic acids in DMSO-d₆ typically appear in the range of 8-9 ppm.[1]

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of a bulk compound.

Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: The instrument software calculates the percentage of each element. These experimental values are then compared to the theoretical percentages calculated from the molecular formula (C₇H₄ClNO₄).

Theoretical Elemental Composition for C₇H₄ClNO₄:

  • Carbon (C): 41.71%

  • Hydrogen (H): 2.00%

  • Chlorine (Cl): 17.59%

  • Nitrogen (N): 6.95%

  • Oxygen (O): 31.75%

The logical relationship between these analytical techniques in assessing purity is visualized below:

Purity_Logic cluster_0 Analytical Techniques cluster_1 Purity Aspects Assessed HPLC HPLC-UV Quantitative Quantitative Purity HPLC->Quantitative Impurity_ID Impurity Identification HPLC->Impurity_ID Suggests presence LCMS LC-MS Identity Structural Identity LCMS->Identity Confirms MW LCMS->Impurity_ID NMR NMR NMR->Identity NMR->Impurity_ID Characterizes EA Elemental Analysis Composition Elemental Composition EA->Composition

Caption: Interplay of analytical techniques for a comprehensive purity assessment.

Conclusion and Recommendations

The validation of purity for commercially sourced this compound requires a multi-faceted analytical strategy. Relying solely on the vendor's Certificate of Analysis is insufficient for critical research and development applications. By employing a combination of HPLC-UV, LC-MS, NMR, and Elemental Analysis, researchers can build a comprehensive and self-validating purity profile.

This guide provides the foundational knowledge and experimental frameworks to empower scientists to independently verify the quality of this critical reagent. The investment in this rigorous validation process is a cornerstone of scientific integrity, ensuring the reliability of experimental outcomes and the safety of potential therapeutics.

References

  • Lunn, G. HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience, 2005.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
  • PubChem. 6-Chloronicotinic acid. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • Niessen, W. M. A. Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press, 2006.

Sources

A Researcher's Guide to the Comparative Reactivity of Substituted Pyridine-2,3-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of substituted pyridine-2,3-dicarboxylic acids, also known as quinolinic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying chemical principles that govern the reactivity of this important class of heterocyclic compounds. We will delve into the electronic and steric effects of substituents on the pyridine ring, supported by experimental data and detailed methodologies, to provide a comprehensive resource for your research.

Introduction: The Significance of the Pyridine-2,3-dicarboxylic Acid Scaffold

Pyridine-2,3-dicarboxylic acid (quinolinic acid) and its derivatives are not merely synthetic curiosities; they are foundational building blocks in medicinal and agricultural chemistry.[1] The pyridine nucleus is a key feature in a wide array of drugs, including respiratory analeptics like nikethamide, which is a derivative of nicotinamide.[2] Furthermore, these structures serve as crucial intermediates in the synthesis of herbicidal compounds, such as the imidazolinones.[3]

The reactivity of the pyridine-2,3-dicarboxylic acid core is dominated by the interplay between the electron-deficient pyridine ring and the two adjacent carboxylic acid groups. This unique arrangement facilitates a range of chemical transformations, including decarboxylation, anhydride formation, and subsequent reactions with nucleophiles. Understanding how substituents on the pyridine ring modulate this reactivity is paramount for designing efficient synthetic routes and novel molecular architectures. This guide will focus on two key areas of reactivity: thermal decarboxylation and reactions involving the corresponding anhydride.

Comparative Reactivity Study: The Influence of Ring Substituents

The chemical behavior of pyridine-2,3-dicarboxylic acid is profoundly influenced by the nature and position of substituents on the pyridine ring. These substituents can alter the electron density of the ring and the carboxylic acid groups, thereby affecting reaction rates and mechanisms.

Decarboxylation Reactions

Thermal decarboxylation is a characteristic reaction of many pyridinecarboxylic acids. Notably, pyridine-2,3-dicarboxylic (quinolinic) acid decarboxylates significantly faster than other pyridinedicarboxylic acid isomers.[4] This enhanced reactivity is attributed to the ortho-positioning of the second carboxylic acid group. The reaction is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated.[5]

The rate of decarboxylation is highly sensitive to substituents on the pyridine ring. Electron-withdrawing groups, particularly at the 2-position relative to a 3-carboxylic acid, can significantly increase the rate of decarboxylation.[6] This is because they help to stabilize the negative charge that develops on the ring as the carboxylate group departs.

Below is a conceptual workflow for a comparative decarboxylation study.

G cluster_prep I. Synthesis & Preparation cluster_kinetics II. Kinetic Analysis cluster_analysis III. Comparative Analysis S1 Synthesis of Substituted 8-Hydroxyquinolines S2 Oxidation to Substituted Pyridine-2,3-dicarboxylic Acids S1->S2 H₂O₂ / Base S3 Purification & Characterization (NMR, MS, EA) S2->S3 K1 Dissolve Acid in Aqueous Buffer or Solvent S3->K1 K2 Heat at Constant Temp (e.g., 95°C) K1->K2 K3 Monitor Reaction Progress (UV-Vis Spectroscopy) K2->K3 K4 Calculate First-Order Rate Constants (k) K3->K4 A1 Tabulate Rate Constants vs. Substituent Type K4->A1 A2 Correlate Reactivity with Electronic/Steric Effects A1->A2

Caption: Workflow for a comparative decarboxylation study.

Table 1: Comparative Decarboxylation Rates This table summarizes representative first-order rate constants for the decarboxylation of quinolinic acid under specific conditions. A comparative study would populate a similar table with various substituted analogues.

CompoundpH at 25°CTemperature (°C)Ionic StrengthRate Constant, k (s⁻¹)Reference
Quinolinic Acid1.05951.07.9 x 10⁻⁶[4]
Quinolinic Acid2.50951.025.0 x 10⁻⁶[4]
Quinolinic Acid4.10951.010.1 x 10⁻⁶[4]

Note: The rate maximum occurs near the isoelectric pH, consistent with a mechanism involving the zwitterionic species.[4]

Reactivity of Pyridine-2,3-dicarboxylic Anhydride

Pyridine-2,3-dicarboxylic acid can be readily converted to its corresponding anhydride, a highly reactive intermediate for forming amide and imide derivatives. The anhydride's reactivity is centered on the two electrophilic carbonyl carbons.

The reaction of pyridine-2,3-dicarboxylic anhydride with nitrogen nucleophiles, such as substituted anilines, has been studied under various conditions.[2][7] The outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

  • Mild Conditions: Reaction with substituted anilines in acetic acid at room temperature or in toluene under reflux typically affords the corresponding arylcarbamoyl-pyridinecarboxylic acid (the amic acid).[2] This is the result of nucleophilic attack at one of the carbonyl groups, followed by ring-opening.

  • Harsh Conditions: Heating the same reactants in acetic acid can lead to a mixture of products, including the cyclic imide (pyrrolo[3,4-b]pyridine-5,7-dione derivative) and nicotinamides.[2][7] The nicotinamides are formed via decarboxylation of the amic acid intermediate, followed by amide formation.

The electronic nature of the substituent on the aniline nucleophile influences the rate of the initial attack. Electron-donating groups on the aniline increase its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

G Anhydride Pyridine-2,3-dicarboxylic Anhydride AmicAcid Amic Acid Intermediate (Arylcarbamoyl-pyridinecarboxylic acid) Anhydride->AmicAcid + R-NH₂ Room Temp / Toluene Reflux Nucleophile Nitrogen Nucleophile (e.g., R-NH₂) Imide Cyclic Imide (Pyrrolopyridine derivative) AmicAcid->Imide Heat (Δ) -H₂O (Cyclization) Nicotinamide Nicotinamide Derivative AmicAcid->Nicotinamide Heat (Δ) -CO₂ (Decarboxylation) then Amide formation

Caption: Reaction pathways for pyridine-2,3-dicarboxylic anhydride.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, self-validating steps.

Protocol 1: Kinetic Analysis of Decarboxylation via UV-Vis Spectroscopy

This protocol is adapted from the methodology used to study the decarboxylation of quinolinic acid.[4]

Objective: To determine the first-order rate constant for the decarboxylation of a substituted pyridine-2,3-dicarboxylic acid at a specific pH and temperature.

Materials:

  • Substituted pyridine-2,3-dicarboxylic acid

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (for pH adjustment)

  • Potassium chloride (KCl) or Sodium Chloride (NaCl) (to maintain constant ionic strength)

  • Deionized water

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted pyridine-2,3-dicarboxylic acid of known concentration (e.g., 1 mM) in deionized water.

    • Prepare a series of aqueous buffer solutions at the desired pH values. Use HCl/NaCl for acidic pH and NaOH/NaCl for basic pH to maintain a constant ionic strength (e.g., 1.0 M).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature (e.g., 95°C). Allow the cell holder to equilibrate for at least 30 minutes.

    • Determine the wavelength of maximum absorbance (λ_max) for the starting material (the substituted pyridine-2,3-dicarboxylic acid) at the chosen pH. The product (the corresponding nicotinic acid) will have a different spectrum, allowing for spectroscopic monitoring.

  • Kinetic Run:

    • Pipette the required volume of the pH buffer into a quartz cuvette and place it in the thermostatted cell holder to pre-heat.

    • To initiate the reaction, inject a small, known volume of the stock acid solution into the cuvette. Mix quickly and thoroughly. The final concentration should be low enough that the absorbance is within the linear range of the instrument (typically < 1.5).

    • Immediately begin recording the absorbance at the predetermined λ_max of the reactant at fixed time intervals. Continue until the absorbance value becomes stable, indicating the reaction is complete (typically > 3 half-lives).

  • Data Analysis (Self-Validation):

    • The decarboxylation follows first-order kinetics. The rate constant k can be determined by plotting ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t, and A_∞ is the final absorbance at the end of the reaction.

    • The plot should yield a straight line. The validity of the first-order assumption is confirmed by the linearity of this plot (R² > 0.98).

    • The slope of the line is equal to -k. The experiment should be repeated at least three times to ensure the reproducibility of the calculated rate constant.

Protocol 2: Synthesis of a N-Aryl Pyrrolo[3,4-b]pyridine-5,7-dione

This protocol describes the synthesis of a cyclic imide, a common derivative resulting from the reaction of the anhydride with a primary amine under heating.[2][7]

Objective: To synthesize a substituted cyclic imide and compare its yield and purity based on the electronic properties of the starting aniline.

Materials:

  • Pyridine-2,3-dicarboxylic anhydride

  • Substituted aniline (e.g., 4-methoxyaniline, 4-nitroaniline)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard reflux apparatus

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

Procedure:

  • Anhydride Formation (In Situ or Pre-formed): Pyridine-2,3-dicarboxylic anhydride can be prepared by heating the diacid with acetic anhydride. For this protocol, we assume the pre-formed anhydride is available.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pyridine-2,3-dicarboxylic anhydride (1.0 eq) in glacial acetic acid (approx. 15-20 mL per gram of anhydride).

    • Add the substituted aniline (1.0 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the amic acid intermediate may be observed initially, followed by its conversion to the less polar imide product.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of cold water (approx. 100 mL). A solid precipitate should form.

    • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acetic acid.

    • Dry the crude product.

  • Validation and Characterization:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure cyclic imide.

    • Determine the yield of the purified product.

    • Confirm the structure and purity of the product using analytical techniques:

      • ¹H NMR: To confirm the aromatic and other proton signals.

      • IR Spectroscopy: To observe the characteristic symmetric and asymmetric C=O stretches of the imide group (typically around 1770 and 1710 cm⁻¹).

      • Mass Spectrometry: To confirm the molecular weight of the product.

    • By running parallel reactions with an electron-rich aniline (e.g., 4-methoxyaniline) and an electron-poor aniline (e.g., 4-nitroaniline), a direct comparison of yield and reaction time can be made, providing insight into the electronic effects on the reaction.

Conclusion

The reactivity of substituted pyridine-2,3-dicarboxylic acids is a rich and complex field, governed by the delicate balance of electronic and steric factors. As demonstrated, substituents on the pyridine ring exert significant control over key transformations such as decarboxylation and anhydride-based derivatization. For the medicinal or materials chemist, a thorough understanding of these principles is not just academic; it is a practical tool for the rational design of synthetic pathways and the creation of novel, functional molecules. The protocols and comparative data presented in this guide serve as a validated starting point for further exploration and innovation in this area.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Ammar, Y. A., Mohamed, Y. A., El-Sharief, A. M., & Abbas, S. Y. (2011).
  • Ammar, Y. A., et al. (2017). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives.
  • Los, M. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids. U.S.
  • Diehl, D. R. (1996). Method for the preparation of pyridine-2,3-dicarboxylic acids. U.S.
  • Senzhuo Industry Co.,Ltd. (n.d.). 2,3-Pyridinedicarboxylic Acid Usage And Synthesis. [Link]
  • Brown, D. J., & Head, R. J. (1971). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Journal of the Chemical Society C: Organic, (18), 3464. [Link]
  • User "long" on Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
  • Wang, L., et al. (2012). Synthesis of 2, 3-pyridine-dicarboxylic acid.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Chloropyridine-2,3-dicarboxylic Acid in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of impurities and key intermediates is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. 6-Chloropyridine-2,3-dicarboxylic acid is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate measurement in complex mixtures is a critical analytical challenge. This guide provides an in-depth comparison of three powerful analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple recitation of methods. It is designed to provide a causal understanding of the experimental choices, grounded in years of field-proven insights, to empower you to select and implement the most appropriate analytical strategy for your specific needs.

The Analytical Imperative: Why Quantify this compound?

This compound (MW: 201.56 g/mol ) is a polar, acidic molecule whose presence, even in trace amounts, can significantly impact the downstream synthetic steps and the purity profile of the final API.[1] Therefore, a robust and validated quantitative method is not merely a regulatory requirement but a cornerstone of process understanding and control.

Comparative Overview of Analytical Methodologies

The choice between HPLC, GC-MS, and qNMR is contingent on a variety of factors including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. Each technique offers a unique set of advantages and limitations for the analysis of this particular analyte.

Validation Parameter HPLC-UV Method (representative) GC-MS Method (representative) qNMR Method (representative)
Linearity (R²) > 0.999> 0.998Not Applicable (Direct Method)
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL~30 µg/mL
Derivatization Required? No (typically)YesNo
Sample Throughput HighModerateLow to Moderate
Selectivity Good to ExcellentExcellentExcellent
Analyst Expertise ModerateHighHigh

I. High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quantitative Analysis

HPLC is a robust and versatile technique, often the first choice for the quantitative analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]

The "Why": Causality in Method Development
  • Reversed-Phase Chromatography: Given the polar nature of the dicarboxylic acid, a reversed-phase (RP) C18 column is a logical starting point. The nonpolar stationary phase will have a weak interaction with the analyte, necessitating a highly aqueous mobile phase for retention.

  • Ion-Pair Chromatography: To enhance retention and improve peak shape for this acidic compound, an ion-pairing reagent can be added to the mobile phase.[3][4] A cationic ion-pairing agent, such as tetrabutylammonium, will form a neutral ion pair with the deprotonated carboxylic acid groups, increasing its hydrophobicity and retention on the RP column.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. Maintaining a pH below the pKa of the carboxylic acid groups (typically around 2-4) will keep them in their protonated, less polar form, leading to better retention on a reversed-phase column even without an ion-pairing reagent.

  • UV Detection: The pyridine ring in the analyte contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 254-280 nm.

Experimental Protocol: A Validated Approach

This protocol is a self-validating system, designed for robustness and reproducibility.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • The use of a buffer like phosphate is crucial to maintain a stable pH and ensure reproducible retention times.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Gradient Elution: A gradient elution is often necessary to separate the target analyte from other components in the mixture. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25.1-30 min: 5% B (re-equilibration)

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.

  • Sample Preparation: Accurately weigh a known amount of the mixture and dissolve it in the same diluent as the standards to a concentration within the calibration range.

5. Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of the same sample. The relative standard deviation (%RSD) should be ≤ 2.0%. Intermediate precision (inter-day and inter-analyst) should also be evaluated.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard_Weighing Accurately Weigh Reference Standard Dissolution Dissolve in Diluent Standard_Weighing->Dissolution Sample_Weighing Accurately Weigh Sample Mixture Sample_Weighing->Dissolution Calibration_Series Prepare Calibration Standards Dissolution->Calibration_Series Injection Inject into HPLC System Dissolution->Injection Calibration_Series->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Calculate Concentration in Sample Calibration_Curve->Quantification

Caption: HPLC-UV quantitative analysis workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity through Derivatization

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[2] For polar and non-volatile analytes like this compound, a crucial derivatization step is required to increase their volatility.[5][6][7]

The "Why": The Necessity of Chemical Modification
  • Volatility Enhancement: The two carboxylic acid groups make the target molecule highly polar and non-volatile. Derivatization converts these polar functional groups into less polar, more volatile esters or silyl ethers, allowing the compound to be vaporized and passed through the GC column.

  • Common Derivatization Reactions:

    • Esterification: Reaction with an alcohol (e.g., methanol or butanol) in the presence of an acidic catalyst (e.g., BF₃ or HCl) converts the carboxylic acids to their corresponding esters.

    • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons of the carboxylic acids with trimethylsilyl (TMS) groups.[8]

  • Mass Spectrometric Detection: The mass spectrometer provides high selectivity and sensitivity. By operating in Selected Ion Monitoring (SIM) mode, the detector can be set to monitor only the characteristic fragment ions of the derivatized analyte, significantly reducing background noise and enhancing sensitivity.

Experimental Protocol: A Derivatization-Based Approach

1. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms).

2. Derivatization Procedure (Esterification with Methanol):

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a known amount of an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add a solution of 3N HCl in methanol.

  • Seal the vial and heat at 65°C for 30 minutes.

  • Cool the reaction mixture and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.

4. Quantification and Validation:

  • Quantification is performed by creating a calibration curve of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.

  • Validation parameters (linearity, accuracy, precision, LOD, LOQ) are determined similarly to the HPLC method, with acceptance criteria adjusted for the specific application.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Weighing Accurately Weigh Sample & Internal Standard Derivatization Esterification or Silylation Weighing->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection Inject into GC-MS System Extraction->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Caption: GC-MS quantitative analysis workflow.

III. Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

qNMR is a primary analytical method that allows for the direct quantification of an analyte in a sample by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The "Why": The Power of a Primary Ratio Method
  • No Need for Identical Reference Standards: Unlike chromatographic methods, qNMR does not require a calibration curve generated from a series of dilutions of the analyte. A single, high-purity internal standard can be used to quantify any analyte in the sample, provided their signals do not overlap.

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy, making it a powerful tool for the certification of reference materials and the purity assessment of APIs.[11][12]

  • Structural Confirmation: In addition to quantitative information, the NMR spectrum provides a wealth of structural information, confirming the identity of the analyte simultaneously.

Experimental Protocol: A Rigorous Approach to Absolute Quantification

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample mixture into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial.[13] The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both the sample and internal standard are fully soluble.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.

  • Key Acquisition Parameters:

    • Pulse Angle: A 90° pulse angle should be accurately calibrated.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans. This is a critical parameter for accurate quantification.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]

4. Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • The purity or concentration of the analyte can be calculated using the following formula:

    Purityₓ (%) = (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ) * Purityᵢₛ

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

    • x = analyte

    • is = internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weighing Accurately Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire Quantitative 1D ¹H NMR Spectrum Transfer->Acquisition Parameters Optimize d1, ns, Pulse Angle Acquisition->Parameters Processing Spectrum Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Calculate Purity/ Concentration Integration->Calculation

Caption: qNMR quantitative analysis workflow.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical technique for the quantitative analysis of this compound is a strategic decision that should be guided by the specific requirements of the analysis.

  • HPLC-UV stands out as a versatile and robust method, ideal for routine quality control and in-process monitoring where high throughput and good precision are essential.

  • GC-MS , although requiring a derivatization step, offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity analysis or when dealing with complex matrices.

  • qNMR serves as a powerful primary method for absolute quantification, providing highly accurate and precise results without the need for analyte-specific calibration standards. It is particularly valuable for the certification of reference materials and for definitive purity assessments.

By understanding the underlying principles and the practical considerations of each of these techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and consistency of their materials.

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
  • Acids: Derivatiz
  • Derivatization for Gas Chrom
  • Derivatiz
  • qNMR. BIPM. [Link]
  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
  • 6-Chloropicolinic acid. PubChem. [Link]
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]
  • Separation of the Pyridine-Monocarboxylic and 2-pyridine-dicarboxylic Acids by Two-Dimensional Ion-Exchange Thin-Layer Chrom
  • Quantitative 2D NMR studies.
  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE. [Link]
  • 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed Central. [Link]
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. PubMed. [Link]
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • 6-Chloro-2-methylpyridine-3-carboxylic acid. PubChem. [Link]
  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org. [Link]
  • valid
  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypi- peridine (CPHP), a toxic metabolite of halope. KoreaMed Synapse. [Link]
  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
  • hplc method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal. [Link]

Sources

Safety Operating Guide

6-chloropyridine-2,3-dicarboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 6-chloropyridine-2,3-dicarboxylic acid are paramount. This guide provides a comprehensive, technically grounded framework for managing this compound, ensuring the safety of your team and full regulatory compliance.

Core Principles: Understanding the Dual Hazard

This compound presents a dual hazard profile that dictates its handling and disposal. It is both a carboxylic acid and a chlorinated organic compound.

  • Acidity: Like other carboxylic acids, it is corrosive and can cause severe skin and eye damage. This property governs immediate handling precautions and spill response procedures.

  • Chlorinated Organic Nature: This is the more critical aspect for final disposal. Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] Thermal decomposition can release hazardous gases like hydrogen chloride (HCl) and nitrogen oxides.[2]

Therefore, the cardinal rule of disposal is that neutralization alone is not a sufficient treatment method for disposal via sanitary sewer. The neutralized salt still contains the chlorinated pyridine ring, which must be considered hazardous waste.

Chemical Profile: this compound
Molecular Formula C₇H₄ClNO₄[3]
Molecular Weight 201.56 g/mol [3]
CAS Number 127437-44-9[3]
Primary Hazards Corrosive solid, skin/eye irritant, environmental hazard.

Disposal Decision Workflow: From Lab Bench to Final Disposition

The correct disposal path depends on the situation (routine waste vs. accidental spill) and the quantity of the material. This workflow provides a clear decision-making framework.

DisposalWorkflow start Waste Generation (this compound) decision_type Spill or Routine Waste? start->decision_type spill Accidental Spill decision_type->spill Spill routine_waste Routine Laboratory Waste (Solid or in Solution) decision_type->routine_waste Routine spill_contain Step 1: Contain Spill & Evacuate if Necessary spill->spill_contain collect_container Step 1: Collect in a Designated, Compatible Waste Container routine_waste->collect_container spill_neutralize Step 2: Neutralize Slowly (e.g., with Sodium Bicarbonate) spill_contain->spill_neutralize spill_collect Step 3: Collect Residue as Hazardous Waste spill_neutralize->spill_collect professional_disposal Final Step: Arrange Pickup by Licensed Hazardous Waste Vendor spill_collect->professional_disposal segregate Step 2: Segregate as 'Halogenated Organic Waste' collect_container->segregate label_waste Step 3: Label Container (Contents, Hazards, Date) segregate->label_waste store Step 4: Store Securely (Away from Incompatibles) label_waste->store store->professional_disposal

Caption: Disposal decision workflow for this compound.

On-Site Waste Management and Segregation Protocol

Proper management begins at the point of generation. Meticulous segregation and labeling are critical for safety and cost-effective disposal.

Step 1: Waste Collection Collect all waste containing this compound (pure solid, solutions, contaminated labware) in a designated container.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and chlorinated materials.

  • Closure: The container must have a tightly sealing lid to prevent the release of vapors.[4]

  • Secondary Containment: Store the waste container within a larger, unbreakable container (like a plastic tub) to contain any potential leaks.

Step 2: Segregation This is the most crucial step in laboratory waste management.

  • Designate as Halogenated: This waste must be segregated into the "halogenated organic waste" stream.[5]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents. Doing so contaminates the entire volume of non-halogenated solvent, which could otherwise be recycled or reclaimed, significantly increasing disposal costs.[5]

Incompatible Materials for Storage and Waste Mixing

Class Examples Rationale
Strong Bases Sodium hydroxide, potassium hydroxide Violent acid-base neutralization reaction can generate significant heat.[6]
Strong Oxidizers Nitric acid, perchlorates, permanganates Can react exothermically and potentially cause a fire or explosion.[4]
Ammonia Aqueous ammonia, ammonium salts Mixing chlorinated compounds with ammonia can form explosive nitrogen trichloride.

| Reactive Metals | Sodium, potassium, magnesium | May react with the acidic protons or the chlorinated ring. |

Step 3: Labeling Properly label the waste container as soon as the first drop of waste is added.

  • Content Identification: Clearly write "Hazardous Waste: this compound" and list any solvents or other chemicals present.

  • Hazard Communication: Affix appropriate hazard pictograms (e.g., Corrosive, Environmental Hazard).

Disposal Methodologies: From Spill Control to Final Destruction

Emergency Protocol: Spill Management

For small spills in a controlled laboratory environment:

  • Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or nitrile may be appropriate, but always check the manufacturer's compatibility chart).[7] Ensure adequate ventilation, preferably within a chemical fume hood.[7]

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.

  • Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the contained spill.[6][8] Avoid using strong bases like NaOH, as the reaction can be violent and generate excessive heat.[6] The goal is to neutralize the acidic hazard to make cleanup safer.

  • pH Check: After the effervescence stops, test the pH of the mixture with pH paper to ensure it is within a neutral range (pH 6-8).[8][9]

  • Collection: Carefully scoop the neutralized mixture and absorbent material into your designated halogenated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Primary Disposal Pathway: High-Temperature Incineration

For all routine and bulk quantities of this compound, the only environmentally sound and compliant disposal method is through a licensed hazardous waste management company. The ultimate destruction technology used for such compounds is high-temperature incineration.[1][10]

  • Mechanism: The compound is injected into a specially designed furnace operating at temperatures typically between 850°C and 1,600°C.[10] The high heat and controlled introduction of air and steam break the chemical bonds, decomposing the molecule into simpler, gaseous byproducts.[1]

  • Byproduct Management: The primary hazardous byproducts from the combustion of chlorinated organic materials are hydrogen chloride (HCl) and nitrogen oxides (NOx).[1][2] Modern incineration facilities are equipped with sophisticated off-gas treatment systems, including wet scrubbers, which neutralize these acidic gases before they are released into the atmosphere, thus preventing air pollution.[1][11]

IncinerationProcess cluster_incinerator High-Temperature Incinerator cluster_scrubber Off-Gas Treatment System waste_input Waste Input (this compound) combustion Combustion Chamber (>850°C) waste_input->combustion scrubber Wet Scrubber (e.g., with Caustic Solution) combustion->scrubber Exhaust Gases (HCl, NOx, CO₂, H₂O) stack Clean Exhaust to Atmosphere (CO₂, H₂O, N₂) scrubber->stack byproducts Neutralized Salts (for disposal) scrubber->byproducts

Sources

Essential Safety and Operational Guide for Handling 6-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 6-chloropyridine-2,3-dicarboxylic acid. As a chlorinated pyridine derivative, this compound warrants careful and informed handling to mitigate potential risks. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory environment. The procedures outlined herein are based on established safety principles for analogous chemical structures and are intended to provide a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.[5][6][7]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to safely handle this compound. The following table outlines the minimum required PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldMust be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][8] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation to provide full facial protection.
Hands Chemical-Resistant Gloves (Nitrile or Butyl Rubber)Nitrile gloves are generally recommended for their resistance to a broad range of chemicals.[5][9] For prolonged contact or handling larger quantities, consider double-gloving or using thicker butyl rubber gloves. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[10]
Body Chemical-Resistant Lab CoatA fully-buttoned, flame-resistant lab coat is required to protect skin and personal clothing from potential spills.[5][10] For tasks with a higher splash potential, an impervious apron worn over the lab coat is recommended.
Respiratory NIOSH-Approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound, especially if there is a potential for dust generation.[8][11] All work with the solid should be conducted in a chemical fume hood to minimize inhalation risk.[10][11]
Feet Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[11]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow should be adhered to for all procedures involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Confirm Eyewash/Shower Accessibility prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Use Appropriate Tools for Transfer handle1->handle2 handle3 Conduct Experiment Within Hood handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Dispose of Waste post1->post2 post3 Doff and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Ensure that a certified chemical fume hood is operational and the workspace is clean and uncluttered.[10]

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[10]

    • Put on all required personal protective equipment (PPE) as detailed in the table above.[11]

  • Handling:

    • Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation of dust.[11]

    • When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to avoid generating dust.

    • Keep the container tightly closed when not in use.[8][10]

  • Post-Handling:

    • Thoroughly clean and decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Properly remove and dispose of contaminated PPE.

Emergency and Disposal Plans

Emergency Procedures:
  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do. Call a physician immediately.

  • If Inhaled: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9] Carefully sweep up the material and place it into a sealed, labeled container for disposal.[8][9] Avoid generating dust.[8]

Disposal Plan:
  • Waste Chemical: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible waste container.[10]

  • Contaminated Materials: Used PPE, weighing papers, and other contaminated materials should be placed in a sealed bag or container and disposed of as hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
  • BenchChem. (2025, December). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Sigma-Aldrich. (2025, September 27). Safety Data Sheet - 2,6-Pyridinedicarboxylic acid.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Thermo Fisher Scientific. (2009, April 8). Safety Data Sheet - 2,6-Dichloronicotinic acid.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 3-Chloropyridine.
  • Fisher Scientific. (2010, April 30). Safety Data Sheet - 3-Chloropyridine-2-carboxylic acid.
  • Fisher Scientific. (2024, February 17). Safety Data Sheet - 3,6-Dichloropyridine-2-carboxylic acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet - 3,6-Dichloropyridine-2-carboxylic acid.
  • Synquest Labs. (2016, December 8). Safety Data Sheet - 6-Chloropyridine-2-carboxylic acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 2,6-Dichloropyridine.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
  • TCI Chemicals. (2025, February 28). Safety Data Sheet - 6-Chloronicotinic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Chloropyridine-2,5-dicarboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.